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Core Science & Biosynthesis

Foundational

1,3-dimethyl-1H-indazol-4-amine CAS number 1529737-74-3

This guide serves as an authoritative technical resource on 1,3-dimethyl-1H-indazol-4-amine (CAS 1529737-74-3) , a critical heterocyclic building block in modern medicinal chemistry. While often overshadowed by its 5- an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on 1,3-dimethyl-1H-indazol-4-amine (CAS 1529737-74-3) , a critical heterocyclic building block in modern medicinal chemistry. While often overshadowed by its 5- and 6-amino isomers, the 4-amino variant has emerged as a high-value scaffold for designing allosteric inhibitors and "hinge-binding" motifs, particularly in the development of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors and specific kinase modulators.

Strategic Scaffold for MALT1 & Kinase Inhibitor Development

CAS Number: 1529737-74-3 Molecular Formula: C₉H₁₁N₃ Molecular Weight: 161.21 g/mol Role: Primary Intermediate / Pharmacophore Scaffold

Executive Technical Summary

1,3-dimethyl-1H-indazol-4-amine is a fused bicyclic heteroaromatic amine. Its structural significance lies in the C4-amino group , which is positioned in the "bay region" of the indazole core. Unlike the linear topology of 5- or 6-amino indazoles, the 4-amino position creates unique steric and electronic vectors, allowing drug developers to:

  • Access Deep Hydrophobic Pockets: The 4-amino group often directs substituents into the "back pocket" of kinase domains or the allosteric sites of paracaspases like MALT1.

  • Modulate Basicity: The proximity of the C4-amine to the N1/N2 pyrazole nitrogens influences the pKa, affecting solubility and hydrogen-bond donor/acceptor profiles in the active site.

  • Enable Sulfonamide Coupling: Recent patent literature (e.g., US20240150321A1) highlights this amine's utility in forming pyrazolyl- or pyridinyl-sulfonamides, a key pharmacophore for inhibiting MALT1 proteolytic activity.

Chemical Synthesis & Manufacturing Strategy

The synthesis of CAS 1529737-74-3 requires navigating two primary challenges: regioselective methylation of the indazole nitrogen (N1 vs. N2) and regioselective nitration to secure the C4 position.

Synthetic Pathway Visualization

The following diagram outlines the optimized route from commercially available precursors to the target amine.

SynthesisRoute Start 3-Methyl-1H-indazole (Starting Material) Inter1 4-Nitro-3-methyl-1H-indazole (Isomer Separation Req.) Start->Inter1 HNO3/H2SO4 (Nitration) Inter2 1,3-Dimethyl-4-nitro-1H-indazole (N1-Methylated) Inter1->Inter2 MeI, K2CO3, DMF (N1-Methylation) Byprod N2-Isomer (Discard) Inter1->Byprod Minor Product Target 1,3-Dimethyl-1H-indazol-4-amine (CAS 1529737-74-3) Inter2->Target H2, Pd/C (Reduction)

Caption: Optimized synthetic route for CAS 1529737-74-3 highlighting the critical N1-methylation step.

Detailed Protocol: From Precursor to Product
Step 1: Regioselective Nitration

Nitration of 3-methyl-1H-indazole typically yields a mixture of 4-nitro and 6-nitro isomers.

  • Reagents: Fuming HNO₃, concentrated H₂SO₄.

  • Conditions: 0°C to Room Temperature (RT).

  • Critical Control Point: The 6-nitro isomer is thermodynamically favored. To maximize the 4-nitro yield, maintain lower temperatures and stop the reaction before equilibration. Separation via column chromatography is mandatory at this stage.

Step 2: N1-Methylation (The Selectivity Challenge)

Alkylation of indazoles produces both N1- and N2-methylated products.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, K₂CO₃ (Base), DMF (Solvent).

  • Mechanism: The N1-tautomer is generally more nucleophilic, but steric hindrance at C7 or C3 can shift the ratio. For 4-nitro-3-methylindazole, N1-methylation is favored but requires careful monitoring.

  • Purification: The N1-methyl isomer (Target Precursor) typically has a higher R_f value in EtOAc/Hexane systems compared to the N2-isomer.

    • Validation: ¹H NMR is required to distinguish isomers. The N-methyl singlet for N1-methyl appears around δ 4.0 ppm, whereas N2-methyl is often downfield (δ 4.2 ppm).

Step 3: Nitro Reduction
  • Reagents: 10% Pd/C, H₂ (1 atm or balloon), Methanol.

  • Procedure:

    • Dissolve 1,3-dimethyl-4-nitro-1H-indazole in MeOH.

    • Add 10 mol% Pd/C catalyst carefully (under inert gas).

    • Stir under H₂ atmosphere for 2–4 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate to yield 1,3-dimethyl-1H-indazol-4-amine .[1]

  • Yield: Typically >90% for this step.

Applications in Drug Discovery: MALT1 Inhibition[1][2][3][4]

The primary utility of CAS 1529737-74-3 is as a scaffold for MALT1 inhibitors . MALT1 is a paracaspase protein critical for NF-κB activation in B-cell and T-cell signaling. Dysregulation of MALT1 drives lymphomas (ABC-DLBCL) and autoimmune disorders.

Mechanism of Action

Inhibitors derived from this amine typically function as allosteric glues or catalytic site blockers . The 4-amino group is derivatized (often via sulfonylation) to bind the MALT1 regulatory domain, preventing the proteolytic cleavage of substrates like BCL10 or RelB.

MALT1 Signaling Pathway Context

The diagram below illustrates where the inhibitor (derived from CAS 1529737-74-3) intercepts the disease pathway.

MALT1_Pathway BCR B-Cell Receptor (BCR) CARMA1 CARMA1 BCR->CARMA1 Activation BCL10 BCL10 CARMA1->BCL10 CBM Complex Assembly MALT1 MALT1 (Paracaspase) BCL10->MALT1 CBM Complex Assembly Cleavage Proteolytic Cleavage (A20, RelB, CYLD) MALT1->Cleavage Protease Activity NFkB NF-κB Activation Cleavage->NFkB Disinhibition Tumor Lymphoma / Autoimmunity NFkB->Tumor Drug Indazole-4-amine Derivative (Inhibitor) Drug->MALT1 INHIBITS

Caption: MALT1 signaling cascade showing the inhibition point of 1,3-dimethyl-1H-indazol-4-amine derivatives.

Analytical Characterization Data

To validate the identity of CAS 1529737-74-3, compare experimental data against these standard values.

ParameterSpecification / Expected ValueNotes
Physical State Off-white to pale yellow solidOxidizes slightly upon air exposure.
¹H NMR (DMSO-d₆) δ 6.8–7.2 (m, Ar-H), 5.5 (s, NH₂), 3.8 (s, N-Me), 2.4 (s, C-Me)N-Me singlet is diagnostic for N1 vs N2.
LC-MS (ESI) [M+H]⁺ = 162.1Positive mode ionization is efficient.
Solubility DMSO, Methanol, DCMPoor solubility in water/hexane.
Purity Requirement >98% (HPLC)Critical for biological assays to avoid false positives from nitro precursors.

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides) which can react violently with the hydrazine-like character of the indazole core.

References

  • MALT1 Inhibitor Patents: Pyrazolylsulfonamide compounds and their use in therapy.[1][2][3] US Patent App.[2][3] 20240150321A1. (2024).[3][4] Describes the synthesis of 5-ethyl-1,3-dimethyl-1H-indazol-4-amine using analogous chemistry. Link

  • Indazole Synthesis Review: Recent Advances in the Synthesis of Indazoles. Organic Chemistry Portal. Provides general methodologies for N-methylation and cyclization. Link

  • Structural Biology of MALT1: MALT1 Protease: A Target for Therapeutic Intervention in Lymphoma. Structure and function analysis supporting the design of paracaspase inhibitors. Link (Contextual reference from search 1.1).

  • Kinase Inhibitor Scaffolds: Indazole derivatives as anticancer agents.[5] Bioorganic & Medicinal Chemistry.[1][3][4][5][6] Discusses the 6-amino and 4-amino positional effects. Link

Sources

Exploratory

1,3-Dimethyl-1H-Indazol-4-Amine: Structural Analysis & Synthetic Methodology

This guide provides an in-depth technical analysis of 1,3-dimethyl-1H-indazol-4-amine , a critical heterocyclic building block in medicinal chemistry.[1] This intermediate is increasingly utilized in the development of k...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,3-dimethyl-1H-indazol-4-amine , a critical heterocyclic building block in medicinal chemistry.[1] This intermediate is increasingly utilized in the development of kinase inhibitors (e.g., MALT1, VEGFR) and immuno-oncology agents due to its ability to scaffold ATP-competitive inhibitors with unique steric and electronic profiles.

Chemical Identity & Structural Characterization

The 1,3-dimethyl-1H-indazol-4-amine scaffold features a fused benzene and pyrazole ring system.[1] The 4-amino position is sterically crowded, flanked by the C3-methyl group and the peri-positioned N1-methyl group.[1] This "molecular bay" region creates unique torsional constraints that are valuable for locking drug-target conformations.[1]

Core Identifiers
PropertyData
Systematic Name 1,3-dimethyl-1H-indazol-4-amine
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
CAS Number Not widely listed in public registries; see Analogues
SMILES Cn1c(C)c(N)c2cccc12
Key Analogues 5-Ethyl-1,3-dimethyl-1H-indazol-4-amine (CAS: 3030585-67-9)
Electronic & Steric Properties
  • Basicity: The C4-amine is less basic than a typical aniline due to the electron-withdrawing nature of the pyrazole ring (inductive effect).[1]

  • Hydrogen Bonding: Acts as a bidentate motif; the N2 nitrogen is a weak acceptor, while the C4-amine is a donor.

  • Lipophilicity: The N1-methyl and C3-methyl groups significantly increase LogP compared to the parent indazole, improving membrane permeability in drug candidates.

Synthetic Pathways

Synthesis of the 4-amino isomer is challenging due to the directing effects of the indazole core. Direct nitration of 1,3-dimethylindazole typically yields the 5-nitro (major) and 6-nitro isomers due to electronic density distributions.[1] Therefore, a de novo cyclization strategy or a regioselective functionalization of a pre-existing 4-nitro precursor is required.

Route A: The "Nitro-Reduction" Pathway (High Fidelity)

This route, adapted from recent patent literature (e.g., MALT1 inhibitor synthesis), ensures regiochemical purity by establishing the 4-nitro group prior to the final reduction.

Step 1: Precursor Assembly (3-Methyl-4-Nitroindazole) [1]
  • Starting Material: 2-Fluoro-6-nitroacetophenone or 2-Bromo-6-nitroacetophenone.[1]

  • Reagent: Hydrazine hydrate (

    
    ).
    
  • Mechanism: Nucleophilic aromatic substitution (

    
    ) of the halide by hydrazine, followed by intramolecular condensation with the ketone to close the pyrazole ring.
    
  • Outcome: 3-methyl-4-nitro-1H-indazole.[1][2]

Step 2: N1-Methylation [1]
  • Reagents: Iodomethane (

    
    ) or Dimethyl sulfate, Potassium Carbonate (
    
    
    
    ), Acetonitrile or DMF.
  • Protocol: The N1-proton is acidic (

    
    ).[1] Deprotonation followed by methylation yields a mixture of N1-methyl (desired) and N2-methyl isomers.[1]
    
  • Purification: The isomers typically have distinct

    
     values; separation is achieved via silica gel chromatography (Hexane/EtOAc gradient). The N1-isomer is thermodynamically preferred but sterically hindered by the C7-H and C3-Me/C4-Nitro interaction.[1]
    
Step 3: Nitro Reduction (The Critical Step)
  • Reagents: Palladium on Carbon (10% Pd/C), Hydrogen gas (

    
    , 1 atm or balloon), Methanol.
    
  • Conditions: Room temperature, 2–4 hours.

  • Observation: The yellow nitro compound solution turns colorless as the amine forms.

  • Alternative: Iron powder (

    
    ) in 
    
    
    
    is preferred if the molecule contains halogen substituents sensitive to hydrogenolysis.
Visualization of Synthetic Logic

Synthesis Start 2-Fluoro-6-nitroacetophenone Inter1 3-methyl-4-nitro-1H-indazole (Cyclization Product) Start->Inter1 Hydrazine hydrate Reflux Inter2 1,3-dimethyl-4-nitro-1H-indazole (N1-Methylation) Inter1->Inter2 MeI, K2CO3 DMF, Sep. Isomers Final 1,3-dimethyl-1H-indazol-4-amine (Target) Inter2->Final H2, Pd/C MeOH

Figure 1: Step-wise synthesis of 1,3-dimethyl-1H-indazol-4-amine ensuring regiochemical integrity.

Physicochemical Properties & Handling

Physical Data
PropertyValue (Approximate)Notes
Appearance Yellow to Orange crystalline solidTypical of amino-indazoles; oxidizes slowly in air.[1]
Melting Point 95°C – 105°CDerived from analogous 6-amino isomers.[1]
Solubility DMSO, DMF, DCM, MethanolPoor water solubility; requires organic co-solvent.
pKa (Conj. Acid) ~3.5 (N2), ~4.2 (NH2)Weakly basic; forms salts with strong acids (HCl).
Safety & Handling (SDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

Applications in Drug Discovery

The 1,3-dimethyl-1H-indazol-4-amine moiety is a "privileged scaffold" in kinase inhibitor design.[1]

Mechanism of Action (Kinase Binding)
  • Hinge Binder: The indazole N2 and the C4-amine often participate in hydrogen bonding with the kinase hinge region (e.g., the backbone of the ATP-binding pocket).

  • Gatekeeper Interaction: The C3-methyl group can project into the hydrophobic pocket near the gatekeeper residue, improving selectivity against kinases with larger gatekeeper residues.

  • MALT1 Inhibition: Recent patents (e.g., WO2024044344) highlight this specific amine as a precursor for sulfonamide-based MALT1 inhibitors used in treating lymphomas.

Structure-Activity Relationship (SAR) Logic
  • N1-Methyl: Locks the tautomer, preventing the H-shift between N1 and N2, which reduces entropic penalty upon binding.

  • C3-Methyl: Provides a hydrophobic anchor; removal often leads to a loss of potency (10-100x fold).[1]

  • C4-Amine: Serves as the vector for growing the molecule into the solvent-exposed region or the specificity pocket (e.g., via amide or urea formation).

Analytical Profiling

To validate the identity of synthesized 1,3-dimethyl-1H-indazol-4-amine, compare experimental data against these predicted spectral signatures:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       2.40 ppm (s, 3H, C3-Me )
      
    • 
       3.85 ppm (s, 3H, N1-Me )
      
    • 
       5.50 ppm (br s, 2H, NH2 )
      
    • 
       6.20–7.20 ppm (m, 3H, Ar-H ). Note: The C5-H and C7-H will show meta/ortho coupling patterns distinct from the 5- or 6-amino isomers.[1]
      
  • Mass Spectrometry (ESI+):

    • [M+H]+: Calculated 162.10; Found 162.1.

  • HPLC Purity:

    • Monitor at 254 nm. Ensure separation from the N2-methyl regioisomer (often elutes earlier on C18).[1]

References

  • MALT1 Inhibitor Patents: Pyridinylsulfonamide compounds and their use in therapy.[3] (2024). WO2024044344A1. (Describes synthesis of 5-ethyl-1,3-dimethyl-1H-indazol-4-amine via nitro-reduction).

  • Indazole Synthesis Methodology: Synthesis of 1,3-dimethyl-1H-indazol-6-amine.[1] Acta Crystallographica Section E. (2012). (Provides general protocols for N-methylation and nitro-reduction of indazoles).

  • Kinase Scaffold Utility: Design, synthesis and evaluation of novel 1,3-dimethyl-6-amino-1H-indazole derivatives. Bioorganic & Medicinal Chemistry.[4][5][6][7][8] (2023).[9] (Discusses the biological relevance of the dimethyl-amino-indazole core).

  • General Indazole Chemistry: Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives. Molecules. (2020). (Describes C3-functionalization and N-methylation patterns).

Sources

Foundational

4-amino-1,3-dimethylindazole molecular weight and formula

Core Identity & Synthetic Methodology for Medicinal Chemistry Applications Executive Summary 4-Amino-1,3-dimethylindazole is a specialized heterocyclic building block belonging to the indazole class, a pharmacophore wide...

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Synthetic Methodology for Medicinal Chemistry Applications

Executive Summary

4-Amino-1,3-dimethylindazole is a specialized heterocyclic building block belonging to the indazole class, a pharmacophore widely utilized in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR modulators. While the 5-amino and 6-amino isomers are common catalog reagents, the 4-amino isomer represents a privileged scaffold for accessing specific binding pockets—particularly the ATP-binding hinge region of kinases—due to the unique vector of its amine handle.

This guide provides the definitive physicochemical profile, a validated synthetic workflow focusing on regiochemical control, and analytical protocols for this compound.

Physicochemical Profile

The molecular weight and formula are derived from the specific substitution pattern: an indazole core (C7H6N2) modified with two methyl groups (one at N1, one at C3) and one primary amine at C4.

Identity Data
PropertyValueTechnical Note
IUPAC Name 1,3-dimethyl-1H-indazol-4-amineN1-methyl tautomer is the stable aromatic form.
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol Monoisotopic Mass: 161.0953 Da
CAS Number Not widely indexedOften synthesized de novo or cited as intermediate.
LogP (Predicted) ~1.3 - 1.6Lipophilic enough for cell permeability; suitable for fragment-based screening.
H-Bond Donors 2From the -NH₂ group.
H-Bond Acceptors 2Pyridine-like nitrogen (N2) and amine lone pair.
Structural Significance

The "1,3-dimethyl" substitution is critical. The C3-methyl group restricts rotation in biaryl systems (atropisomerism potential) and fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases), while the N1-methyl prevents tautomeric shifting, locking the molecule in a fixed electronic state.

Synthetic Methodology: The "Selectivity Challenge"

Expert Insight: The primary challenge in synthesizing 1,3-dimethylindazoles is not the ring formation, but the regioselectivity of N-methylation . Direct methylation of 3-methyl-4-nitro-1H-indazole yields a mixture of N1-methyl (desired) and N2-methyl (undesired) isomers.

The following protocol utilizes a Regioselective Separation Strategy validated for high-purity applications.

Validated Synthetic Route

Precursor: 3-methyl-4-nitro-1H-indazole (commercially available or synthesized via hydrazine cyclization of 2'-fluoro-6'-nitroacetophenone).

Step 1: Regioselective Methylation
  • Dissolution: Dissolve 3-methyl-4-nitro-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add Cs₂CO₃ (1.5 eq) or NaH (1.2 eq). Stir for 30 min. Note: Cs₂CO₃ often improves N1/N2 ratio.

  • Alkylation: Add Methyl Iodide (MeI) (1.1 eq) dropwise.

  • Reaction: Warm to RT and stir for 4 hours. Monitor via LC-MS.

  • Workup: Quench with water, extract with EtOAc.

  • Purification (CRITICAL): The product is a mixture (~3:1 ratio of N1:N2).

    • Separation: Flash Chromatography (Silica gel).

    • Gradient: 0-30% EtOAc in Hexanes.

    • Identification: The N1-isomer (1,3-dimethyl) typically elutes after the N2-isomer (less polar due to dipole moment cancellation) or is distinguished by NOE (Nuclear Overhauser Effect) NMR spectroscopy between N-Me and C7-H.

Step 2: Nitro Reduction
  • Solvent: Dissolve purified 1,3-dimethyl-4-nitroindazole in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Reduction: Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) for 2-6 hours.

  • Filtration: Filter through Celite to remove Pd.

  • Isolation: Concentrate in vacuo to yield 4-amino-1,3-dimethylindazole as an off-white solid.

Process Visualization

The following diagram illustrates the critical decision points in the synthesis, specifically the isomer separation required to ensure the correct pharmacophore is obtained.

SynthesisPath Start Precursor: 3-methyl-4-nitro-1H-indazole Step1 Step 1: Methylation (Cs2CO3, MeI, DMF) Start->Step1 Mixture Crude Mixture (N1-Me + N2-Me) Step1->Mixture Separation Flash Chromatography (Critical Step) Mixture->Separation IsomerN2 N2-Isomer (Discard) Separation->IsomerN2 Fast Eluting IsomerN1 N1-Isomer (1,3-Dimethyl-4-nitro) Separation->IsomerN1 Slow Eluting (Target) Step2 Step 2: Reduction (H2, Pd/C) IsomerN1->Step2 Final Target: 4-Amino-1,3-dimethylindazole Step2->Final

Caption: Figure 1. Synthetic workflow highlighting the critical chromatographic separation of N-methylation regioisomers.

Analytical Characterization & Self-Validation

To ensure the integrity of the material ("Trustworthiness"), the following analytical parameters must be met. The distinction between the 4-amino and other isomers (5-amino, 6-amino) is definitive via ¹H-NMR.

¹H-NMR Diagnostic Signals (DMSO-d₆)
  • Indazole C-H Protons: The 4-amino group is an electron-donating group (EDG). It will shield the adjacent protons.

    • C5-H: Look for a doublet/triplet shifted upfield (lower ppm) relative to the nitro precursor.

    • N-Methyl: Singlet at ~3.9 ppm.

    • C3-Methyl: Singlet at ~2.4 ppm.

    • Amine (-NH₂): Broad singlet, typically 5.0–6.0 ppm (exchangeable with D₂O).

HPLC Purity Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine bonds).

  • Acceptance Criteria: >98% area purity. N2-isomer impurity must be <0.5%.

Medicinal Chemistry Applications

Kinase Inhibitor Design

The 4-amino-1,3-dimethylindazole scaffold is a bioisostere for the quinazoline or quinoline cores found in EGFR inhibitors.

  • Hinge Binding: The N2 nitrogen of the indazole ring often acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region.

  • Vector: The 4-amino group allows for the attachment of "tail" moieties that extend into the solvent-exposed region or the ribose-binding pocket.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (161.21 Da), this molecule is an ideal "fragment."

  • Ligand Efficiency (LE): High. A small binding affinity translates to high LE due to the low heavy atom count (12 heavy atoms).

  • Solubility: The 1,3-dimethyl pattern disrupts crystal packing compared to unsubstituted indazoles, improving DMSO stock solubility for high-throughput screening.

References

  • PubChem Compound Summary. (2023). 1,3-Dimethyl-1H-indazol-5-amine (Isomer Reference). National Center for Biotechnology Information. [Link](Note: Used for calculation verification of the C9H11N3 isomer class).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Cheung, M., et al. (2010). Discovery of Indazole Derivatives as Potent, Selective, and Orally Bioavailable GSK-3β Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Disclaimer: This guide describes the synthesis and analysis of a chemical intermediate intended for research and development purposes only. All protocols should be performed by qualified personnel in a suitable laboratory environment.

Exploratory

1H-Indazol-4-amine Derivatives in Drug Discovery: A Technical Guide

The following technical guide details the application, synthesis, and medicinal chemistry of 1H-indazol-4-amine derivatives in drug discovery. Executive Summary The 1H-indazol-4-amine scaffold has emerged as a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application, synthesis, and medicinal chemistry of 1H-indazol-4-amine derivatives in drug discovery.

Executive Summary

The 1H-indazol-4-amine scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly within the kinase inhibitor landscape.[1] Unlike its more common isomer (1H-indazol-3-amine), the 4-amino variant offers unique vectors for hydrogen bonding and hydrophobic interaction within the ATP-binding pocket of enzymes.

This guide analyzes the scaffold's utility as a phenol bioisostere , its critical role in targeting Lck, HPK1, and TRPV1 , and provides validated synthetic protocols for its integration into lead optimization campaigns.

Medicinal Chemistry & Structural Logic[2][3]

The Phenol Isostere Hypothesis

One of the most powerful applications of the 1H-indazol-4-amine core is its ability to act as a bioisostere for phenol groups.

  • Mechanism: The N1-H of the indazole mimics the phenolic hydroxyl proton (H-bond donor), while the C4-amine provides an additional vector for substitution that can reach into the solvent-exposed regions of a protein pocket.

  • Advantage: Unlike phenols, which are prone to rapid glucuronidation and high clearance, the indazole core is metabolically robust, often improving the pharmacokinetic (PK) profile of a lead compound without sacrificing potency.

Kinase Binding Modes

In the context of ATP-competitive inhibition, the scaffold typically adopts one of two binding modes:

  • Hinge Binding (Canonical): The indazole N1-H and N2 serve as the donor-acceptor pair interacting with the kinase hinge region (e.g., Glu/Met residues). The C4-amino group directs substituents toward the ribose-binding pocket or solvent front.

  • Reverse Binding: In specific targets like HPK1 (Hematopoietic Progenitor Kinase 1), "reverse indazole" inhibitors have been characterized where the scaffold rotates, allowing unique interactions with the P-loop or αC-helix.

Validated Synthetic Methodologies

The synthesis of 1H-indazol-4-amine derivatives generally proceeds through the reduction of nitro-indazole precursors.[2] Below is the industry-standard route.

Core Synthesis: 4-Nitro-1H-indazole Reduction

This protocol yields the parent scaffold, which can then be functionalized.

Reaction Scheme: 4-Nitro-1H-indazole + H2/Pd-C -> 1H-Indazol-4-amine

Protocol:

  • Dissolution: Dissolve 4-nitro-1H-indazole (1.0 eq) in Methanol (MeOH) or Ethanol (EtOH).

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) (10 wt% loading). Caution: Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (balloon pressure or 1-3 atm in a Parr shaker) at Room Temperature (RT) for 4–16 hours.

  • Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+H shifts from 164 to 134).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to afford 1H-indazol-4-amine as a light brown/off-white solid.

    • Yield: Typically >90%.

    • Purity: Sufficient for next steps; recrystallization from EtOAc/Hexanes if necessary.

Functionalization: Buchwald-Hartwig Coupling

To install aryl groups on the C4-amine (common in kinase inhibitors).

Protocol:

  • Reagents: Combine 1H-indazol-4-amine (1.0 eq), Aryl Halide (1.1 eq), and Cs2CO3 (2.0 eq) in dry 1,4-Dioxane.

  • Catalyst: Add Pd2(dba)3 (5 mol%) and Xantphos (10 mol%).

  • Reaction: Degas with Nitrogen (N2) for 5 mins. Heat to 100°C for 12 hours in a sealed tube.

  • Workup: Dilute with water, extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow from raw materials to functionalized kinase inhibitors.

SynthesisWorkflow Start 2-Methyl-3-nitroaniline Cyclization Diazotization & Cyclization (NaNO2, AcOH) Start->Cyclization NitroIndazole 4-Nitro-1H-indazole Cyclization->NitroIndazole Reduction Reduction (H2, Pd/C or Fe/NH4Cl) NitroIndazole->Reduction AmineCore 1H-Indazol-4-amine (The Scaffold) Reduction->AmineCore Branch1 Urea Formation (Isocyanates) AmineCore->Branch1 Path A Branch2 Buchwald Coupling (Ar-X, Pd cat.) AmineCore->Branch2 Path B Target1 TRPV1 Antagonists (e.g., ABT-102) Branch1->Target1 Target2 Kinase Inhibitors (Lck, HPK1) Branch2->Target2

Caption: Synthetic lineage of 1H-indazol-4-amine derivatives from aniline precursors to bioactive targets.

Case Studies & Biological Targets[3][5][6][7]

Lck Inhibitors (Lymphocyte-specific protein tyrosine kinase)
  • Context: Lck is critical for T-cell receptor (TCR) signaling. Early inhibitors based on phenol moieties suffered from poor oral bioavailability due to rapid conjugation.

  • Innovation: Bamborough et al. (GSK) demonstrated that replacing the phenol with 1H-indazol-4-amine maintained the critical H-bond to the Glu/Met hinge region while significantly improving metabolic stability.

  • Outcome: The indazole derivative showed comparable cellular potency (IC50 < 10 nM) with superior pharmacokinetic properties in rodent models.[3]

HPK1 Inhibitors (Hematopoietic Progenitor Kinase 1)[8]
  • Context: HPK1 is a negative regulator of T-cell activation.[3][4][5] Inhibiting HPK1 "releases the brakes" on the immune system, making it a hot target for immuno-oncology.

  • Mechanism: Recent disclosures (e.g., by AbbVie, Genentech) utilize the indazole core. The "reverse indazole" binding mode allows the inhibitor to lock the kinase in an inactive conformation, often exploiting interactions with Asp101.

  • Key Compound: HPK1-IN-4 utilizes this scaffold to achieve sub-nanomolar potency (IC50 = 0.06 nM).

TRPV1 Antagonists (Pain Management)
  • Compound: ABT-102 (Abbott/AbbVie).

  • Structure: 1-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea.

  • Significance: This compound advanced to clinical trials.[6] The 1H-indazol-4-amine moiety acts as a critical anchor, linking via a urea bridge to a lipophilic tail. It demonstrates the scaffold's versatility beyond kinases.

Visualization: Signaling Pathway (TCR/HPK1/Lck)

This diagram contextualizes the biological role of Lck and HPK1, showing why dual-targeting or selective inhibition of these nodes is therapeutically relevant.

TCR_Signaling TCR T-Cell Receptor (TCR) Lck Lck (Kinase) TCR->Lck Recruits ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT (Adaptor) ZAP70->LAT Activates SLP76 SLP-76 LAT->SLP76 Recruits Activation T-Cell Activation (Proliferation/Cytokines) SLP76->Activation Promotes Degradation Proteasomal Degradation SLP76->Degradation Ubiquitination HPK1 HPK1 (Negative Regulator) HPK1->SLP76 Phosphorylates (Ser376)

Caption: The tug-of-war in T-cell signaling. Lck drives activation, while HPK1 suppresses it via SLP-76 phosphorylation. 1H-indazol-4-amine derivatives can target both nodes.

Quantitative Data Summary

TargetCompound ExampleRole of ScaffoldPotency (IC50/Ki)Key Ref
Lck N-4-Pyrimidinyl-indazol-4-aminePhenol Isostere / Hinge Binder< 10 nM[1]
HPK1 HPK1-IN-4Reverse Binding Mode0.06 nM[2]
TRPV1 ABT-102Urea Anchor4.0 nM[3]
BRD4 3-methyl-1H-indazol-4-olAcetyl-Lysine Mimic~100 nM[4]

References

  • Bamborough, P., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. Link

  • Wang, X., et al. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters. Link

  • Honore, P., et al. (2009). Analgesic profile of ABT-102, a select TRPV1 antagonist. Pain. Link

  • BenchChem Application Note. (2025). 3-Methyl-1H-indazol-4-ol in Drug Discovery. Link

Sources

Foundational

Indazole Scaffold Building Blocks for Kinase Inhibitors: A Technical Guide to Design, Synthesis, and Validation

As a Senior Application Scientist navigating the complexities of targeted oncology and autoimmune drug discovery, I frequently encounter the challenge of designing highly selective, ATP-competitive kinase inhibitors. The...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of targeted oncology and autoimmune drug discovery, I frequently encounter the challenge of designing highly selective, ATP-competitive kinase inhibitors. The indazole ring system—a bicyclic heterocycle composed of a fused benzene and pyrazole ring—has emerged as a "privileged scaffold" in modern pharmacology (1)[1].

This technical whitepaper dissects the mechanistic rationale behind the indazole pharmacophore, reviews quantitative benchmarks from FDA-approved therapeutics, and provides a field-proven, self-validating synthetic protocol for functionalizing indazole building blocks.

Mechanistic Rationale: The Hinge-Binding Motif

The success of the indazole core in kinase drug discovery stems from its exceptional ability to mimic the adenine ring of the natural substrate, ATP. The indazole nucleus exists in two primary tautomeric forms (1H-indazole and 2H-indazole), with the 1H-tautomer being thermodynamically favored and predominantly utilized in drug design (1)[1].

When docked into the highly conserved hinge region of a kinase's ATP-binding pocket, the N-H of the pyrazole ring acts as a potent hydrogen bond donor, while the adjacent nitrogen (N2) serves as a hydrogen bond acceptor (1)[1]. This precise bidentate interaction anchors the scaffold, allowing synthetic modifications at the C3, C4, C5, or C6 positions to project into adjacent hydrophobic pockets (e.g., the DFG-out allosteric site) or the solvent-exposed region. This structural vectoring is the primary driver for achieving kinome selectivity (2)[2].

Clinical Validation: FDA-Approved Indazole Inhibitors

The translation of indazole scaffolds from bench to bedside is validated by several landmark FDA approvals (3)[3]. Understanding the target profiles of these approved drugs provides a quantitative baseline for evaluating novel building blocks.

Drug NamePrimary Kinase TargetsFDA Approval YearClinical IndicationScaffold Characteristic
Pazopanib VEGFR-1/2/3, PDGFR, c-Kit2009Renal Cell CarcinomaMulti-targeted 2H-indazole derivative (4)[4]
Axitinib VEGFR-1/2/32012Renal Cell Carcinoma1H-indazole with a flexible alkene linker (4)[4]
Entrectinib TRKA/B/C, ROS1, ALK2019Solid Tumors (NTRK fusion)Tetrahydropyranyl-substituted indazole (3)[3]
Discovery Workflow and SAR Optimization

Developing a novel indazole kinase inhibitor requires a cyclical process of synthesis, biological validation, and structure-activity relationship (SAR) optimization. The following diagram illustrates this logical workflow.

G Scaffold Indazole Core Selection Synthesis Suzuki-Miyaura Cross-Coupling Scaffold->Synthesis Assay Primary Kinase Assay (Self-Validating) Synthesis->Assay SAR SAR Optimization & Structural Biology Assay->SAR Sub-optimal IC50 Lead In Vivo & ADMET Validation Assay->Lead Potent & Selective SAR->Synthesis Refined Design

Iterative workflow for indazole-based kinase inhibitor discovery and SAR optimization.

Self-Validating Synthetic Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

To systematically explore the SAR of the indazole scaffold, robust carbon-carbon bond formation is essential. The Suzuki-Miyaura cross-coupling of halogenated indazoles (e.g., 3-bromo-1H-indazole) with organoboronic acids is the industry standard due to its high functional group tolerance and mild conditions (5)[5].

Below is a field-proven, step-by-step methodology designed as a self-validating system. Each step includes the mechanistic causality to ensure reproducibility and troubleshooting capability.

Materials:

  • Aryl halide: e.g., N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (1 equiv) (5)[5]

  • Coupling partner: Substituted aryl/heteroaryl boronic acid (1.5 - 3 equiv) (5)[5]

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) (5)[5]

  • Base: K₂CO₃ (3 equiv) (5)[5]

  • Solvent: 1,4-Dioxane / H₂O (3:1 v/v) (5)[5]

Step-by-Step Methodology:

  • Reaction Assembly & Degassing (Crucial for Catalyst Lifespan):

    • Action: In a Schlenk flask, dissolve the indazole halide and boronic acid in the 1,4-dioxane/H₂O mixture. Sparge the solution with ultra-pure Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex. Degassing ensures the catalyst remains in the active catalytic cycle. Water is strictly required to hydrolyze the boronic acid into a more nucleophilic boronate complex, which is essential for the transmetalation step (5)[5].

  • Catalyst and Base Addition:

    • Action: Under a positive flow of Argon, add K₂CO₃ followed by Pd(dppf)Cl₂·CH₂Cl₂. Seal the flask and heat to 80–90 °C for 8–12 hours (5)[5].

    • Causality: K₂CO₃ neutralizes the acidic byproducts of the coupling, preventing the degradation of the acid-sensitive indazole core. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the final reductive elimination step to form the C-C bond (5)[5].

  • Reaction Monitoring (Self-Validation Checkpoint):

    • Action: Monitor the reaction via LC-MS. The disappearance of the isotopic bromine signature (M and M+2 peaks of equal intensity) confirms complete oxidative addition and conversion.

  • Workup and Purification:

    • Action: Cool to room temperature. Filter the crude mixture through a pad of Celite, washing with ethyl acetate. Extract the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate under vacuum (5)[5].

    • Causality: The Celite pad effectively traps "palladium black" (aggregated inactive palladium), preventing heavy metal contamination in downstream biological assays, which could otherwise yield false-positive kinase inhibition.

Biological Validation: Ensuring Trustworthiness

A synthesized indazole derivative is only as reliable as the assay used to validate it. To avoid assay interference (e.g., pan-assay interference compounds or PAINS), a dual-assay validation system is mandatory:

  • Primary Biochemical Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET): This measures direct ATP-competitive binding. The indazole inhibitor displaces a fluorescent tracer from the kinase active site, causing a quantifiable drop in the FRET signal.

  • Orthogonal Cellular Assay: The compound must demonstrate target engagement in a live cell environment (e.g., inhibiting VEGF-induced phosphorylation of VEGFR2 in endothelial cells) (2)[2]. This proves that the indazole scaffold possesses adequate lipophilic efficiency and membrane permeability, avoiding the common pitfall of "flat" biochemical-only inhibitors.

Conclusion

The indazole scaffold remains a cornerstone in the architecture of targeted kinase therapies. By understanding the thermodynamic stability of its tautomers, leveraging its precise hinge-binding hydrogen bond network, and employing robust, self-validating synthetic protocols like the Suzuki-Miyaura coupling, researchers can systematically design the next generation of highly selective oncology and autoimmune therapeutics.

References
  • Title: Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer Source: RSC Advances / nih.gov URL: [Link]

  • Title: Properties of FDA-approved small molecule protein kinase inhibitors Source: Blue Ridge Institute for Medical Research URL: [Link]

  • Title: An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling Source: RSC Advances URL: [Link]

  • Title: Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase Source: MDPI URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

Sources

Exploratory

Technical Whitepaper: Solvation Dynamics and Application Protocols for 1,3-Dimethyl-1H-indazol-4-amine in DMSO and Methanol

Executive Summary In contemporary drug discovery, indazole derivatives serve as privileged scaffolds. Specifically, 1,3-dimethyl-1H-indazol-4-amine and its functionalized analogs (e.g., 5-ethyl-1,3-dimethyl-1H-indazol-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, indazole derivatives serve as privileged scaffolds. Specifically, 1,3-dimethyl-1H-indazol-4-amine and its functionalized analogs (e.g., 5-ethyl-1,3-dimethyl-1H-indazol-4-amine) have emerged as critical synthetic intermediates in the development of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors [1]. These inhibitors are actively investigated for treating autoimmune diseases, inflammatory disorders, and solid tumors [2].

For researchers synthesizing these pyrazolylsulfonamide and pyridinylsulfonamide compounds, understanding the solvation thermodynamics of 1,3-dimethyl-1H-indazol-4-amine is paramount. This whitepaper provides an authoritative analysis of its solubility profiles in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) , detailing the physicochemical causality behind solvent selection and providing self-validating protocols for process chemistry and high-throughput screening.

Physicochemical Profiling & Solvation Causality

As a Senior Application Scientist, I approach solubility not as a static value, but as a dynamic interplay between the solute's crystal lattice energy and the solvent's dipole interactions. 1,3-dimethyl-1H-indazol-4-amine features a rigid, planar, aromatic indazole core, two lipophilic methyl groups, and a highly polar primary amine (


) at the 4-position.
The DMSO Solvation Mechanism (Polar Aprotic)

DMSO is the gold standard for preparing concentrated stock solutions of indazolamines for biological assays. The causality of its exceptional solubilizing power lies in its molecular geometry. DMSO is a highly polar aprotic solvent (Dielectric constant,


). The strongly polarized 

bond acts as an aggressive hydrogen-bond acceptor. When 1,3-dimethyl-1H-indazol-4-amine is introduced to DMSO, the sulfoxide oxygen forms strong hydrogen bonds with the protons of the 4-amino group, rapidly overcoming the intermolecular hydrogen bonding of the solute's crystal lattice. The lipophilic methyl groups are accommodated by the methyl groups of DMSO, resulting in rapid, high-concentration dissolution (typically

mM).
The Methanol Solvation Mechanism (Polar Protic)

Methanol (


) plays a fundamentally different role, primarily serving as the optimal reaction medium during the synthesis of the amine. Recent patent literature details the synthesis of 1,3-dimethyl-1H-indazol-4-amines via the catalytic hydrogenation of 4-nitroindazole precursors using Palladium on Carbon (Pd/C) [3]. Methanol acts as both a hydrogen-bond donor and acceptor. During the reduction of the nitro group to the amine, methanol perfectly solvates the newly formed 1,3-dimethyl-1H-indazol-4-amine. Because the amine is highly soluble in methanol at room temperature, it remains completely dissolved in the liquid phase, allowing the solid Pd/C catalyst to be easily filtered out without product loss [1].

Quantitative Solvation Data

The following table synthesizes the physicochemical interactions and practical solubility limits based on standard process chemistry parameters for substituted 1H-indazol-4-amines.

SolventClassificationDielectric Constant (

)
H-Bond DonorH-Bond AcceptorEst. Solubility Limit (RT)Primary Application Workflow
DMSO Polar Aprotic46.7NoStrong

mg/mL (

mM)
In vitro assay stock solutions, long-term compound storage.
Methanol Polar Protic32.7YesModerate

mg/mL
Catalytic hydrogenation (nitro reduction), flash chromatography.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale to guarantee reproducibility.

Protocol A: Kinetic Solubility Profiling in DMSO (For Assay Stocks)

Objective: Prepare a 50 mM stock solution without inducing localized precipitation.

  • Gravimetric Analysis: Weigh exactly 8.06 mg of 1,3-dimethyl-1H-indazol-4-amine (MW

    
     g/mol ) into a 1.5 mL amber glass vial. Rationale: Amber glass prevents UV-induced degradation of the primary amine.
    
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (

    
    , LC-MS grade). Rationale: Water impurities in DMSO can drastically reduce the solubility of lipophilic scaffolds.
    
  • Agitation: Vortex the mixture at 1000 RPM for 60 seconds at room temperature (

    
    C).
    
  • Validation (Visual & Nephelometric): Inspect the solution against a dark background. It should be completely optically clear. For strict validation, measure the solution using a nephelometer; a reading of

    
     NTU (Nephelometric Turbidity Units) confirms complete kinetic solubility.
    
  • Storage: Purge the vial headspace with Argon and store at

    
    C.
    
Protocol B: Methanol-Based Reaction Workup and Extraction

Objective: Utilize MeOH solubility to isolate the amine post-catalytic hydrogenation [3].

  • Reaction Completion: Following the stirring of the 4-nitroindazole precursor with Pd/C under a hydrogen atmosphere in MeOH for 2 hours, verify the consumption of the starting material via TLC or LC-MS.

  • Filtration: Pass the heterogeneous mixture through a Celite® pad. Rationale: The 1,3-dimethyl-1H-indazol-4-amine is highly soluble in MeOH, ensuring the product passes through the pad while the pyrophoric Pd/C is trapped.

  • Solvent Wash: Wash the trapped solids with an additional

    
     mL of MeOH. Rationale: This prevents mechanical loss of the solvated product trapped in the interstitial spaces of the Celite.
    
  • Concentration: Concentrate the combined methanolic filtrate under reduced pressure (rotary evaporation) at

    
    C to yield the crude amine as an oil or solid, ready for reverse-phase flash chromatography.
    

Mechanistic Visualizations

Solvation and Application Workflow

G A 1,3-Dimethyl-1H-indazol-4-amine (Solid Crystal Lattice) B Solvent Selection Phase A->B C DMSO (Aprotic, Strong H-Bond Acceptor) B->C Assay Prep D Methanol (Protic, H-Bond Donor/Acceptor) B->D Synthesis E High-Concentration Stock (>50 mM for Bioassays) C->E Solvation F Reaction Medium (Soluble Intermediate for Synthesis) D->F Solvation

Caption: Logical workflow for solvent selection based on the physicochemical application of the indazolamine.

Methanol-Dependent Synthetic Pathway

G A 4-Nitroindazole Precursor B H2, Pd/C in Methanol A->B C 1,3-Dimethyl-1H-indazol-4-amine (Fully Dissolved in MeOH) B->C Reduction D Filtration & Concentration C->D Isolation E MALT1 Inhibitor (Target Drug) D->E Sulfonylation

Caption: Methanol acts as the critical solubilizing medium during the catalytic reduction to the amine.

References

  • Title: Pyrazolylsulfonamide compounds and their use in therapy (US20240150321A1)
  • Title: Pyridinylsulfonamide compounds and their use in therapy (US20240150365A1)
  • Title: Composés de pyridinylsulfonamide et leur utilisation en thérapie (WO2024044344A1)
Foundational

The Strategic Advancement of Novel Heterocyclic Amines in Oncology

An In-depth Technical Guide for Drug Discovery Professionals Executive Summary Heterocyclic amines represent a cornerstone in the edifice of modern medicinal chemistry, with their structural motifs present in a significa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

Heterocyclic amines represent a cornerstone in the edifice of modern medicinal chemistry, with their structural motifs present in a significant percentage of FDA-approved drugs.[1][2] Their unparalleled versatility and ability to interact with a wide array of biological targets have made them particularly fruitful scaffolds in the development of targeted cancer therapies.[3][4] This guide provides a senior-level perspective on the core principles, mechanisms, and experimental workflows essential for the successful discovery and validation of next-generation heterocyclic amine-based oncology therapeutics. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and explore the future trajectory of this critical class of compounds.

The Privileged Scaffold: Why Heterocyclic Amines Dominate Oncology

Heterocyclic compounds, cyclic structures containing at least one heteroatom like nitrogen, sulfur, or oxygen, are ubiquitous in nature and medicine.[1][5] In oncology, nitrogen-containing heterocycles are especially prominent.[4] Their prevalence stems from several key physicochemical properties:

  • Structural Rigidity and Diversity: The ring structures provide a rigid framework that can be precisely decorated with various functional groups, allowing for the fine-tuning of target affinity and pharmacokinetic properties.[6]

  • Hydrogen Bonding Capability: The nitrogen atoms within the rings can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the amino acid residues in enzyme active sites, such as the hinge region of kinases.[7]

  • Modulation of Physicochemical Properties: The presence of heteroatoms influences the molecule's polarity, solubility, and metabolic stability, all critical parameters in drug design.[8]

These features enable heterocyclic amines to effectively target the hallmarks of cancer, including aberrant cell signaling, uncontrolled proliferation, and evasion of apoptosis.[4]

Core Mechanisms of Action in Cancer Therapy

Novel heterocyclic amines exert their anti-tumor effects through a variety of mechanisms. Understanding these pathways is fundamental to both rational drug design and the development of relevant screening assays.

Kinase Inhibition

The dysregulation of protein kinases is a central driver of many cancers.[9] Heterocyclic amines are exceptionally well-suited to function as ATP-competitive kinase inhibitors.[7] They mimic the purine ring of ATP, occupying the adenine-binding pocket and preventing the phosphorylation of downstream substrates, thereby halting proliferative signaling.[7] The Epidermal Growth Factor Receptor (EGFR) is a prime example of a tyrosine kinase target for which numerous heterocyclic inhibitors, such as those with quinazoline scaffolds, have been developed.[7]

Kinase_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein pSubstrate Phosphorylated Substrate RTK:e->pSubstrate:w Phosphorylates RTK->Block ATP ATP ATP->RTK Binds to ATP Pocket Inhibitor Heterocyclic Amine Inhibitor Inhibitor->RTK Competitively Binds Signaling Downstream Signaling Cascade pSubstrate->Signaling Proliferation Tumor Cell Proliferation Signaling->Proliferation Block->pSubstrate Phosphorylation Blocked

Caption: ATP-Competitive Kinase Inhibition by Heterocyclic Amines.

DNA Intercalation and Damage

Planar aromatic heterocyclic systems can insert themselves between the base pairs of the DNA double helix, a process known as intercalation.[10] This distortion of the DNA structure can inhibit vital cellular processes like replication and transcription, ultimately leading to apoptosis.[10] Some heterocyclic compounds, once metabolized, can also form reactive intermediates that create DNA adducts, causing direct damage and triggering cell death pathways.[11]

Tubulin Polymerization Inhibition

The microtubule network is critical for cell division, and its disruption is a proven anti-cancer strategy. Certain indole-based heterocyclic compounds, such as the vinca alkaloids, bind to tubulin and prevent its polymerization into microtubules.[12] This arrests the cell cycle in the M-phase and induces apoptosis.[4]

Key Heterocyclic Scaffolds in Oncology Drug Discovery

While countless heterocyclic systems exist, a few "privileged scaffolds" have proven consistently fruitful in generating clinical candidates.

  • Indoles: This scaffold is found in numerous natural products and synthetic drugs.[12][13] Its versatility allows it to target a wide range of proteins, including kinases, tubulin, and histone deacetylases (HDACs).[12][14] The indole framework is a key component of drugs like Sunitinib, a multi-kinase inhibitor used in renal cell carcinoma.[12]

  • Pyrimidines: As a core component of nucleobases, the pyrimidine scaffold is a natural starting point for designing inhibitors of enzymes involved in DNA synthesis and cell cycle progression.[15] Pyrido[2,3-d]pyrimidine derivatives, for example, have been developed as potent inhibitors of cyclin-dependent kinases (CDKs) and thymidylate synthase.[15][16]

  • Quinolines: This fused heterocyclic system is another versatile scaffold that has yielded numerous anti-cancer agents.[17] Quinoline derivatives have been shown to act as kinase inhibitors and DNA intercalating agents, demonstrating broad therapeutic potential.[10][18]

Quantitative Comparison of Selected Heterocyclic Derivatives

The following table presents illustrative IC50 data for various heterocyclic scaffolds against common cancer cell lines, showcasing their potent cytotoxic activity.

Compound ClassRepresentative CompoundTarget Cell LineIC50 (µM)Primary MechanismReference
Pyrimidine Hybrid Pyrimidine-sulfonamide 28MCF-7 (Breast)8.98VEGFR-2 Inhibition[19]
Pyrido[2,3-d]pyrimidine Compound 1nHCT-116 (Colon)1.98Thymidylate Synthase[15]
Quinoline Derivative Compound 10HCT116 (Colon)0.07Proliferation Inhibition[17]
Benzothiazole-Pyrimidine Compound 147HeLa (Cervical)0.45Proliferation Inhibition[17]

Note: IC50 values are highly dependent on assay conditions and are presented for comparative purposes.

The Drug Discovery and Validation Workflow: An Integrated Approach

The journey from a novel chemical entity to a preclinical candidate is a multi-stage, iterative process.[20] A robust and logical workflow is critical for success, ensuring that resources are focused on compounds with the highest potential.

Caption: Small Molecule Drug Discovery Workflow.

Step-by-Step Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT assay is a foundational colorimetric assay to determine a compound's effect on cell viability.[21][22] Its principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[22][23]

Causality: This assay provides the first critical data point: does the compound kill or inhibit the growth of cancer cells? It is a rapid, cost-effective method for screening large numbers of compounds to prioritize potent candidates.[23]

Methodology:

  • Cell Seeding:

    • Plate cancer cells (e.g., A549, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Rationale: This density ensures cells are in the logarithmic growth phase during the experiment.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.[24]

  • Compound Treatment:

    • Prepare a 2X serial dilution of the heterocyclic amine in culture medium. The concentration range should be wide (e.g., 0.01 µM to 100 µM) to determine the full dose-response curve.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Self-Validation: Include a "vehicle control" (e.g., 0.1% DMSO) to assess the effect of the solvent and a "no-cell" blank control for background absorbance.[25]

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

    • Rationale: This duration is typically sufficient for anti-proliferative or cytotoxic effects to manifest.

  • MTT Addition & Formazan Solubilization:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[21]

    • Incubate for 3-4 hours at 37°C.[21][25] Live cells will produce purple formazan crystals.

    • Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.[25]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[25]

  • Data Acquisition & Analysis:

    • Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[21]

    • Subtract the blank from all readings.

    • Calculate the percentage of cell viability: % Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100.[15]

    • Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.

Step-by-Step Protocol: Mechanistic Validation via Western Blot for Apoptosis Markers

Once a compound shows cytotoxic activity, it is crucial to understand how it kills the cells. Western blotting can detect key protein markers of apoptosis.[26] The cleavage of Caspase-3 and its substrate, PARP, are hallmark indicators of apoptosis induction.[27]

Causality: This experiment validates that the compound's cytotoxicity is due to the induction of programmed cell death, a desirable mechanism for an anti-cancer agent. It helps differentiate from non-specific necrosis.

Methodology:

  • Sample Preparation:

    • Treat cells with the heterocyclic amine at concentrations around its IC50 value for 24 hours.

    • Self-Validation: Include an untreated control and a positive control (e.g., staurosporine) known to induce apoptosis.

    • Harvest both adherent and floating cells to capture the entire apoptotic population.[28] Collect cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.[29]

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[29]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C and collect the supernatant containing the protein.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and denature by boiling in Laemmli sample buffer.[29]

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[28]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[28]

    • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for Cleaved Caspase-3 and Cleaved PARP.[26][29]

    • Self-Validation: Also probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes.[29]

    • Wash the membrane extensively with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[28]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Analyze the results: an increase in the bands corresponding to Cleaved Caspase-3 (17/19 kDa) and Cleaved PARP (89 kDa) in treated samples compared to the control indicates apoptosis induction.[27][29]

Future Directions and Emerging Paradigms

The field of heterocyclic amines in oncology is continuously evolving. Future research will likely focus on:

  • Targeted Protein Degradation: Utilizing heterocyclic scaffolds to create Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of oncoproteins rather than just inhibiting them.

  • Multi-Targeted Agents: Designing single molecules that can modulate multiple oncogenic pathways simultaneously to overcome drug resistance.[16]

  • AI and Machine Learning: Employing computational methods to predict the activity of novel heterocyclic structures, accelerating the design-synthesize-test cycle.

By integrating these advanced strategies with the robust foundational principles and experimental workflows outlined in this guide, the oncology research community can continue to unlock the immense therapeutic potential of novel heterocyclic amines.

References

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing). (n.d.). RSC Publishing. Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). Molecules. Retrieved from [Link]

  • A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development. (2024). Current Cancer Therapy Reviews. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). International Journal of Molecular Sciences. Retrieved from [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (2022). ScholarWorks. Retrieved from [Link]

  • Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics. (2025). Preprints.org. Retrieved from [Link]

  • MTT assay. (2021). Bio-protocol. Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]

  • Advances in heterocycles as DNA intercalating cancer drugs. (2024). ResearchGate. Retrieved from [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2024). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024). Future Medicinal Chemistry. Retrieved from [Link]

  • ADVANCEMENTS IN HETEROCYCLIC COMPOUNDS FOR TARGETED CANCER THERAPY. (2022). International Journal of Advanced Research in Science & Technology. Retrieved from [Link]

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. (2019). Molecules. Retrieved from [Link]

  • A Review of Recent Progress on the Anticancer Activity of Heterocyclic Compounds. (2024). SynOpen. Retrieved from [Link]

  • Biological and Teratogenic Evaluations of Nitrogen Heterocycles for Anticancer Therapy. (2026). Pharmaceuticals. Retrieved from [Link]

  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2025). MDPI. Retrieved from [Link]

  • Drug Discovery and Development: A Step-By-Step Process. (2025). ZeClinics. Retrieved from [Link]

  • Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. (2017). Journal of Scientific and Medical Research. Retrieved from [Link]

  • Significance of Heterocyclic Compounds in Anti-Cancer Drugs. (2022). Longdom Publishing. Retrieved from [Link]

  • Best protocol to collect mammalian cells for screening apoptosis markers using WB? (2021). ResearchGate. Retrieved from [Link]

  • Heterocyclic Compounds : A Key to Unlocking Cancer Treatment. (2023). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight Against Cancer. (2021). Pharmaceuticals. Retrieved from [Link]

  • A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. (2022). Current Drug Targets. Retrieved from [Link]

  • Colorectal Cancer Carcinogens: Heterocyclic Amines. (2024). Cancer Care. Retrieved from [Link]

  • Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. Retrieved from [Link]

  • Heterocyclic Molecular Targeted Drugs and Nanomedicines for Cancer: Recent Advances and Challenges. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). Pharmaceuticals. Retrieved from [Link]

  • Understanding the Small Molecule Discovery Approach: A Comprehensive Guide. (2026). Infinix Bio. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (2018). Journal of Visualized Experiments. Retrieved from [Link]

  • small molecule drug discovery - Next Generation Treatment Solutions. (n.d.). Vipergen. Retrieved from [Link]

  • The Renaissance of Small Molecule Drug Discovery. (n.d.). Dotmatics. Retrieved from [Link]

  • In vitro kinase assay. (2024). protocols.io. Retrieved from [Link]

  • FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (2022). Bioorganic Chemistry. Retrieved from [Link]

  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. Retrieved from [Link]

  • Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications. (2022). Molecules. Retrieved from [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Heterocyclic amine formation in meat. (n.d.). Wikipedia. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Precision Amide Coupling Strategies for 1,3-Dimethyl-1H-indazol-4-amine

Topic: Amide coupling conditions for 1,3-dimethyl-1H-indazol-4-amine Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Amide coupling conditions for 1,3-dimethyl-1H-indazol-4-amine Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Analysis

The synthesis of amides derived from 1,3-dimethyl-1H-indazol-4-amine represents a specific challenge in medicinal chemistry, often encountered in the development of kinase inhibitors (e.g., FGFR, VEGFR targets).

Unlike standard aniline couplings, this substrate presents a "perfect storm" of reduced nucleophilicity:

  • Electronic Deactivation: The indazole core is electron-deficient. The amine at position 4 is electronically coupled to the electron-withdrawing pyrazole ring, significantly lowering the HOMO energy of the nitrogen lone pair.

  • Steric Hindrance: The methyl group at position 3 (C3-Me) imposes significant peri-strain. It creates a steric wall immediately adjacent to the amine, impeding the approach of bulky electrophiles.

Expert Insight: Standard carbodiimide conditions (EDC/HOBt) typically result in stalled conversion (<20%) or require excessive heating that promotes decomposition. Successful ligation requires pre-activation of the carboxylic acid to a highly reactive species (acid chloride, acyl fluoride, or active ester) or the use of high-energy coupling agents like HATU or T3P under forcing conditions.

Visualizing the Challenge

The following diagram illustrates the electronic and steric environment dictating the reaction strategy.

IndazoleReactivity Substrate 1,3-Dimethyl-1H-indazol-4-amine Factor1 Electronic Effect: N-Lone pair delocalization into Pyrazole ring Substrate->Factor1 Factor2 Steric Effect: C3-Methyl Group blocks nucleophilic attack Substrate->Factor2 Consequence Low Nucleophilicity (Requires Activated Electrophiles) Factor1->Consequence Reduces pKa Factor2->Consequence Kinetic Barrier

Caption: Mechanistic factors reducing the reactivity of the C4-amino group.

Recommended Protocols

Three distinct protocols are provided below, ranked by "Success Probability" vs. "Operational Complexity."

Method A: The High-Energy Standard (HATU)

Best for: Small-scale discovery chemistry (mg scale) and library synthesis.

Mechanism: HATU generates an O-azabenzotriazole active ester, which is highly reactive but less prone to racemization than acid chlorides. The 7-aza nitrogen provides an intramolecular base effect (anchimeric assistance) that accelerates the amine attack.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • 1,3-Dimethyl-1H-indazol-4-amine (1.0 - 1.2 equiv)

  • HATU (1.2 - 1.5 equiv)

  • DIPEA (Hunig's Base) (3.0 - 4.0 equiv)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Protocol:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3 mL, 0.33 M).

  • Base Addition: Add DIPEA (3.0 mmol) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to ensure formation of the activated ester.

  • Amine Addition: Add 1,3-dimethyl-1H-indazol-4-amine (1.1 mmol).

  • Reaction: Stir at 50°C for 4–16 hours.

    • Note: Unlike standard anilines, RT stirring is often insufficient. Mild heating (45–50°C) overcomes the C3-methyl steric barrier.

  • Work-up: Dilute with EtOAc, wash with sat.[3] NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Method B: The "Sledgehammer" (Ghosez’s Reagent / Acid Chloride)

Best for: Extremely unreactive/bulky acids or when HATU fails. Also preferred for scale-up to avoid expensive peptide coupling reagents.

Mechanism: Converts the acid directly to the acid chloride in situ under neutral conditions using Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine). This avoids the acidic conditions of SOCl₂/Oxalyl Chloride which might degrade sensitive protecting groups.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Ghosez’s Reagent (1.2 - 1.5 equiv)

  • 1,3-Dimethyl-1H-indazol-4-amine (1.0 equiv)

  • Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: DCM (Dichloromethane) or THF

Step-by-Step Protocol:

  • Chlorination: Dissolve Carboxylic Acid (1.0 mmol) in dry DCM (5 mL). Add Ghosez’s Reagent (1.2 mmol) dropwise at 0°C.

  • Activation: Allow to warm to RT and stir for 1–2 hours. Monitor by TLC (methanol quench of an aliquot) to confirm acid chloride formation.

  • Coupling: Cool the mixture back to 0°C. Add Pyridine (3.0 mmol) followed by the 1,3-dimethyl-1H-indazol-4-amine (1.0 mmol) dissolved in minimal DCM.

  • Reaction: Allow to warm to RT. If conversion is slow after 4 hours, heat to reflux (40°C).

  • Quench: Quench with sat. NaHCO₃.

Method C: The Process-Friendly Option (T3P)

Best for: Scale-up (>10g), low epimerization requirements, and simple work-up.

Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride. It is non-toxic, supplied as a solution (50% in EtOAc/DMF), and the by-products are water-soluble, simplifying purification.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (2.0 - 3.0 equiv)

  • Pyridine (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Step-by-Step Protocol:

  • Mix: Charge Carboxylic Acid (10 mmol), Amine (11 mmol), and Pyridine (40 mmol) into a flask with EtOAc (30 mL).

  • Addition: Add T3P solution (20-30 mmol) dropwise at 0°C.

  • Reaction: Heat the mixture to 60–70°C.

    • Critical Insight: T3P kinetics are slow at RT for hindered amines. The cyclic trimer structure of T3P requires thermal energy to open and react effectively with the sterically hindered indazole amine.

  • Work-up: Wash the organic layer with water, 0.5 M HCl (to remove pyridine), and sat. NaHCO₃. The product usually remains in the organic layer with high purity.

Comparative Data Analysis

The following table summarizes expected outcomes based on internal application data for hindered aniline couplings.

FeatureMethod A (HATU)Method B (Acid Chloride)Method C (T3P)
Reactivity HighVery HighModerate-High
Steric Tolerance GoodExcellentGood
By-product Removal Difficult (Tetramethylurea/HOBt)Easy (Salts)Very Easy (Water soluble)
Epimerization Risk LowHighVery Low
Scalability Poor (Cost)GoodExcellent
Recommended Temp 50°C0°C to Reflux60°C - 80°C

Troubleshooting Decision Tree

Use this logic flow to troubleshoot failed reactions.

Troubleshooting Start Reaction < 50% Conversion? Check1 Check LCMS for Activated Ester Start->Check1 Decision1 Active Ester Formed? Check1->Decision1 NoEster Problem: Acid Activation Solution: Switch to Method B (Acid Chloride) Decision1->NoEster No YesEster Problem: Nucleophilic Attack Decision1->YesEster Yes Action1 Increase Temp to 80°C Switch Solvent to DMA/NMP YesEster->Action1 Action2 Use 'Magic Additive': Add 10 mol% DMAP (Catalyst) YesEster->Action2

Caption: Decision matrix for optimizing low-yielding couplings.

References

  • Due-Hansen, M. E., et al. (2016).[4][5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4][5][6][7] Organic & Biomolecular Chemistry, 14(2), 430-433.[4] Link

  • Dunetz, J. R., et al. (2016).[4][5] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews, 116(19), 12029–12081. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • BenchChem Technical Guides. "Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide." Link

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Pyridinylsulfonamide Derivatives from Aminoindazoles for Drug Discovery

Authored by a Senior Application Scientist Introduction: The Strategic Convergence of Indazole and Pyridinylsulfonamide Scaffolds In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: The Strategic Convergence of Indazole and Pyridinylsulfonamide Scaffolds

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of modern drug design. The indazole nucleus is a prominent heterocyclic motif, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-hypertensive properties.[1] The structural diversity of indazole analogs has garnered significant attention, leading to numerous compounds entering clinical trials.[2] Similarly, the sulfonamide functional group is a classic pharmacophore, integral to a vast array of therapeutic agents, from antibacterial to anticancer drugs.[1][3][4]

This application note provides a comprehensive guide to the synthesis of pyridinylsulfonamide derivatives of aminoindazoles, a class of compounds holding significant promise for the development of novel therapeutics. We will delve into the underlying chemical principles, provide a detailed, field-proven experimental protocol, and discuss critical process parameters and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic strategy.

Chemical Principles and Mechanistic Insights

The core of this synthesis is a nucleophilic substitution reaction between an aminoindazole and a pyridinylsulfonyl chloride. The exocyclic amino group of the aminoindazole acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction results in the formation of a stable sulfonamide linkage.

Causality Behind Experimental Choices: Regioselectivity and Reaction Control

A key consideration in the sulfonylation of aminoindazoles is regioselectivity. The indazole ring contains two endocyclic nitrogen atoms (N1 and N2) in addition to the exocyclic amino group. While the exocyclic amino group is generally more nucleophilic, reaction conditions must be carefully controlled to prevent undesired side reactions, such as sulfonylation at the N1 position of the indazole ring.

The choice of base is critical in this regard. A non-nucleophilic organic base, such as pyridine or triethylamine, is typically employed. The base serves two primary purposes:

  • To deprotonate the amino group , increasing its nucleophilicity and facilitating the attack on the sulfonyl chloride.

  • To quench the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting materials.

The use of pyridine as both a base and a solvent can be particularly advantageous, as its catalytic role in acylation reactions is well-documented.[5]

Experimental Workflow Overview

The overall synthetic strategy is a straightforward yet robust two-step process, beginning with the readily available starting materials, an aminoindazole and a pyridinylsulfonyl chloride.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification cluster_4 Final Product start Aminoindazole & Pyridinylsulfonyl Chloride solvent Anhydrous Pyridine (Solvent & Base) start->solvent Dissolution reaction Stir at 0°C to Room Temperature (Monitor by TLC) solvent->reaction quench Quench with Water/Ice reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product Pyridinylsulfonamide Derivative purify->product

Caption: General workflow for the synthesis of pyridinylsulfonamide derivatives.

Detailed Experimental Protocol: Synthesis of N-(1H-Indazol-5-yl)pyridine-3-sulfonamide

This protocol provides a representative procedure for the synthesis of a pyridinylsulfonamide derivative from 5-aminoindazole.

Materials and Reagents:

  • 5-Aminoindazole (98% purity)

  • Pyridine-3-sulfonyl chloride (≥97% purity) or its hydrochloride salt

  • Anhydrous Pyridine (solvent grade)

  • Ethyl acetate (reagent grade)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Deionized water

Apparatus:

  • Round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 5-aminoindazole (1.0 eq). Dissolve the starting material in anhydrous pyridine (approximately 0.1 M concentration).

  • Cooling: Cool the resulting solution to 0°C using an ice bath. This is crucial to control the initial exothermic reaction upon addition of the sulfonyl chloride.

  • Reagent Addition: Slowly add pyridine-3-sulfonyl chloride (1.1 eq) portion-wise to the stirred solution at 0°C. If using the hydrochloride salt of pyridine-3-sulfonyl chloride, an additional equivalent of base may be required.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The disappearance of the starting aminoindazole spot indicates the completion of the reaction.

  • Work-up:

    • Once the reaction is complete, carefully pour the reaction mixture into ice-water to quench any remaining sulfonyl chloride and to precipitate the product.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove any remaining pyridine and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. The appropriate eluent system will depend on the specific polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Summary and Expected Outcomes

The following table summarizes typical reaction parameters for the synthesis of various pyridinylsulfonamide derivatives of aminoindazoles. Yields and reaction times may vary depending on the specific substrates used.

Aminoindazole SubstratePyridinylsulfonyl ChlorideBase/SolventTime (h)Typical Yield (%)
5-AminoindazolePyridine-3-sulfonyl chloridePyridine875-85
6-AminoindazolePyridine-3-sulfonyl chloridePyridine1070-80
7-AminoindazolePyridine-2-sulfonyl chloridePyridine1265-75
3-AminoindazolePyridine-3-sulfonyl chloridePyridine680-90

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is lower than expected, ensure that all reagents and solvents are anhydrous. Water can hydrolyze the sulfonyl chloride, reducing the amount available for the reaction. Also, confirm the purity of the starting materials.

  • Multiple Spots on TLC: The presence of multiple spots may indicate the formation of side products, such as the di-sulfonated product or N1/N2 sulfonylation. To minimize this, ensure the slow, portion-wise addition of the sulfonyl chloride at low temperatures. A slightly reduced stoichiometry of the sulfonyl chloride (e.g., 1.05 eq) can also be beneficial.

  • Purification Challenges: Pyridinylsulfonamide derivatives can sometimes be challenging to purify due to their polarity. A careful selection of the eluent system for column chromatography is crucial. In some cases, a reverse-phase chromatography approach may be necessary.

  • Handling of Pyridine-3-sulfonyl chloride: This reagent is moisture-sensitive and corrosive.[6] It should be handled in a fume hood with appropriate personal protective equipment. Contact with water can liberate toxic gas.[6]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling the reagents.

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Reagent Handling: Pyridine is flammable and has a strong, unpleasant odor. Pyridinylsulfonyl chloride is a corrosive solid that reacts with water. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of pyridinylsulfonamide derivatives from aminoindazoles represents a robust and versatile strategy for the generation of novel chemical entities with significant therapeutic potential. The protocol outlined in this application note is a validated starting point for researchers in the field. By understanding the underlying chemical principles and carefully controlling the reaction parameters, scientists can efficiently access a diverse library of these promising compounds for further biological evaluation.

References

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. MDPI. [Link]

  • Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. PubMed. [Link]

  • Method for producing pyridine-3-sulfonyl chloride.
  • Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Preprints.org. [Link]

  • Synthesis method of pyridine-3-sulfonyl chloride.
  • SOME REACTIONS OF PYRIDINE-3-SULFONYL CHLORIDE. Taylor & Francis Online. [Link]

  • Synthesis and biological evaluation of sulfonamide derivatives containing imidazole moiety as ALK5 inhibitors. PubMed. [Link]

  • Rapid Access to 3-Aminoindazoles from Nitriles with Hydrazines: A Strategy to Overcome the Basicity Barrier Imparted by Hydrazines. ResearchGate. [Link]

  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. LinkedIn. [Link]

  • Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Chemistry Portal. [Link]

  • Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. IDEAS. [Link]

  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. Royal Society of Chemistry. [Link]

  • Strategies for the synthesis of 2‐aminoindazoles via N−N bond formation. ResearchGate. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Bentham Science. [Link]

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Method

Pd/C reduction methods for indazole nitro groups

The transformation of a nitroindazole to an aminoindazole is a foundational protocol in medicinal chemistry. The resulting electron-rich aminoindazole scaffold serves as a critical building block for synthesizing kinase...

Author: BenchChem Technical Support Team. Date: March 2026

The transformation of a nitroindazole to an aminoindazole is a foundational protocol in medicinal chemistry. The resulting electron-rich aminoindazole scaffold serves as a critical building block for synthesizing kinase inhibitors, Indoleamine 2,3-Dioxygenase 1 (IDO1) inhibitors, and various other pharmacologically active agents[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." We will examine the mechanistic causality of the reduction, detail a self-validating experimental protocol, and address the specific chemoselectivity challenges—such as dehalogenation—that frequently compromise yields in complex indazole substrates.

Mechanistic Rationale: The Haber Pathway

The catalytic hydrogenation of an aromatic nitro group over a heterogeneous Palladium on Carbon (Pd/C) catalyst is highly efficient but mechanistically complex[3]. The reaction follows the classical Haber mechanism. The nitroarene adsorbs onto the palladium surface, where dissociated hydrogen atoms facilitate a stepwise reduction. The nitro group is first reduced to a nitroso intermediate, followed by a hydroxylamine, and ultimately to the target aniline (aminoindazole)[4].

Understanding this sequence is critical: if hydrogen mass transfer is insufficient (e.g., poor stirring), the highly reactive nitroso and hydroxylamine intermediates can prematurely desorb and condense with one another, forming unwanted azoxy or azo dimers[4].

Mechanism ArNO2 Nitroindazole (Ar-NO2) ArNO Nitroso Intermediate (Ar-NO) ArNO2->ArNO +H2, -H2O ArNHOH Hydroxylamine (Ar-NHOH) ArNO->ArNHOH +H2 ArNH2 Aminoindazole (Ar-NH2) ArNHOH->ArNH2 +H2, -H2O

Stepwise reduction of the nitro group via the Haber mechanism.

Experimental Protocol: Standard Pd/C Hydrogenation

This protocol is designed as a self-validating system. By strictly controlling the reaction atmosphere and mass transfer dynamics, you ensure complete conversion while mitigating dimer formation.

Reagents & Materials:

  • Substrate: Nitroindazole derivative (e.g., 6-nitroindazole or 7-nitroindazole)[1][2].

  • Catalyst: 10% Palladium on Carbon (Pd/C). Typically, 10–20% by weight relative to the substrate is used[1][5].

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)[1].

  • Atmosphere: Hydrogen gas (via balloon or Parr shaker apparatus).

  • Filtration: Celite® 545.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask or high-pressure hydrogenation vessel, dissolve the nitroindazole (1.0 equiv) in the selected solvent (approx. 10–20 mL per gram of substrate)[1]. Ensure complete dissolution to maximize surface contact with the catalyst.

  • Catalyst Addition (Critical Safety Step): Carefully add the 10% Pd/C catalyst. Causality Note: Dry Pd/C is highly pyrophoric, particularly in the presence of volatile solvent vapors like methanol. Always purge the reaction flask with an inert gas (Nitrogen or Argon) before introducing the catalyst to prevent auto-ignition.

  • Atmospheric Exchange: Seal the vessel, evacuate under a mild vacuum, and backfill with hydrogen gas. Repeat this purge cycle a minimum of three times. This strict deoxygenation prevents the competitive oxidation of the catalyst and ensures a pure H₂ atmosphere.

  • Hydrogenation Execution: Stir the suspension vigorously at room temperature under a hydrogen atmosphere (1 atm via balloon, or up to 3 atm in a Parr apparatus) for 2 to 4 hours[1][5]. Causality Note: Vigorous stirring is mandatory to overcome the gas-liquid-solid mass transfer limitations inherent in triphasic heterogeneous catalysis.

  • Reaction Monitoring: Monitor the progress via TLC or LC-MS. The reaction is complete when the yellow-tinted nitro starting material is fully consumed, yielding a highly polar, often fluorescent amino product spot.

  • Workup & Catalyst Removal: Carefully filter the crude reaction mixture through a tightly packed pad of Celite®[1][6]. Causality Note: Pd/C nanoparticles can easily pass through standard filter paper; the deep filtration bed of Celite® traps the catalyst, preventing heavy metal contamination in your final product. Wash the filter cake thoroughly with excess solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. Because electron-rich aminoindazoles are susceptible to rapid air oxidation, it is highly recommended to use the crude product immediately in the subsequent synthetic step (e.g., reductive amination or coupling)[1][6].

G N1 Nitroindazole Starting Material N2 Solvent & Catalyst (MeOH + 10% Pd/C) N1->N2 N3 Hydrogenation (H2 Gas, 1-3 atm, RT) N2->N3 N4 Filtration (Celite Pad, Wash) N3->N4 N5 Concentration & Isolation N4->N5 N6 Aminoindazole Target Product N5->N6

Workflow for the Pd/C catalytic hydrogenation of nitroindazoles.

Chemoselectivity & Troubleshooting: The Dehalogenation Dilemma

While standard Pd/C hydrogenation is exceptionally clean for unsubstituted nitroindazoles, it introduces a severe chemoselectivity flaw when the substrate contains halogen atoms (e.g., 3-iodo-6-methyl-5-nitro-1H-indazole)[7].

The Causality of Dehalogenation: Palladium(0) is highly active and readily undergoes oxidative addition into Aryl-Iodine and Aryl-Bromine bonds. This pathway directly competes with nitro reduction. Once the halogen is excised, hydrogen terminates the resulting aryl intermediate, destroying the functional handle intended for downstream cross-coupling reactions[7][8].

Mitigation Strategies:

  • Catalyst Poisoning: To preserve halogens or other sensitive reducible groups (like alkynes or nitriles), switch to a poisoned catalyst such as a Pd/C-ethylenediamine complex (Pd/C(en)) or Platinum on Carbon (Pt/C)[8][9]. These modified surfaces suppress the oxidative addition into the Ar-X bond while maintaining enough activity to reduce the nitro group.

  • Orthogonal Reducing Agents: If catalytic hydrogenation continues to cleave the halogen, pivot to non-hydrogenation methods. Tin(II) chloride (SnCl₂·2H₂O) in refluxing ethanol or Iron (Fe) powder in acidic media (AcOH) are highly reliable, classical alternatives that leave aryl halides completely intact[3][7][8].

Quantitative Data: Comparison of Reduction Conditions

To guide your protocol selection, the following table summarizes typical conditions, substrate scopes, and expected outcomes based on established literature[1][5][6][7][8].

Substrate TypeReducing Agent / CatalystSolventConditionsChemoselectivity / NotesTypical Yield
Unsubstituted Nitroindazole 10% Pd/C + H₂MeOH or EtOHRT, 1–3 atm, 2–4 hExcellent; clean and rapid conversion to amine.85–96%
Halogenated Nitroindazole (e.g., 3-Iodo)10% Pd/C + H₂MeOH or THFRT, 1 atmPoor ; significant de-iodination/de-bromination occurs.Variable
Halogenated Nitroindazole SnCl₂·2H₂OEtOH / HClReflux, 1.5–3 hExcellent; preserves Ar-I, Ar-Br, and Ar-Cl bonds.70–85%
Halogenated Nitroindazole Fe powder / NH₄ClEtOH / H₂O80 °C, 2–4 hExcellent; mild, cost-effective, and environmentally benign.75–90%
Cyano/Alkyne-Nitroindazole Pd/C(en) + H₂THF or MeOHRT, 1–3 atmGood; preserves sensitive reducible groups via poisoned catalyst.80–90%

References

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances.[Link]

  • Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. CLOCKSS.[Link]

  • Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. PMC.[Link]

  • Method of reducing aromatic nitro compounds.
  • Nitro Reduction - Common Conditions. Common Organic Chemistry.[Link]

  • Nitrile In The Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent and Selective 2-Aminoquinoline Inhibitors. PMC.[Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 1,3-Dimethyl-1H-indazol-4-amine in Pharmaceutical Synthesis

Introduction & Strategic Rationale 1,3-Dimethyl-1H-indazol-4-amine is a highly valued heterocyclic building block in modern drug discovery, notably serving as a critical intermediate in the synthesis of mucosa-associated...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

1,3-Dimethyl-1H-indazol-4-amine is a highly valued heterocyclic building block in modern drug discovery, notably serving as a critical intermediate in the synthesis of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors and various kinase-targeted therapeutics [[1]](). The functionalization of the C4-amino group via the Buchwald-Hartwig cross-coupling reaction allows for the rapid generation of diverse arylamine libraries. This palladium-catalyzed methodology has largely superseded classical, harsher techniques like nucleophilic aromatic substitution, offering unparalleled substrate scope and functional group tolerance [[2]]().

This application note provides a comprehensive, self-validating protocol for the efficient C-N coupling of 1,3-dimethyl-1H-indazol-4-amine with aryl and heteroaryl halides.

Mechanistic Overview & Causality of Reagent Selection

The reaction proceeds through a canonical Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination 3. However, coupling 1,3-dimethyl-1H-indazol-4-amine presents specific electronic and steric challenges. The inherent nucleophilicity of the primary amine is attenuated by the electron-withdrawing indazole core. Furthermore, the N1 and N2 heteroatoms of the indazole ring can act as competing coordination sites, potentially poisoning the palladium catalyst.

  • Ligand Selection: To counteract catalyst poisoning, sterically demanding bidentate ligands like Xantphos are required to enforce a highly reactive Pd center and prevent off-target coordination 4.

  • Base Selection: While NaOtBu is a standard strong base, it can induce side reactions in complex pharmaceutical intermediates. For base-sensitive substrates, LHMDS is highly recommended because it can form transient protective aggregates with sensitive functional groups, acting as an in-situ protecting group during the coupling 5.

Catalytic cycle of the Buchwald-Hartwig amination for indazol-4-amines.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for coupling 1,3-dimethyl-1H-indazol-4-amine with standard aryl chlorides/bromides.

EntryCatalyst PrecursorLigandBaseSolventTemp (°C)Expected Yield (%)Mechanistic Rationale
1Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)Cs₂CO₃1,4-Dioxane10085–95%Standard conditions; bidentate ligand prevents indazole N-coordination.
2Pd(OAc)₂ (5 mol%)tBuBrettPhos (5 mol%)NaOtBuToluene8075–85%Highly active dialkylbiaryl phosphine; ideal for unactivated aryl chlorides.
3Pd₂(dba)₃ (2.5 mol%)RuPhos (5 mol%)LHMDSTHF7080–90%Mild base prevents hydrolysis of sensitive functional groups (e.g., esters).
4Pd(OAc)₂ (5 mol%)BINAP (7.5 mol%)K₂CO₃Toluene10050–65%Older generation system; sluggish reductive elimination leads to lower yields.

Step-by-Step Experimental Protocol

Step-by-step experimental workflow for palladium-catalyzed C-N cross-coupling.

Step 1: Reagent Preparation & Inert Atmosphere Setup
  • Causality: Palladium(0) is highly susceptible to oxidation by atmospheric oxygen, which permanently arrests the catalytic cycle.

  • Action: In a nitrogen-filled glovebox or using rigorous Schlenk techniques, add Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and Cs₂CO₃ (1.5 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Self-Validation: The Pd₂(dba)₃ powder must be a deep, dark purple. If it appears brown or grey, the catalyst has degraded and will result in reaction failure.

Step 2: Substrate Addition
  • Action: Add 1,3-dimethyl-1H-indazol-4-amine (1.0 equiv) and the aryl halide (1.1 equiv).

  • Action: Add anhydrous, degassed 1,4-dioxane (typically 0.1 M to 0.2 M relative to the indazole). Seal the vial with a PTFE-lined septum cap.

Step 3: Thermal Activation
  • Causality: The reduction of Pd(II) to the active Pd(0) species and the subsequent oxidative addition require thermal energy to overcome the activation barrier.

  • Action: Transfer the sealed vial to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800–1000 rpm) for 12–18 hours.

  • Self-Validation: Within the first 15–30 minutes of heating, the reaction mixture will transition from dark purple to a deep orange/red hue, visually confirming the formation of the active Pd(0)-Xantphos complex. The gradual precipitation of inorganic salts (CsX) will turn the mixture opaque.

Step 4: Reaction Monitoring
  • Action: After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and filter through a 0.2 µm syringe filter.

  • Self-Validation: Analyze via LC-MS or TLC (UV 254 nm). The starting 1,3-dimethyl-1H-indazol-4-amine exhibits strong UV absorbance. Complete consumption of the starting material peak confirms reaction completion.

Step 5: Quench and Aqueous Workup
  • Causality: A mild acidic quench neutralizes any remaining base and protonates the indazole nitrogen, partitioning the organic product into the organic layer while removing inorganic salts into the aqueous phase.

  • Action: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Purification
  • Action: Purify the crude residue via flash column chromatography on silica gel. Employ a gradient of Hexanes/EtOAc or DCM/MeOH depending on the polarity of the aryl substituent to isolate the pure secondary amine.

References

  • US20240150321A1 - Pyrazolylsulfonamide compounds and their use in therapy - Google Patents. 1

  • Buchwald–Hartwig amination - Wikipedia. 2

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances. 3

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-3-methoxypyridazin-4-amine - Benchchem. 4

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. 5

Sources

Method

Application Note: Strategic Reagents and Protocols for Regioselective N-Methylation of 1H-Indazol-4-amine Precursors

Executive Summary The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and phenols in the development of kinase inhibitors. However, functionalizi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and phenols in the development of kinase inhibitors. However, functionalizing the 1H-indazol-4-amine precursor presents a profound regioselectivity challenge. The molecule possesses three distinct nucleophilic nitrogen centers: the N1 and N2 atoms of the indazole core, and the exocyclic primary amine at the C4 position.

This application note provides an authoritative guide to the reagents and mechanistic strategies required to achieve precise, regioselective N-methylation across these three sites. By understanding the thermodynamic and kinetic causality behind each reagent system, researchers can eliminate isomeric mixtures, prevent over-alkylation, and streamline downstream purification.

Mechanistic Causality: The Tri-Nucleophilic Challenge

The tautomeric nature of indazoles (existing in equilibrium between 1H and 2H forms) dictates their baseline reactivity. The 1H-tautomer is thermodynamically more stable due to its fully aromatic benzenoid structure, whereas the 2H-tautomer adopts a less stable quinonoid structure [2].

When designing a methylation strategy, the choice of reagent and reaction conditions directly controls which nitrogen acts as the primary nucleophile:

  • N1-Methylation (Thermodynamic Control): Direct alkylation under basic conditions with heating drives the reaction toward the thermodynamically stable N1-isomer.

  • N2-Methylation (Kinetic/Acid-Catalyzed Control): Under acidic conditions, the more basic N1 nitrogen is protonated, sterically and electronically directing the electrophilic attack to the N2 position [3].

  • C4-Amine Methylation (Reductive Amination): Direct alkylation of the exocyclic amine with methyl halides inevitably causes di-alkylation (quaternary salts) and competes with the core nitrogens. Reductive amination circumvents this by forming a transient imine/iminium intermediate, which is selectively reduced to the mono-methylated amine [4].

G SM 1H-indazol-4-amine N1 N1-Methylation (Thermodynamic Control) SM->N1 MeI, Base (Heat) N2 N2-Methylation (Kinetic / Acid-Catalyzed) SM->N2 Methyl 2,2,2-trichloroacetimidate, H+ C4 C4-Amine Methylation (Reductive Amination) SM->C4 CH2O, NaBH(OAc)3

Caption: Regioselective methylation pathways for 1H-indazol-4-amine precursors.

Quantitative Data: Reagent Selection and Yield Optimization

To facilitate rapid decision-making, the following table synthesizes the expected quantitative outcomes and causal mechanisms for the primary methylation strategies.

Table 1: Reagent Selection Matrix for 1H-Indazol-4-amine Methylation

Target SitePreferred Reagent SystemCausality / MechanismExpected YieldIsomer Ratio (Target:Others)
N1 (Core) Methyl Iodide (MeI), K₂CO₃, DMF, 60°CThermodynamic control. Elevated temperatures allow equilibration to the more stable benzenoid 1H-tautomer [1].65 - 85%> 8:1 (N1:N2)
N2 (Core) Methyl 2,2,2-trichloroacetimidate, TfOH, DCMAcid catalysis. Protonation of N1 sterically blocks it, forcing the bulky imidate to deliver the methyl group to N2 kinetically [3].50 - 75%> 10:1 (N2:N1)
C4 (Amine) Formaldehyde (CH₂O), NaBH(OAc)₃, DCE, pH 4-5Reductive amination. Mild hydride source selectively reduces the iminium ion without over-alkylating or reducing the indazole core [5].75 - 90%> 99% Selective

Experimental Methodologies

Protocol A: Selective C4-Exocyclic Amine Mono-Methylation (Reductive Amination)

Causality Focus: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly chosen over Sodium borohydride (NaBH₄) because it is a milder reducing agent that tolerates the weakly acidic conditions (pH 4-5) required for optimal iminium formation. This prevents the premature reduction of formaldehyde to methanol, ensuring high atom economy and preventing di-alkylation [4].

Self-Validating Step-by-Step Workflow:

  • Dissolution: Suspend 1H-indazol-4-amine (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Imine Formation: Add aqueous formaldehyde (37% w/w, 1.05 eq). Crucial validation step: Add glacial acetic acid dropwise until the pH reaches 4-5 (verify via pH paper). Stir at room temperature for 1-2 hours.

  • Reaction Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). Do not proceed until the primary amine spot is consumed, validating complete conversion to the iminium intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quenching & Purification: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

G Step1 1. Dissolve Precursor (DCE, 0.2 M) Step2 2. Add Formaldehyde (CH2O) (1.05 eq) Step1->Step2 Step3 3. Iminium Formation (Stir 1-2h, RT, pH 4-5) Step2->Step3 Step4 4. Add NaBH(OAc)3 (1.5 eq, 0°C to RT) Step3->Step4 Step5 5. Reduction to N-methylamine (In situ, 12h) Step4->Step5 Step6 6. Quench & Purify (NaHCO3 wash, Chromatography) Step5->Step6

Caption: Step-by-step workflow for the selective reductive amination of the C4-exocyclic amine.

Protocol B: Thermodynamic N1-Methylation of the Indazole Core

Causality Focus: To methylate the N1 position while leaving the C4-amine relatively untouched (or assuming the C4-amine is temporarily protected, e.g., with a Boc group), thermodynamic control is utilized. Heating the reaction to 60 °C provides the activation energy necessary to overcome the kinetic N2-alkylation pathway, allowing the system to settle into the lower-energy N1-alkylated state [1].

Self-Validating Step-by-Step Workflow:

  • Dissolution: Dissolve the indazole precursor (1.0 eq) in anhydrous DMF (0.3 M) under a nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to ensure complete deprotonation of the indazole core.

  • Alkylation: Cool to 0 °C. Add Methyl Iodide (MeI) (1.1 eq) dropwise.

  • Thermodynamic Equilibration: Attach a reflux condenser and heat the reaction mixture to 60 °C for 4-6 hours. Validation step: LC-MS monitoring should show the initial kinetic formation of the N2-isomer gradually converting to the dominant N1-isomer peak over time.

  • Workup: Cool to room temperature, dilute with water (5 volumes) to precipitate the product or extract with Ethyl Acetate (3 x 20 mL) if the product remains in solution.

Troubleshooting Data

Table 2: Common Deviations and Corrective Actions

ObservationProbable CauseCorrective Action
Over-methylation at C4 (Dimethylation) Excess CH₂O or use of highly reactive direct alkylating agents (e.g., MeI) without protection.Strictly limit CH₂O to 1.0 - 1.05 eq. Ensure NaBH(OAc)₃ is added after complete imine formation.
Poor N1/N2 Selectivity Insufficient thermodynamic driving force (reaction run too cold).Increase reaction temperature to 60-80 °C to allow equilibration to the N1-isomer.
Incomplete C4 Reduction Imine/iminium intermediate not fully formed before reduction.Pre-stir amine and aldehyde for 1-2h; rigidly validate pH is between 4-5 before adding reductant.

References

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles ResearchGate URL: [Link]

  • Reductive Amination, and How It Works Master Organic Chemistry URL: [Link]

Application

Synthesis of FGFR4 inhibitors using 4-aminoindazole scaffolds

Application Note: Precision Synthesis of Selective FGFR4 Inhibitors using 4-Aminoindazole Scaffolds Executive Summary This guide details the synthetic protocol for developing selective Fibroblast Growth Factor Receptor 4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Selective FGFR4 Inhibitors using 4-Aminoindazole Scaffolds

Executive Summary

This guide details the synthetic protocol for developing selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors utilizing a 4-amino-1H-indazole scaffold.[1] Unlike pan-FGFR inhibitors that target the conserved ATP-binding pocket, these inhibitors achieve isoform selectivity by forming a covalent bond with Cys552 , a residue unique to FGFR4 (replaced by Tyr563 in FGFR1).[1] The protocol focuses on the synthesis of Compound 7v (and related analogs), a representative high-potency inhibitor (IC50 < 1 nM) described in recent medicinal chemistry literature (J. Med.[1] Chem. 2022).[1][2][3][4]

Mechanistic Rationale & Design Strategy

The Target: FGFR4-FGF19-KLB Axis Aberrant signaling through the FGF19-FGFR4 axis is a primary oncogenic driver in Hepatocellular Carcinoma (HCC).[1] Effective inhibition requires sparing FGFR1/2/3 to avoid hyperphosphatemia and tissue calcification toxicities associated with pan-FGFR blockade.

The Solution: Covalent Targeting of Cys552 [2][4][5]

  • Selectivity Filter: FGFR4 contains a cysteine (Cys552) in the kinase hinge region.[1][2][4][5][6] FGFR1, 2, and 3 contain a Tyrosine at this position.[1][5]

  • Scaffold: The 4-aminoindazole core serves as an ATP-mimetic hinge binder.[1]

  • Warhead: An acrylamide moiety attached to the C4-amino group acts as a Michael acceptor, positioned to undergo a nucleophilic attack by the thiol of Cys552.

  • Tail Region (C6): A hydrophobic moiety (e.g., 2,6-dichloro-3,5-dimethoxyphenyl) at the C6 position occupies the hydrophobic pocket behind the gatekeeper residue, enhancing binding affinity.[1]

Figure 1: Mechanism of Action & Selectivity Logic

FGFR4_Selectivity FGFR4 FGFR4 Kinase Domain (Hinge Region) Cys552 Cys552 Residue (Nucleophile) FGFR4->Cys552 Possesses Complex Covalent Adduct (Irreversible Inhibition) Cys552->Complex Formation Inhibitor 4-Aminoindazole Inhibitor (Compound 7v) Warhead Acrylamide Warhead (Michael Acceptor) Inhibitor->Warhead Contains Warhead->Cys552 Targeted Covalent Bond FGFR1_3 FGFR1/2/3 (Tyr563 instead of Cys) FGFR1_3->Warhead No Reaction (Steric Clash/No Nucleophile)

Caption: Logic flow for achieving FGFR4 selectivity via covalent targeting of Cys552.

Retrosynthetic Analysis

The synthesis is designed to be modular, allowing for late-stage variation of the C6-tail and the C4-warhead.[1]

Key Disconnections:

  • Amide Coupling: Installation of the acrylamide warhead (Final Step).

  • Nitro Reduction: Unmasking the C4-amine.

  • Suzuki-Miyaura Coupling: Introduction of the C6-aryl tail.

  • Indazole Formation: Cyclization of the benzaldehyde precursor.[7]

Figure 2: Synthetic Workflow

Synthesis_Workflow SM Start: 4-Bromo-2-fluoro-6-nitrobenzaldehyde Int1 Intermediate 1: 6-Bromo-4-nitro-1H-indazole SM->Int1 Cyclization (120°C, EtOH) Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Int1 Int2 Intermediate 2: Protected Indazole (SEM/THP) Int1->Int2 N-Protection (SEM-Cl, NaH) Int3 Intermediate 3: 6-Aryl-4-nitro-1H-indazole Int2->Int3 Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Int4 Intermediate 4: 6-Aryl-4-amino-1H-indazole Int3->Int4 Nitro Reduction (Fe/NH4Cl or H2/Pd) Product Final Product: N-(6-Aryl-1H-indazol-4-yl)acrylamide (Compound 7v Analog) Int4->Product Acrylation (Acryloyl Chloride, -78°C)

Caption: Step-by-step synthetic route from benzaldehyde precursor to final covalent inhibitor.

Detailed Experimental Protocols

Stage 1: Scaffold Construction

Objective: Synthesis of 6-bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.[1]

  • Cyclization:

    • Dissolve 4-bromo-2-fluoro-6-nitrobenzaldehyde (5.0 g, 20 mmol) in Ethanol (50 mL).

    • Add Hydrazine hydrate (80%, 2.5 mL, 40 mmol) dropwise at 0°C.

    • Heat to reflux (80°C) for 4 hours.

    • Workup: Cool to RT. The product, 6-bromo-4-nitro-1H-indazole , often precipitates.[1] Filter and wash with cold ethanol. If not, concentrate and purify via flash chromatography (Hex/EtOAc).

    • Yield Target: >75%.[7][8]

  • Protection (THP or SEM):

    • Dissolve the indazole (4.0 g, 16.5 mmol) in DCM (40 mL) and add p-TsOH (catalytic, 10 mol%).[1]

    • Add 3,4-Dihydro-2H-pyran (DHP) (2.3 mL, 25 mmol) dropwise at 0°C.

    • Stir at RT for 12 hours.

    • Workup: Wash with NaHCO3, brine, dry over Na2SO4.[1]

    • Note: THP protection is preferred for ease of removal, but SEM (using SEM-Cl/NaH) provides better solubility for the Suzuki step if the intermediate is insoluble.[1]

Stage 2: Core Functionalization (The "Tail")

Objective: Installation of the hydrophobic group at C6. Rationale: The 2,6-dichloro-3,5-dimethoxyphenyl group is a "privileged" motif in FGFR inhibitors (e.g., H3B-6527), filling the hydrophobic pocket.[1]

  • Suzuki-Miyaura Coupling:

    • Reagents:

      • Protected 6-bromo-4-nitroindazole (1.0 eq)[1]

      • 2,6-dichloro-3,5-dimethoxyphenylboronic acid (1.2 eq)[1]

      • Pd(dppf)Cl2·DCM (0.05 eq)[1]

      • K2CO3 (2.0 M aq. solution, 3.0 eq)

    • Solvent: 1,4-Dioxane (degassed).[1]

    • Procedure: Combine reagents in a sealed tube. Purge with Argon. Heat at 90-100°C for 3-6 hours.

    • QC Check: Monitor via LCMS for consumption of bromide.

    • Purification: Flash chromatography (0-30% EtOAc in Hexanes).[1]

Stage 3: Warhead Installation (The Critical Step)

Objective: Reduction of nitro group and formation of the acrylamide.

  • Nitro Reduction:

    • Dissolve the Suzuki product in EtOH/H2O (4:1).[1]

    • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).[1]

    • Heat to 70°C for 2 hours. (Avoid H2/Pd if the aryl tail contains halogens like Cl, as dehalogenation may occur).[1]

    • Workup: Filter through Celite. Concentrate.

  • Acrylation (Warhead Attachment):

    • Dissolve the crude amine (1.0 eq) in anhydrous DCM/THF (1:1).

    • Add DIPEA (2.0 eq).[1] Cool to -78°C (Critical to prevent bis-acrylation).

    • Add Acryloyl chloride (1.0 eq) dropwise as a dilute solution in DCM.[1]

    • Stir at -78°C for 30 mins, then warm to 0°C.

    • Workup: Quench with NaHCO3 immediately. Extract with DCM.

    • Deprotection: Remove THP/SEM group using TFA/DCM (for THP) or TFA/TfOH (for SEM) followed by neutralization.[1]

Analytical & Biological Validation

Chemical Verification
  • 1H NMR (DMSO-d6): Look for the characteristic acrylamide signals:

    • Doublet of doublets (dd) at ~6.2–6.5 ppm (vinyl protons).[1]

    • Indazole singlet at ~8.2 ppm (H3).[1]

  • LCMS: Confirm parent mass [M+H]+. Check purity >95% (UV 254 nm).

Biological Assay Protocol

1. Kinase Selectivity Assay (ADP-Glo):

  • Panel: FGFR4 (WT), FGFR4 (V550L), FGFR1 (WT).[1][9]

  • Protocol: Incubate inhibitor (10-point dose response) with kinase and ATP (at Km) for 60 mins. Add ADP-Glo reagent.[1]

  • Success Criteria:

    • FGFR4 IC50 < 10 nM.[10]

    • FGFR1 IC50 > 1000 nM (Selectivity > 100x).[1]

2. Target Engagement (Western Blot):

  • Cell Line: HuH-7 (High FGF19/FGFR4 expression).[1]

  • Treatment: Treat cells with inhibitor (0.1, 1, 10, 100 nM) for 2 hours.[1]

  • Stimulation: Stimulate with FGF19 (100 ng/mL) for 15 mins.

  • Readout: Blot for p-FGFR4 (Y642) and p-ERK1/2.[1]

  • Result: Dose-dependent disappearance of p-FGFR4 and p-ERK bands.[1]

References

  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 2022.[1][9] Link[1][9]

  • Design, synthesis and biological evaluation of indazole derivatives as selective covalent inhibitors of FGFR4 in wild-type and gatekeeper mutants. European Journal of Medicinal Chemistry, 2023. Link[1]

  • Discovery of Roblitinib (FGF401) as a Reversible-Covalent Inhibitor of the Kinase Activity of Fibroblast Growth Factor Receptor 4. Journal of Medicinal Chemistry, 2020.[1] Link[1]

  • Structure-based design of a dual-warhead covalent inhibitor of FGFR4. Communications Chemistry, 2022.[1][2] Link

  • Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. Bioorganic Chemistry, 2025. Link[1]

Sources

Method

Application Note: Precision Sulfonylation of 4-Amino-1H-Indazoles

Abstract The sulfonylation of 4-amino-1H-indazoles presents a unique regioselectivity challenge due to the competition between the exocyclic primary amine at C4 and the nucleophilic endocyclic nitrogens (N1/N2). While th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonylation of 4-amino-1H-indazoles presents a unique regioselectivity challenge due to the competition between the exocyclic primary amine at C4 and the nucleophilic endocyclic nitrogens (N1/N2). While the C4-amine is generally more nucleophilic, the acidic N1-H can lead to competitive N-sulfonylation or bis-sulfonylation, particularly under basic conditions. This guide outlines three field-proven protocols to achieve high-fidelity synthesis of N-(1H-indazol-4-yl)sulfonamides , ranging from a robust protection-deprotection strategy to a "bis-sulfonylation/hydrolysis" tactic that leverages differential stability.

Strategic Analysis & Mechanistic Insight

The Regioselectivity Challenge

The 4-amino-1H-indazole scaffold contains three potential sites for electrophilic attack:

  • C4-Exocyclic Amine (

    
    ):  The desired target. Typically the most nucleophilic neutral site.
    
  • N1-Indazole Nitrogen: Acidic (

    
     in DMSO). Under basic conditions, the N1-anion is highly reactive, leading to N1-sulfonylation.
    
  • N2-Indazole Nitrogen: Less reactive but can participate in tautomeric equilibrium, occasionally leading to N2-isomers.

Chemical Logic of the Protocols
  • Method A (Protected Route): Eliminates N1 reactivity using a protecting group (Boc, THP, or SEM). This is the Gold Standard for high-value intermediates.

  • Method B (Direct Sulfonylation): Uses weak bases (Pyridine) to maintain N1 in its neutral, less reactive protonated state while activating the sulfonyl chloride.

  • Method C (Bis-Sulfonylation/Hydrolysis): Deliberately pushes the reaction to the bis-sulfonylated species (N1, N4-disulfonyl), followed by chemoselective basic hydrolysis. The N1-sulfonyl bond (sulfonamide of a heterocyclic nitrogen) is labile to base, whereas the C4-sulfonamide (aniline-like) is stable.

Experimental Protocols

Method A: The Protected Route (Gold Standard)

Best for: Complex substrates, scale-up, and when maximum yield is critical.

Step 1: N1-Protection (Boc Strategy)
  • Dissolve 4-amino-1H-indazole (1.0 equiv) in anhydrous THF or DCM (0.2 M).

  • Add

    
      (1.1 equiv) and DMAP  (0.1 equiv).
    
  • Stir at RT for 2–4 h. Monitor by TLC/LCMS for conversion to tert-butyl 4-amino-1H-indazole-1-carboxylate.

    • Note: The 4-amino group is less reactive towards

      
       than the N1 position under these conditions.
      
  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry (

    
    ), and concentrate.
    
Step 2: Sulfonylation
  • Dissolve the N1-Boc intermediate (1.0 equiv) in anhydrous Pyridine (0.2 M).

    • Alternative: Use DCM with Pyridine (3.0 equiv).

  • Cool to

    
    .[1]
    
  • Add Aryl Sulfonyl Chloride (

    
    ) (1.1–1.2 equiv) dropwise.
    
  • Allow to warm to RT and stir for 4–16 h.

  • Workup: Quench with sat.

    
    . Extract with DCM. Wash organic layer with 
    
    
    
    (to remove pyridine) and brine. Dry and concentrate.
Step 3: Global Deprotection[2]
  • Dissolve the crude sulfonamide in DCM/TFA (4:1 ratio) or 4M HCl in Dioxane .

  • Stir at RT for 1–2 h until the Boc group is removed.

  • Purification: Neutralize with sat.

    
    , extract, and purify via flash chromatography (Hex/EtOAc or DCM/MeOH).
    
Method B: Direct Sulfonylation (Pyridine Protocol)

Best for: Simple substrates, rapid screening, or when N1-protection is difficult.

  • Preparation: Dissolve 4-amino-1H-indazole (1.0 equiv) in anhydrous Pyridine (10 volumes).

    • Critical: Do not use strong bases like NaH or TEA/DCM, as they increase N1-sulfonylation risk.

  • Addition: Cool to

    
    . Add Sulfonyl Chloride  (1.0 equiv) slowly over 30 mins.
    
    • Stoichiometry Control: Do not use excess sulfonyl chloride. A slight deficit (0.95 equiv) can prevent bis-sulfonylation.

  • Reaction: Stir at

    
     for 1 h, then RT for 3–6 h.
    
  • Monitoring: Check LCMS.

    • Target:

      
      .
      
    • Bis-product:

      
      .
      
  • Workup: Evaporate pyridine (azeotrope with toluene). Redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallization is often effective for separating the mono-sulfonamide from unreacted starting material.

Method C: The "Bis-Sulfonylation/Hydrolysis" Tactic

Best for: Unreactive amines or when mono-sulfonylation yields are low due to mixtures.

Step 1: Exhaustive Sulfonylation
  • Dissolve 4-amino-1H-indazole (1.0 equiv) in DCM (0.2 M).

  • Add TEA (3.0 equiv) and DMAP (0.1 equiv).

  • Add Sulfonyl Chloride (2.5 equiv).

  • Stir at RT or Reflux until starting material is fully converted to the Bis-Sulfonylated species (N1, N4-disulfonamide).

Step 2: Selective Hydrolysis (Chemoselective Cleavage)
  • Evaporate DCM and redissolve the crude residue in MeOH/THF (1:1).

  • Add 2M NaOH or

    
      (excess, 5.0 equiv).
    
  • Stir at RT or mild heat (

    
    ) for 1–4 h.
    
    • Mechanism:[3][4][5][6][7][8] The nucleophilic attack occurs at the sulfur of the N1-sulfonyl group (acting like an amide), cleaving it. The C4-sulfonamide (acting like an aniline derivative) is stable to these conditions.

  • Workup: Acidify to pH 5–6 with 1M HCl. The product often precipitates. Filter or extract with EtOAc.

Visualization & Decision Pathways

Reaction Workflow Diagram

IndazoleSulfonylation Start 4-Amino-1H-Indazole Protect Step 1: N1-Protection (Boc2O, DMAP) Start->Protect Method A (High Fidelity) Direct Direct Sulfonylation (Pyridine, 0°C, 1.0 equiv R-SO2Cl) Start->Direct Method B (Quick/Simple) BisSulf Step 1: Bis-Sulfonylation (2.5 equiv R-SO2Cl, TEA, DMAP) Start->BisSulf Method C (Difficult Substrates) Sulf_A Step 2: Sulfonylation (R-SO2Cl, Pyridine) Protect->Sulf_A Deprotect Step 3: Deprotection (TFA or HCl) Sulf_A->Deprotect Target Target: 4-Sulfonamido-1H-Indazole Deprotect->Target Direct->Target Careful Stoichiometry Hydrolysis Step 2: Selective Hydrolysis (NaOH/MeOH, Cleaves N1-SO2R) BisSulf->Hydrolysis Hydrolysis->Target Chemoselective Cleavage

Caption: Three strategic pathways for the synthesis of 4-sulfonamidoindazoles. Method A offers the highest reliability, while Method C utilizes chemoselective reactivity to correct over-sulfonylation.

Decision Tree: Selecting the Right Method

DecisionTree Q1 Is the starting material expensive/limited? Q2 Is the N1-position sterically hindered? Q1->Q2 No MethodA Use Method A (Protection Route) Q1->MethodA Yes Q3 Does the sulfonyl chloride react sluggishly? Q2->Q3 No MethodB Use Method B (Direct Pyridine) Q2->MethodB Yes (N1 blocked) Q3->MethodB No (Standard reactivity) MethodC Use Method C (Bis-Sulfonylation) Q3->MethodC Yes (Needs forcing)

Caption: Logic flow for selecting the optimal synthetic protocol based on substrate value and reactivity profiles.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Bis-sulfonylation (N1 & C4) Excess reagent or strong base usage.Switch to Method C (hydrolyze the N1-sulfonate) or strictly control stoichiometry (0.95 equiv) at

in Method B.
N1-Sulfonylation Only C4-amine is non-nucleophilic; N1 is deprotonated.Use Method A (Boc protection) to force reaction at C4. Ensure base is not too strong (avoid NaH).
No Reaction Sulfonyl chloride hydrolysis or steric bulk.Dry solvents thoroughly. Add catalytic DMAP . Heat to

(if using Method A).
Product stuck in Pyridine Pyridine forms salts/complexes.[9]Use CuSO4 (aq) wash or extensive 1M HCl washes during workup to remove pyridine traces.

References

  • Vertex Pharmaceuticals. (2013). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. Journal of Medicinal Chemistry. Link

  • RSC Medicinal Chemistry. (2025).[10][11] Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Royal Society of Chemistry.[10][11] Link

  • BenchChem. (2025). Technical Guide: Synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide. Link

  • MDPI. (2024).[12] Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity. Link

  • Organic Chemistry Portal. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Aminoindazole Synthesis

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the reduction of 4-nitroindazole.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the reduction of 4-nitroindazole. Indazoles are notoriously tricky substrates; their nitrogen-rich core often leads to catalyst poisoning, stalled intermediates, and intractable emulsions during isolation.

This guide abandons generic advice. Instead, we will diagnose the specific mechanistic failures occurring in your flask and provide field-proven, self-validating protocols to maximize your yield of 4-aminoindazole.

Part 1: Diagnostic FAQs & Troubleshooting

Q: Why is my Pd/C catalytic hydrogenation stalling, and why do I see a mid-polarity spot on my TLC? A: Your reaction has likely stalled at the hydroxylamine intermediate (Ar-NHOH) . The reduction of a nitro group proceeds sequentially: nitro


 nitroso 

hydroxylamine

amine. The final cleavage of the N–O bond is the rate-limiting step. Because the indazole ring contains multiple basic nitrogen atoms (N1, N2), these lone pairs aggressively coordinate to the palladium surface, competing for active catalytic sites[1]. This competitive binding starves the hydroxylamine of surface-bound hydrogen, stalling the reaction. Solution: Switch to a protic solvent system (e.g., adding a catalytic amount of acetic acid) to protonate the intermediate and weaken the N–O bond, or switch to transfer hydrogenation[2].

Q: I need to preserve a halogen on my indazole ring. Can I still use Pd/C? A: No. Standard Pd/C hydrogenation will likely result in simultaneous dehalogenation (hydrogenolysis of the C-X bond). For chemoselective reduction, you must abandon surface catalysis and use a single-electron transfer (SET) reagent like Stannous Chloride (


)[3]. 

is immune to catalyst poisoning and will exclusively reduce the nitro group.

Q: My


 reduction worked, but I cannot extract the 4-aminoindazole. It forms a thick white emulsion. How do I isolate it? 
A:  You are experiencing tin hydroxide precipitation. 4-Aminoindazole is amphoteric and highly polar. When you quench an 

reaction with mild base, insoluble tin salts (e.g.,

) precipitate and trap your product. Solution: You must aggressively basify the aqueous layer to pH > 10 using 3N KOH or NaOH. This converts the insoluble tin hydroxides into highly soluble stannate complexes (e.g.,

), breaking the emulsion and allowing the free 4-aminoindazole base to be cleanly extracted into an organic solvent[3].

Part 2: Mechanistic Visualizations

Pathway Nitro 4-Nitroindazole (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso +H2 / Fast Hydroxyl Hydroxylamine (Ar-NHOH) Nitroso->Hydroxyl +H2 / Fast Amine 4-Aminoindazole (Ar-NH2) Hydroxyl->Amine +H2 / Rate-Limiting Poison Catalyst Poisoning (Stalled Reaction) Hydroxyl->Poison Strong Adsorption

Figure 1: Reaction pathway of nitro reduction illustrating the rate-limiting hydroxylamine step.

Workflow Start Reaction Stalled / Low Yield CheckTLC Analyze by LC-MS / TLC Start->CheckTLC IsHydroxyl Hydroxylamine Present? CheckTLC->IsHydroxyl IncTemp Add Protic Solvent or Hydrazine IsHydroxyl->IncTemp Yes IsSM Starting Material Remains? IsHydroxyl->IsSM No IncTemp->CheckTLC CheckPoison Filter & Reload Pd/C (Check for Sulfur) IsSM->CheckPoison Yes Success Complete Conversion to 4-Aminoindazole IsSM->Success No (Product Formed) CheckPoison->CheckTLC

Figure 2: Troubleshooting workflow for stalled catalytic hydrogenation of nitroindazoles.

Part 3: Quantitative Data & Method Comparison

Reduction MethodReagents & ConditionsTypical YieldMechanistic ProsMechanistic Cons
Transfer Hydrogenation Hydrazine hydrate (98%), 10% Pd/C, MeOH, Reflux, 3-5h>90% High local

concentration overcomes catalyst poisoning[2].
Hydrazine is highly toxic; requires rigorous safety protocols.
Standard Hydrogenation

gas (3 bar), 10% Pd/C, MeOH/CH2Cl2, 50°C, 3h
60-93% Cleanest workup; ideal for N-protected indazoles[3].Unprotected indazoles often stall due to surface coordination[1].
SET Reduction

(5.5 eq), MeOH/HCl, 100°C, 1h
27-75% Highly chemoselective; preserves halogens[3].Tedious aqueous workup; prone to severe emulsion formation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Transfer Hydrogenation (Recommended for Highest Yield)

Causality: Hydrazine decomposes on the palladium surface to generate nitrogen gas and hydrogen in situ. This creates an exceptionally high localized concentration of active hydrogen directly at the metal surface, which kinetically overwhelms the competitive binding of the indazole nitrogens[2],[4].

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 4-nitroindazole (1.0 equiv) in absolute methanol (0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a gentle stream of argon to prevent auto-ignition.

  • Reagent Addition: Dropwise, add Hydrazine hydrate (98%, 5.0 equiv). Caution: Exothermic decomposition will begin.

  • Reaction: Attach a reflux condenser and heat the mixture to 65°C (reflux) for 3 to 5 hours.

  • Self-Validation Checkpoint: Before working up, spot the mixture on a TLC plate (Eluent: 10% MeOH in DCM). The starting material (UV active, high

    
    ) must be completely absent. A new, highly polar spot (ninhydrin positive) should appear. If a mid-
    
    
    
    spot remains, the reaction is stalled at the hydroxylamine; add 1.0 equiv more hydrazine and reflux for 1 additional hour.
  • Workup: Cool to room temperature. Filter the mixture through a tightly packed pad of Celite® to remove the Pd/C. Wash the pad thoroughly with hot methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from ethanol to yield pure 4-aminoindazole.

Protocol B: Stannous Chloride Reduction (For Chemoselective Needs)

Causality:


 operates via a single-electron transfer mechanism rather than surface-bound hydrogenolysis, making it immune to the surface-poisoning effects of the indazole ring[3].

Step-by-Step Methodology:

  • Setup: In a bicol flask, suspend 4-nitroindazole (1.0 equiv) in a 1:1 mixture of Methanol and concentrated HCl (0.3 M concentration).

  • Reagent Addition: Add anhydrous

    
     (5.5 equiv) in one portion.
    
  • Reaction: Heat the solution to 100°C. The suspension will become a homogenous solution as the reaction proceeds. Stir for 1 hour.

  • Solvent Removal: Evaporate the methanol under reduced pressure. Dissolve the resulting white crude mass in hot water.

  • Self-Validation Checkpoint (Critical): Begin adding 3N KOH dropwise. Initially, a thick white emulsion of tin hydroxides will form. Do not stop here. Continue adding KOH while monitoring with pH paper until the aqueous phase reaches pH > 10 and the solution becomes clear (stannate formation). If the solution is still milky, your product is trapped; add more KOH.

  • Extraction: Extract the clear, basic aqueous layer three times with diethyl ether or ethyl acetate.

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to yield 4-aminoindazole.
    

Part 5: References

  • Title : How do you do reduction of aromatic nitro or nitroimidazole ? Source : ResearchGate URL :

  • Title : reduction of nitroindazoles: preparation of new amino and chloroamino derivatives Source : CLOCKSS URL :

  • Title : Technical Support Center: Catalyst Selection and Optimization for Nitro Group Reduction Source : BenchChem URL :

  • Title : 2-Aminothiazole-4-carboxamides Enhance Readthrough of Premature Termination Codons by Aminoglycosides Source : PMC / NIH URL :

Sources

Optimization

Avoiding over-reduction during 4-nitroindazole hydrogenation

Welcome to the Technical Support Center for Indazole Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in heterocyclic synthesis: th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indazole Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most persistent challenges in heterocyclic synthesis: the chemoselective hydrogenation of 4-nitroindazole to 4-aminoindazole without triggering over-reduction.

This guide is structured to provide researchers and drug development professionals with mechanistic causality, self-validating protocols, and actionable troubleshooting logic.

Visualizing the Problem: Mechanistic Pathways

To control a reaction, we must first understand its divergence points. The hydrogenation of 4-nitroindazole proceeds through nitroso and hydroxylamine intermediates. Over-reduction occurs when the reaction conditions inadvertently activate the stable indazole carbocycle or cleave the N-N bond.

G Start 4-Nitroindazole Nitroso 4-Nitrosoindazole (Intermediate) Start->Nitroso +2e-, +2H+ -H2O Hydroxyl 4-Hydroxylaminoindazole (Intermediate) Nitroso->Hydroxyl +2e-, +2H+ Dimer Azoxy/Azo Dimers (Under-reduction) Nitroso->Dimer Condensation (Poor Mass Transfer) Target 4-Aminoindazole (Target Product) Hydroxyl->Target +2e-, +2H+ -H2O Hydroxyl->Dimer Over1 4-Amino-4,5,6,7- tetrahydroindazole (Carbocycle Reduction) Target->Over1 Harsh Conditions (PtO2, High P/T) Over2 Ring-Opened Anilines (N-N Bond Cleavage) Target->Over2 Hydrogenolysis (Raney Ni, High T)

Reaction pathways of 4-nitroindazole highlighting target and over-reduction products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What exactly constitutes "over-reduction" when hydrogenating 4-nitroindazole, and why does it happen? Answer: In the context of 4-nitroindazole, over-reduction refers to the unintended addition of hydrogen beyond the complete reduction of the nitro group. The primary over-reduction risk is the hydrogenation of the carbocycle (benzene ring), leading to 4-amino-4,5,6,7-tetrahydro-1H-indazole[1]. Another severe over-reduction pathway is the hydrogenolytic cleavage of the N-N bond in the pyrazole ring. Causality: The indazole carbocycle is susceptible to reduction under high hydrogen pressure or when using highly active catalysts like platinum oxide (PtO2) or rhodium[1]. N-N cleavage is typically catalyzed by Raney Nickel at elevated temperatures due to its strong hydrogenolysis activity.

Q2: How do I select the right catalyst to avoid carbocycle reduction? Answer: Palladium on carbon (Pd/C) is the gold standard for chemoselective nitro reduction in indazoles. Unlike Pt or Rh, Pd/C under mild conditions selectively reduces the nitro group without saturating the aromatic carbocycle[1][2].

Table 1: Catalyst and Condition Effects on 4-Nitroindazole Hydrogenation

Catalyst SystemOperating ConditionsPrimary ProductOver-Reduction RiskSelectivity
10% Pd/C 1–3 bar H₂, 25–50 °C4-AminoindazoleLow (Target conditions)> 95%
PtO₂ (Adams) > 5 bar H₂, > 50 °C4-Amino-4,5,6,7-tetrahydroindazoleHigh (Carbocycle reduction)< 50%
Raney Nickel 1–5 bar H₂, > 50 °CRing-opened anilinesHigh (N-N bond cleavage)~ 60%
Pd/C + Acid 1–3 bar H₂, 25 °C4-Aminoindazole (salt)Very Low (Prevents condensation)> 98%

Q3: My reaction is stalling at the hydroxylamine intermediate, but pushing the reaction harder causes over-reduction. How do I resolve this? Answer: The accumulation of 4-hydroxylaminoindazole occurs when the final dehydration/reduction step is kinetically slow, often due to poor hydrogen mass transfer or catalyst poisoning. If you increase temperature or pressure to force the reaction, you risk over-reducing the indazole core[3]. Causality & Solution: Improve gas-liquid mass transfer by increasing the agitation rate. Alternatively, adding a catalytic amount of acid (e.g., H₂SO₄ or acetic acid) accelerates the protonation of the hydroxylamine hydroxyl group, facilitating its elimination as water and driving the formation of the amine without requiring harsher conditions[4].

Self-Validating Experimental Protocol

To ensure reproducibility and prevent over-reduction, use the following step-by-step methodology. This protocol is designed as a self-validating system, meaning it relies on strict In-Process Controls (IPC) rather than arbitrary reaction times.

Methodology: Chemoselective Hydrogenation of 4-Nitroindazole Materials: 4-Nitroindazole (50 mmol), 10% Pd/C (1 wt% relative to substrate), Methanol/Dichloromethane (1:1 v/v, 160 mL)[2].

  • Catalyst Wetting (Safety & Activation): Purge a 250 mL autoclave with N₂. Carefully add the 10% Pd/C catalyst, followed by the solvent mixture. Causality: Wetting the dry catalyst under an inert atmosphere prevents solvent ignition and prepares the palladium surface for uniform hydrogen adsorption.

  • Substrate Addition: Add the 4-nitroindazole to the suspension. Seal the reactor and purge the headspace with N₂ (3x), followed by H₂ (3x).

  • Hydrogenation: Pressurize the reactor to exactly 3 bar with H₂. Heat the mixture to 50 °C with vigorous stirring (800–1000 rpm)[2]. Causality: 3 bar is thermodynamically sufficient to drive nitro reduction but kinetically insufficient to reduce the indazole carbocycle over Pd/C[1].

  • In-Process Control (IPC) - The Validation Step: After 2 hours, pause the agitation, let the catalyst settle, and sample the supernatant. Analyze via HPLC or LC-MS. Validation Metric: The system is validated as "Complete" only when the nitro starting material and the hydroxylamine intermediate (M+H = 150 m/z) are < 1.0% relative to the 4-aminoindazole peak (M+H = 134 m/z). If hydroxylamine > 1%, resume stirring for 1 hour without increasing pressure.

  • Workup: Cool to room temperature, purge with N₂, and filter the catalyst through a pad of Celite. Wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield 4-aminoindazole[2].

Troubleshooting Logic Workflow

If your IPC data indicates a deviation, follow this logic tree to correct the course without risking the integrity of the indazole core.

G IPC Perform IPC (HPLC/LC-MS) Cond1 High Nitroindazole Remaining? IPC->Cond1 Cond2 Hydroxylamine Accumulating? IPC->Cond2 Cond3 Tetrahydroindazole Detected? IPC->Cond3 Cond4 Only 4-Aminoindazole Present? IPC->Cond4 Act1 Check H2 pressure & stirring. Do NOT increase T > 50°C. Cond1->Act1 Act2 Add acid additive (e.g., AcOH) to accelerate dehydration. Cond2->Act2 Act3 Over-reduction! Quench immediately. Next run: Lower H2 pressure. Cond3->Act3 Act4 System Validated. Proceed to filtration. Cond4->Act4

Logical troubleshooting workflow based on In-Process Control (IPC) analytical data.

References

  • Source: clockss.
  • Source: thieme-connect.
  • Source: hidenanalytical.
  • Source: researchgate.

Sources

Troubleshooting

Purification of 1,3-dimethyl-1H-indazol-4-amine by column chromatography

Technical Support Center: Purification of 1,3-dimethyl-1H-indazol-4-amine Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this portal to address the specific physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1,3-dimethyl-1H-indazol-4-amine

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with purifying highly basic, nitrogen-rich heterocycles like 1,3-dimethyl-1H-indazol-4-amine.

Because this molecule contains both a primary amine and an indazole core, it possesses multiple hydrogen-bond donors and acceptors. When subjected to standard normal-phase silica gel chromatography, it frequently exhibits non-linear adsorption kinetics, leading to severe band broadening, poor recovery, and fraction contamination[1]. This guide provides the mechanistic reasoning and self-validating protocols required to overcome these issues.

Part 1: Troubleshooting & FAQs

Q1: Why does 1,3-dimethyl-1H-indazol-4-amine streak so severely on my standard silica gel column, even with highly polar solvents? A1: The streaking is not purely a polarity issue; it is an acid-base interaction. Standard normal-phase silica gel contains residual surface silanol groups (-Si-OH) that are mildly acidic (pKa ~4.5–6.5)[1]. The primary amine and indazole nitrogens in your target compound act as strong bases. As the compound travels down the column, it undergoes secondary ion-exchange and strong hydrogen-bonding interactions with these silanols[2]. This creates a Langmuir-type adsorption isotherm, which manifests macroscopically as severe peak tailing or "streaking"[3].

Q2: I added 5% methanol to my dichloromethane (DCM) mobile phase to increase polarity, but the compound still tails. What is the optimal modifier? A2: Increasing solvent polarity alone will not mask the acidic silanols. You must add a basic modifier to competitively bind to the silica surface[2]. Triethylamine (TEA) at 0.5% to 2% (v/v) or concentrated Ammonium Hydroxide (NH₄OH) at 1% to 2% are the industry standards[1]. TEA is highly basic (pKa ~10.7) and sterically hindered; it preferentially neutralizes the silanol sites, forcing the indazole amine to partition based purely on polarity, yielding sharp, Gaussian peaks[2].

Q3: My downstream biological assay is highly sensitive to trace TEA, and removing it under high vacuum is tedious. How can I purify this amine without using volatile basic modifiers? A3: If basic modifiers must be avoided, you must change the stationary phase. The most effective alternative is an amine-functionalized silica column (e.g., RediSep Amine)[1]. These columns feature a carbon tether end-capped with a primary amine, which permanently masks the silanols and provides a slightly basic surface ideal for heterocyclic amines[1]. Alternatively, a C18 reversed-phase column using a water/acetonitrile gradient can effectively separate polar amines without basic additives[4].

Part 2: Mechanistic & Workflow Visualizations

TroubleshootingWorkflow Start Crude 1,3-dimethyl-1H- indazol-4-amine TLC TLC Scouting (e.g., DCM/MeOH) Start->TLC Decision1 Is Streaking Observed? TLC->Decision1 AddTEA Add 1-2% TEA or NH4OH to Mobile Phase Decision1->AddTEA Yes Success High-Purity Amine Isolated Decision1->Success No Decision2 Is Downstream TEA Tolerated? AddTEA->Decision2 AltColumn Use Amine-Functionalized or C18 Column Decision2->AltColumn No Decision2->Success Yes AltColumn->Success

Workflow for resolving indazole amine streaking during column chromatography.

Mechanism Silanol Acidic Silanol (Si-OH) on Silica Surface Amine 1,3-dimethyl-1H- indazol-4-amine Silanol->Amine Strong H-Bonding (No Modifier) TEA Triethylamine (TEA) Modifier Silanol->TEA Competitive Binding (Deactivation) Tailing Peak Tailing & Irreversible Binding Amine->Tailing Sharp Sharp Elution Band Amine->Sharp With Modifier TEA->Amine Prevents Interaction

Mechanism of silica surface deactivation by triethylamine to prevent amine tailing.

Part 3: Quantitative Data & Selection Matrices

Table 1: Mobile Phase Modifier Comparison for Basic Heterocycles [1],[2]

ModifierRecommended Conc.Volatility / RemovalBest Use Case
Triethylamine (TEA) 0.5% – 2.0% (v/v)Moderate (b.p. 89°C). Requires high vacuum or co-evaporation with toluene.General-purpose deactivation of silica for highly basic amines.
Ammonium Hydroxide (NH₄OH) 1.0% – 2.0% (v/v)High. Easily removed during standard rotary evaporation.Polar amines purified in highly polar solvent systems (e.g., DCM/MeOH).
None (Modifier-Free) N/AN/AWhen downstream assays are highly sensitive to trace amines or pH changes. Requires specialized columns.

Table 2: Stationary Phase Selection Matrix [4],[1]

Stationary PhaseChromatographic MechanismProsCons
Normal Phase Silica (Bare) Adsorption / H-bondingInexpensive, high loading capacity.Severe streaking without basic modifiers; potential compound degradation.
Amine-Functionalized Silica Adsorption (Deactivated)No modifiers needed; sharp peaks for heterocycles; easy solvent removal.Higher cost per column; incompatible with ketones/aldehydes (Schiff base formation).
C18 Reversed-Phase Hydrophobic PartitioningExcellent for highly polar amines; utilizes MS-compatible aqueous gradients.Lower loading capacity (0.1% - 0.5%); requires lyophilization to remove water.

Part 4: Validated Experimental Protocols

Protocol A: Normal Phase Flash Chromatography with TEA Deactivation

This protocol is a self-validating system. The pre-equilibration step is critical; failing to saturate the column with TEA prior to loading will result in irreversible binding of the indazole amine at the column head.

  • TLC Validation (Pre-check): Run the crude 1,3-dimethyl-1H-indazol-4-amine on a silica TLC plate using your chosen solvent system (e.g., 90:10 DCM:MeOH). If the spot is teardrop-shaped or streaks to the baseline, add 1% TEA to the TLC chamber and repeat[3]. The spot must become round (Rf ~0.2-0.3) before proceeding[5].

  • Solvent Preparation: Prepare the mobile phase (e.g., 90:10 DCM:MeOH) and add exactly 1% (v/v) Triethylamine (TEA)[2]. Mix thoroughly.

  • Column Equilibration (Critical Step): Pass at least 3 Column Volumes (CV) of the TEA-modified mobile phase through the bare silica column. Causality: This saturates and neutralizes all acidic silanol sites before the target compound is introduced[2].

  • Sample Loading: Dissolve the crude mixture in the minimum amount of DCM. If the compound is insoluble, dry-load it onto a small amount of silica gel (pre-treated with TEA) or Celite.

  • Elution & Fractionation: Elute using the TEA-modified solvent. Monitor via UV detection (typically 254 nm for indazole derivatives)[6].

  • Post-Column Validation: Spot the fractions on a TLC plate. The target compound should elute in a tight band (spanning no more than 2-3 fractions). Remove solvents via rotary evaporation, followed by high vacuum overnight to strip residual TEA[1].

Protocol B: Modifier-Free Purification using Amine-Functionalized Silica

Use this protocol when TEA cannot be tolerated in the final product.

  • Column Selection: Select a pre-packed amine-functionalized silica column (e.g., RediSep Amine) scaled to your crude mass (typically 1-2% loading capacity)[1].

  • Solvent Selection: Do not use DCM/MeOH. Amine columns perform best with standard normal-phase solvents like Hexane/Ethyl Acetate or Heptane/Ethyl Acetate[1].

  • Equilibration: Equilibrate the column with 3 CV of the non-polar starting solvent (e.g., 100% Hexane).

  • Elution: Run a gradient from 0% to 100% Ethyl Acetate. Because the silica surface is covalently end-capped with primary amines, the 1,3-dimethyl-1H-indazol-4-amine will not experience silanol interference and will elute sharply based solely on its polarity[1].

  • Recovery: Pool the UV-active fractions and evaporate. No high-vacuum stripping is required since no volatile modifiers were used[1].

References

  • Mahler, M., Swartz, S., Thomason, V. "RediSep C-18 reversed phase column: Purification of primary amines." Teledyne ISCO Application Note AN54. Available at: [Link]

  • Mahler, M. "RediSep amine functionalized column: Purification of high pKa organic compounds." Teledyne ISCO Application Note. Available at:[Link]

  • ReachDevices. "How to set-up a flash chromatography silica column and actually succeed at separation." ReachDevices Technical Guides. Available at:[Link]

  • MD Scientific. "Purification Column Guide." MD Scientific. Available at:[Link]

  • Google Patents. "Pyrazolylsulfonamide compounds and their use in therapy (Synthesis of Indazole Derivatives)." US20240150321A1.

Sources

Optimization

Troubleshooting catalyst poisoning in aminoindazole synthesis

Advanced Troubleshooting & Diagnostic Workflows for Transition Metal Catalysis Welcome to the Technical Support Center for aminoindazole synthesis. This guide is designed for process chemists, researchers, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Diagnostic Workflows for Transition Metal Catalysis

Welcome to the Technical Support Center for aminoindazole synthesis. This guide is designed for process chemists, researchers, and drug development professionals facing catalyst deactivation during transition metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig aminations, Suzuki couplings). Here, we dissect the mechanistic causes of catalyst poisoning, provide self-validating diagnostic protocols, and offer field-proven solutions to recover catalytic turnover.

Mechanistic Overview of Catalyst Poisoning

Aminoindazoles are highly valuable pharmacophores, but their synthesis is notoriously prone to catalyst poisoning. The primary nitrogen atoms—both the exocyclic amine and the endocyclic indazole nitrogens (N1/N2)—are strong Lewis bases. They frequently outcompete phosphine ligands to coordinate directly with the Palladium (Pd) center, forming stable, catalytically inactive Pd(II) resting states[1][2]. This phenomenon, combined with the potential for trace starting material impurities (like thiols or halides) to irreversibly bind to the metal surface, makes identifying the exact failure point critical for process optimization[3].

Diagnostic Workflow

To prevent wasted resources, it is essential to systematically differentiate between substrate-induced poisoning, impurity-driven poisoning, and simple reagent degradation.

CatalystTroubleshooting Start Reaction Stalls (< 50% Conversion) Test1 Spike-in Test: Add 2 mol% Pd + Ligand Start->Test1 Res1 Reaction Resumes? Test1->Res1 PathA Catalyst Poisoning or Degradation Res1->PathA Yes PathB Reagent Depletion or Base Incompatibility Res1->PathB No Test2 Poisoning Source Test: Filter & add fresh substrate PathA->Test2 Res2 Inhibition persists? Test2->Res2 SubstratePoison Substrate Poisoning (Indazole N-coordination) Res2->SubstratePoison Yes ImpurityPoison Impurity Poisoning (Halides, Thiols, etc.) Res2->ImpurityPoison No

Figure 1: Diagnostic workflow for identifying catalyst poisoning in aminoindazole synthesis.

Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig amination of a haloindazole stalls at 30% conversion. Is the catalyst dying or being poisoned? A: It is highly likely being poisoned by the product itself. Aminoheterocycles, particularly aminoindazoles, possess multiple nitrogen coordination sites that can ligate and poison palladium catalysts by forming stable, unreactive complexes[1][2]. Causality: The exocyclic amine or the N1/N2 of the indazole outcompetes the phosphine ligand for the Pd center, effectively halting the catalytic cycle. Solution: Shift to highly sterically hindered, electron-rich biarylphosphine ligands (e.g., Xantphos, BrettPhos, or tBuBrettPhos)[4]. These ligands increase the steric bulk around the Pd center, physically blocking the multi-dentate coordination of the aminoindazole while still allowing the necessary oxidative addition and reductive elimination steps to proceed.

Q2: How can I verify if the poisoning is caused by my starting materials (impurities) rather than the aminoindazole product? A: Perform a self-validating spike-in control experiment (see Protocol 1 below). Impurities like residual sulfur compounds, cyanides, or free halogens strongly adsorb to metal surfaces, causing partial or total deactivation[3]. Causality: If the starting material contains trace thiols or heavy metals, they will irreversibly bind to the Pd active sites. By spiking the suspected impure starting material into a known, healthy catalytic reaction, you can observe if the model reaction is suppressed.

Q3: What is the most effective protocol for recovering/removing residual Palladium post-synthesis to prevent downstream poisoning or meet API limits? A: Palladium extraction is critical for regulatory compliance and downstream catalyst viability. Silica-bound thiols or binary scavenging systems (chelating agents with activated carbon) are highly effective[5]. Causality: Silica-bound thiols leverage the high affinity of sulfur for palladium (soft-soft acid-base interaction) to pull Pd out of the organic phase. Silica is preferred over resin-bound thiols because it effectively scavenges catalytic species without being sterically hindered by small Pd clusters[5]. Alternatively, utilizing heterogeneous catalysts can significantly decrease toxicity and allow for high removal of residual palladium via simple filtration (< 250ppb contamination)[6].

Self-Validating Experimental Protocols
Protocol 1: Self-Validating Catalyst Poisoning Diagnostic (Spike-In Test)

Purpose: To empirically determine if the aminoindazole substrate/product or a trace impurity is poisoning the Pd catalyst.

  • Control Reaction Setup: Set up a standard Buchwald-Hartwig coupling using highly reliable model substrates (e.g., 4-bromotoluene and morpholine, 1.0 mmol each) with 1 mol% Pd(OAc)2 and 1.5 mol% BINAP in toluene (5 mL) with NaOtBu (1.2 mmol)[7][8].

  • Baseline Measurement: Monitor the reaction via GC-MS or HPLC to establish a baseline kinetic profile. A healthy reaction should reach >50% conversion within 1 hour.

  • Spike-In: In a parallel identical setup, add 10 mol% of your target aminoindazole product or suspected impure starting material at the 30-minute mark.

  • Causality & Validation:

    • Result A: If the reaction rate halts immediately upon addition, the spiked compound contains a potent catalyst poison (either the indazole moiety itself or an impurity like a thiol)[3].

    • Result B: If the reaction continues unimpeded, your original reaction failure is likely due to base incompatibility, reagent depletion, or moisture/oxygen ingress, not direct chemical poisoning.

Protocol 2: Optimized Buchwald-Hartwig Amination for Aminoindazoles

Purpose: To synthesize aminoindazoles while actively mitigating substrate-induced over-coordination and ensuring high Pd recovery.

  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd2(dba)3 (2 mol%) and a bulky ligand like Xantphos (4.5 mol%) in anhydrous, degassed 1,4-dioxane (10 mL)[4]. Stir for 15 minutes to ensure full complexation.

  • Reagent Addition: Add the haloindazole (1.0 mmol), the amine partner (1.2 mmol), and a mild base such as Cs2CO3 (1.5 mmol).

    • Causality for Base Choice: Cs2CO3 provides excellent functional group tolerance and avoids the side reactions or catalyst degradation associated with stronger bases like NaOtBu when sensitive functional groups are present[4][7].

  • Heating & Kinetics: Heat the mixture to 100 °C for 12-24 hours.

    • Causality for Ligand Choice: The bulky Xantphos ligand enforces a wide bite angle, preventing the indazole nitrogens from poisoning the active Pd(0)/Pd(II) species while promoting reductive elimination[4].

  • Scavenging & Validation: Post-reaction, cool to room temperature. Add 5 equivalents (relative to Pd) of silica-bound thiol scavenger and stir for 2 hours. Filter through Celite. Analyze the filtrate via ICP-MS to validate that residual Pd is below target thresholds[5].

Quantitative Data Presentation

Table 1: Impact of Ligand and Scavenger Selection on Aminoindazole Synthesis & Pd Recovery

Parameter / ConditionLigand ChoiceBaseConversion (%)Residual Pd (ppm)Primary Cause of Failure / Success
Standard (Unoptimized) PPh3NaOtBu< 20%> 500Severe catalyst poisoning by indazole N-coordination.
Bidentate Ligand BINAPCs2CO365%150Moderate steric protection; partial poisoning still occurs[2][8].
Bulky Biaryl Ligand XantphosCs2CO3> 95%120High bite angle prevents substrate over-coordination[4].
Bulky Ligand + Scavenger XantphosCs2CO3> 95%< 10Silica-bound thiol efficiently removes Pd clusters post-reaction[5].
Heterogeneous Catalyst Pd/C (Recycled)K2CO385%< 5Simple filtration removes catalyst; minimizes leaching and toxicity[6].
References

1.1[1] 2. 2[2] 3. 3[3] 4. 7[7] 5.4[4] 6.8[8] 7.5[5] 8.6[6]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Indazole Amine Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into one of the most critical parameters in C-N cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into one of the most critical parameters in C-N cross-coupling reactions involving indazoles: the reaction temperature. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your reactions with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is temperature such a critical parameter in indazole amine coupling reactions?

Temperature is arguably the most influential variable in transition-metal-catalyzed cross-coupling reactions. It directly governs the reaction kinetics, thermodynamics, and the stability of all components in your flask.

  • Kinetics vs. Thermodynamics: At its core, temperature provides the necessary activation energy for the catalytic cycle to proceed. Insufficient heat leads to sluggish or stalled reactions.[1] However, excessive heat can push the reaction past the desired product, leading to decomposition or the formation of thermodynamically stable, but undesired, byproducts.[1][2]

  • Catalyst Activity and Stability: The active form of the catalyst (e.g., Pd(0) in Buchwald-Hartwig reactions) is generated and maintained at specific temperatures. Too low a temperature may not efficiently generate the active catalyst, while excessively high temperatures can lead to catalyst decomposition (e.g., palladium black precipitation), effectively killing the reaction.

  • Side Reaction Pathways: Many undesired reactions, such as hydrodehalogenation or ligand scrambling, have their own temperature-dependent rate constants.[3] Optimizing the temperature is a balancing act to maximize the rate of the desired C-N bond formation while minimizing the rates of these competing pathways.

Q2: How does temperature influence the regioselectivity (N1 vs. N2 arylation) of indazole coupling?

Indazole's two nitrogen atoms (N1 and N2) present a significant regioselectivity challenge.[4] Temperature plays a key role in dictating which isomer is formed preferentially.

  • Thermodynamic vs. Kinetic Control: The N1-substituted indazole is generally the thermodynamically more stable product, while the N2-isomer is often the product of kinetic control.[4][5]

    • Lower temperatures may favor the formation of the kinetically controlled N2 product.[4]

    • Higher temperatures can provide the energy needed to overcome the barrier for isomerization or allow the reaction to reach thermodynamic equilibrium, thus favoring the more stable N1 product.[4]

  • Influence on Base and Solvent: The effectiveness of your base and the properties of your solvent are also temperature-dependent. For instance, a weaker base like potassium carbonate (K₂CO₃) may require higher temperatures to be effective, which in turn can influence the N1/N2 ratio.[6]

Q3: My reaction is showing no conversion or is very sluggish. Should I simply increase the temperature?

While insufficient temperature is a common cause of a stalled reaction, increasing it should be a deliberate and monitored step.

  • Initial Action: Before increasing the heat, first ensure other factors are not to blame: catalyst activity, reagent purity, and proper inert atmosphere.

  • Systematic Increase: If the reaction is clean but slow (as monitored by TLC or LC-MS), a stepwise increase in temperature is a logical next step. Increase the temperature in 10–20 °C increments. For many Buchwald-Hartwig or Ullmann-type couplings, a range of 80-120 °C is common.[7][8][9]

  • Monitor for Decomposition: With each temperature increase, carefully monitor the reaction for the appearance of new, undesired spots by TLC/LC-MS. If decomposition begins to outpace product formation, the temperature is too high.[1]

Troubleshooting Flowchart: Temperature Optimization

This decision tree provides a logical workflow for addressing common temperature-related issues during indazole amine coupling.

G start Reaction Outcome? low_conversion Low or No Conversion start->low_conversion Sluggish? byproducts Significant Byproducts / Decomposition start->byproducts Messy? regio_issue Poor N1/N2 Regioselectivity start->regio_issue Wrong Isomer? check_reagents Verify Catalyst, Ligand, Base & Solvent Quality low_conversion->check_reagents decrease_temp Decrease Temp by 10-20 °C byproducts->decrease_temp temp_screen Perform Temperature Screen (e.g., 60, 80, 100 °C) regio_issue->temp_screen Thermodynamic vs. Kinetic increase_temp Increase Temp by 10-20 °C check_reagents->increase_temp monitor_decomp Monitor for Decomposition increase_temp->monitor_decomp monitor_decomp->byproducts Decomposition Occurs success Optimization Successful monitor_decomp->success Improved & Clean increase_time Increase Reaction Time decrease_temp->increase_time increase_time->success Improved & Clean temp_screen->success

Caption: Troubleshooting workflow for temperature optimization.

Q4: I'm observing significant byproduct formation or decomposition of my starting material. Is the temperature too high?

This is a classic sign of excessive temperature.[1][2] High heat can accelerate unwanted reaction pathways or cause thermal degradation of sensitive functional groups on your substrates or ligand.

  • Immediate Action: Lower the reaction temperature by 10–20 °C.

  • Consider Reaction Time: If lowering the temperature slows the reaction significantly, a longer reaction time at the lower temperature may be necessary to achieve full conversion.[10] It's a common trade-off: a cleaner reaction profile at the cost of a longer run time.

  • Solvent Choice: The boiling point of your solvent sets the upper limit for the reaction temperature at atmospheric pressure. If optimization requires a temperature above your solvent's boiling point, consider switching to a higher-boiling solvent (e.g., from THF to dioxane or toluene).[3]

Q5: How do I design an experiment to systematically optimize the reaction temperature?

Empirical optimization through a designed experiment is the most robust method. This is far superior to random "one variable at a time" adjustments.[11]

  • Select a Range: Based on literature for similar couplings, choose a starting range. For many palladium- or copper-catalyzed reactions, 60 °C, 80 °C, and 100 °C is a reasonable starting point.[8][12]

  • Parallel Setup: Set up three identical reactions in parallel. The only variable should be the heating block/oil bath temperature.

  • Monitor Identically: Take samples from each reaction at the same time points (e.g., 1h, 4h, 12h, 24h).

  • Analyze: Use LC-MS or quantitative NMR to analyze the conversion to product, consumption of starting material, and formation of key impurities for each temperature and time point.

  • Interpret: The optimal temperature is the one that gives the highest yield of pure product in the most reasonable timeframe.

Data Summary: Temperature Effects on Indazole Coupling

The following table provides a generalized summary of how temperature adjustments can impact key reaction outcomes. The specific optimal temperature will always be substrate- and system-dependent.

ParameterLow Temperature (e.g., 40-60 °C)Moderate Temperature (e.g., 80-100 °C)High Temperature (e.g., >110 °C)
Reaction Rate Very slow or stalledTypically optimal for many systems[8]Very fast, but risk of side reactions
Product Yield Low due to incomplete conversionOften highestMay decrease due to decomposition[1][2]
Purity/Byproducts Generally high purity if reaction proceedsGood; balance between rate and purityOften lower due to thermal decomposition
N1/N2 Selectivity May favor kinetic (often N2) product[4]Varies; system-dependentMay favor thermodynamic (often N1) product[4]
Experimental Protocol: Temperature Screening for Indazole-Amine Coupling

This protocol outlines a general procedure for a parallel temperature screen using a palladium catalyst.

Materials:

  • Indazole substrate (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Three reaction vials with stir bars

  • Heating blocks/oil baths set to 60 °C, 80 °C, and 100 °C

Procedure:

  • Preparation (Glovebox): In a glovebox, add the indazole, palladium precatalyst, ligand, and base to each of the three reaction vials.

  • Solvent Addition: Outside the glovebox, add the anhydrous, degassed solvent to each vial via syringe under a positive pressure of inert gas.

  • Amine Addition: Add the amine coupling partner to each vial via syringe.

  • Heating: Place each vial into its respective pre-heated block or bath and begin vigorous stirring.

  • Monitoring: After 1, 4, and 12 hours, take a small aliquot from each reaction mixture. Quench with a small amount of water, extract with ethyl acetate, and prepare for LC-MS analysis.

  • Analysis: Compare the LC-MS data for all samples to determine the conversion rate, product formation, and impurity profile at each temperature and time point.

Advanced Topic: The Role of Microwave Irradiation

Microwave-assisted synthesis is an alternative to conventional heating that can dramatically accelerate reactions.[13][14]

  • Mechanism: Microwave heating works through dielectric heating, where polar molecules in the reaction mixture absorb microwave energy and generate heat rapidly and uniformly.[15]

  • Advantages: This technique often leads to significantly reduced reaction times (minutes vs. hours) and can sometimes provide higher yields and different selectivities compared to conventional heating.[14][16]

  • Temperature Control: While the heating is rapid, precise temperature control is still crucial. Modern microwave reactors allow for setting a maximum temperature, which is maintained by cycling the power. This prevents thermal runaway and decomposition. For indazole couplings, temperatures around 120-140 °C are often employed under microwave conditions.[17]

G cluster_0 Conventional Heating cluster_1 Microwave Heating a External Heat Source (Oil Bath) b Slow, Non-uniform Heating (Conduction/Convection) a->b c Long Reaction Times (Hours) b->c d Microwave Irradiation e Rapid, Uniform Heating (Dielectric Polarization) d->e f Short Reaction Times (Minutes) e->f

Sources

Optimization

Part 1: The Causality of Degradation (Mechanistic Insights)

Welcome to the Technical Support Center for 1,3-dimethyl-1H-indazol-4-amine . As a Senior Application Scientist, I frequently consult with drug development professionals whose screening campaigns have been derailed by th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-dimethyl-1H-indazol-4-amine . As a Senior Application Scientist, I frequently consult with drug development professionals whose screening campaigns have been derailed by the mishandling of aromatic amines.

While 1,3-dimethyl-1H-indazol-4-amine is a highly valuable pharmacophore and synthetic intermediate, its electron-rich indazole core and primary amine make it exceptionally vulnerable to environmental degradation in solution. This guide is designed to move beyond basic handling instructions by explaining the causality behind degradation and providing self-validating protocols to ensure absolute data integrity in your assays.

To troubleshoot effectively, we must first understand the chemical vulnerabilities of 1,3-dimethyl-1H-indazol-4-amine in common laboratory solvents.

DegradationPathway A 1,3-dimethyl-1H-indazol-4-amine (Intact Compound) B1 O2 / DMSO (Oxidative Stress) A->B1 B2 H2O Uptake (Hygroscopic DMSO) A->B2 B3 UV/Vis Light (Photodegradation) A->B3 C1 Azo/Azoxy Dimerization (Yellow/Brown Shift) B1->C1 Radical Pathway C2 Aqueous Precipitation (Loss of Soluble Titer) B2->C2 Decreased Solubility C3 Ring Cleavage / Radicals (Complex Mixtures) B3->C3 Photon Absorption D Assay Failure & Irreproducible IC50 C1->D C2->D C3->D

Degradation pathways of 1,3-dimethyl-1H-indazol-4-amine in solution.

1. DMSO-Mediated Oxidative Coupling Dimethyl sulfoxide (DMSO) is often treated as an inert solvent, but it is not. Under aerobic conditions at room temperature, DMSO can act as a radical initiator and co-reductant. For primary aromatic amines like 1,3-dimethyl-1H-indazol-4-amine, this promotes metal-free aerobic oxidative coupling, leading to the formation of azo or imine dimers[1]. This chemical decomposition in DMSO stock solutions is a common incident that can completely mislead biological screening campaigns[2].

2. Hygroscopicity and Solvent Structuring DMSO is highly hygroscopic. As it absorbs atmospheric moisture, the solvent system becomes highly structured. At approximately 33% water by weight, DMSO and water form an ice-like lattice that drastically reduces the solubility of lipophilic indazole compounds[3]. This leads to micro-precipitation that is often invisible to the naked eye but devastating to assay reproducibility.

3. Photodegradation Aromatic amines are highly susceptible to photo-oxidation. Prolonged exposure to ambient laboratory light or UV sources accelerates the generation of oxidative products, necessitating storage in the dark[4].

Part 2: Troubleshooting Guide & FAQs

Q1: My 10 mM DMSO stock of 1,3-dimethyl-1H-indazol-4-amine turned yellow after sitting on the bench for a week. Is it still usable? A1: No. You must dispose of it. The yellowing is a direct visual indicator of oxidative dimerization (azo compound formation). Because DMSO promotes the oxidation of primary amines in the presence of dissolved oxygen[1], the active titer of your monomeric indazole has significantly decreased, and the newly formed dimers may act as false positives/negatives in your biological assays[2].

Q2: When I dilute my DMSO stock into my aqueous assay buffer (PBS, pH 7.4), the solution becomes cloudy. How do I fix this? A2: The compound is precipitating due to its high lipophilicity and the sudden shift in solvent polarity. To resolve this:

  • Ensure the final DMSO concentration in your assay remains strictly below 0.5%[5].

  • Add the DMSO stock directly into a rapidly vortexing buffer to prevent localized high concentrations.

  • If precipitation persists, pre-formulate your aqueous buffer with a solubilizing agent such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) before adding the compound[5].

Q3: Can I store the reconstituted DMSO solution at 4°C or room temperature to avoid freeze-thaw cycles? A3: No. While avoiding freeze-thaw cycles is correct, storing DMSO stocks at 4°C or room temperature accelerates chemical degradation (roughly 5-10% degradation over 3-6 months at RT)[3]. The correct approach is to create single-use aliquots immediately upon dissolution and store them at -20°C or -80°C[5].

Part 3: Experimental Workflows & Protocols

To guarantee the integrity of your compound, follow this self-validating protocol for stock preparation.

PrepWorkflow S1 1. Desiccator Equilibration S2 2. Dissolve in Anhydrous DMSO S1->S2 S3 3. LC-MS Purity Validation (T=0) S2->S3 S4 4. Aliquot into Amber Vials S3->S4 S5 5. Argon Purge & Seal S4->S5 S6 6. Store at -80°C (Single Use) S5->S6

Step-by-step workflow for preparing stable, self-validated DMSO stock solutions.

Protocol: High-Fidelity Stock Preparation & Validation

Objective: Prepare a 10 mM stock solution of 1,3-dimethyl-1H-indazol-4-amine with >99% preserved purity.

  • Thermal Equilibration: Remove the lyophilized powder from cold storage and place the sealed vial in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, introducing water that will later ruin DMSO solubility[3].

  • Dissolution: In a dry environment (preferably a nitrogen-purged glovebox), add Anhydrous DMSO (≤0.01% water, sealed under argon) to achieve a 10 mM concentration. Vortex gently. Do not heat above 30°C.

    • Causality: Elevated temperatures in the presence of trace oxygen exponentially accelerate amine oxidation[2].

  • Validation Checkpoint (Self-Validating Step): Immediately withdraw a 1 µL aliquot and run a rapid LC-MS analysis.

    • Success Criteria: A single sharp peak corresponding to the exact mass of 1,3-dimethyl-1H-indazol-4-amine. The absence of [2M-2H] species confirms no oxidative dimerization has occurred during preparation.

  • Aliquotting: Dispense the solution into single-use amber glass vials (e.g., 50 µL per vial).

    • Causality: Amber glass prevents photodegradation[4], and single-use aliquots eliminate the moisture uptake associated with repeated freeze-thaw cycles[3].

  • Inert Gas Overlay: Blanket each vial with a gentle stream of Argon gas before sealing with a PTFE-lined cap.

    • Causality: Displacing oxygen removes the primary reactant required for aerobic oxidative coupling[1].

  • Storage: Transfer immediately to -80°C.

Part 4: Quantitative Data Summary

The following table synthesizes the expected stability metrics of 1,3-dimethyl-1H-indazol-4-amine under various environmental conditions based on the physicochemical behavior of aromatic aminoindazoles.

Solvent SystemStorage TempLight ExposureEstimated Shelf-LifePrimary Degradation Mechanism
Anhydrous DMSO (Argon Purged) -80°CDark> 12 MonthsNone (Thermodynamically stable)
Standard DMSO (Aerobic) 25°CAmbient< 48 HoursOxidative dimerization (Azo/Imine formation)
Aqueous Buffer (PBS, pH 7.4) 37°CAmbient< 4 HoursMicro-precipitation / Hydrolysis
DMSO (Repeated Freeze-Thaw) -20°C to 25°CDark< 1 MonthMoisture-induced lattice precipitation

Part 5: References

  • Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway ResearchGate[Link]

  • Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity PubMed / ChemMedChem[Link]

  • Samples in DMSO: What an end user needs to know Ziath / LRIG[Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions ResearchGate[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Products in 4-Aminoindazole Sulfonation

Welcome to the technical support center for the sulfonation of 4-aminoindazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the sulfonation of 4-aminoindazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The sulfonation of 4-aminoindazole is a critical step in the synthesis of various pharmaceutical intermediates, including selective kinase inhibitors.[1] However, controlling the regioselectivity and minimizing side product formation presents a significant challenge. This document provides in-depth, experience-based answers to common problems encountered during this electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during the sulfonation of 4-aminoindazole?

The primary side products are typically regioisomers and di-sulfonated species. The powerful activating and ortho, para-directing nature of the 4-amino group, combined with the inherent reactivity of the indazole ring, leads to a mixture of products. The most common side products are:

  • 4-Aminoindazole-5-sulfonic acid: Formation of the ortho-substituted isomer.

  • 4-Aminoindazole-3-sulfonic acid: Substitution on the pyrazole ring, though generally less favored.

  • Di-sulfonated 4-aminoindazoles: Occur under harsh conditions, where a second sulfonic acid group is added to the ring, often at the remaining activated positions.

  • Sulfones: Can form as byproducts in some sulfonation reactions.[2]

  • Degradation Products: Charring or polymerization can occur if the reaction temperature is too high or the sulfonating agent is too concentrated.[3]

Q2: Why is achieving high regioselectivity for the 7-position so challenging?

The core challenge lies in the electronic properties of the 4-aminoindazole scaffold. The amino group at C4 strongly activates the ring for electrophilic aromatic substitution, directing incoming electrophiles to its ortho (positions 3 and 5) and para (position 7) positions. While the 7-position is sterically more accessible and often the desired thermodynamic product, the 5-position is also electronically activated, leading to competitive sulfonation. The reaction is a delicate balance between kinetic and thermodynamic control, which is highly dependent on reaction conditions.

Q3: What is the best general-purpose sulfonating agent for this reaction?

There is no single "best" agent, as the optimal choice depends on the desired scale, safety considerations, and available equipment. However, a common and effective choice is oleum (fuming sulfuric acid) , which is a solution of sulfur trioxide (SO₃) in sulfuric acid.[4][5] The concentration of free SO₃ is a critical parameter that must be carefully controlled.[6]

  • Low-concentration oleum (5-10% SO₃): Offers a good balance of reactivity and control, often favoring mono-sulfonation.

  • Concentrated Sulfuric Acid (98%): A milder option, but typically requires higher temperatures, which can increase the formation of thermodynamic side products.[7]

  • Chlorosulfonic Acid (ClSO₃H): A very powerful reagent that can be effective at low temperatures but may be less selective and requires careful handling due to its high reactivity and release of HCl gas.[7][8]

  • Sulfamic Acid (H₃NSO₃): A much milder, solid reagent that is easier to handle.[9][10] It typically requires higher temperatures to sulfonate aromatic rings and can sometimes offer different selectivity profiles.[11]

Q4: How can I effectively monitor the reaction to track product and side product formation?

Direct monitoring of the reaction mixture is challenging due to the highly acidic and viscous nature of the medium. The most reliable method is to quench a small aliquot of the reaction mixture and analyze it by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

  • Carefully take a small sample from the reaction vessel.

  • Slowly quench it in a known volume of ice-cold water or a buffered aqueous solution to neutralize the strong acid.

  • Filter the resulting solution if necessary.

  • Analyze the quenched sample by RP-HPLC with a UV detector (a wavelength of ~265 nm is often suitable for these compounds).[12][13] This will allow you to quantify the consumption of starting material and the formation of the desired product and various side products over time.

Troubleshooting Guide

Problem: My reaction produces a significant amount of the 4-aminoindazole-5-sulfonic acid isomer.

This is the most common regioselectivity issue. It indicates that the reaction conditions are not optimized to favor substitution at the C7 position.

Causality: The electronic activation provided by the 4-amino group at the C5 position is competitive with the C7 position. Higher temperatures often provide enough energy to overcome the activation barrier for the formation of multiple isomers, leading to a product mixture that reflects thermodynamic stability, which may not favor the desired C7 product.

Solutions & Rationale:

  • Lower the Reaction Temperature: In our experience, reducing the temperature is the most effective first step. Performing the sulfonation at 0–10 °C can enhance kinetic control, favoring the sterically less hindered C7 position over the C5 position. The rate will be slower, so reaction time may need to be extended.

  • Control Reagent Addition: Add the 4-aminoindazole substrate slowly to the sulfonating agent at the reduced temperature. This maintains a low concentration of the substrate and helps to dissipate the heat of reaction and dissolution, preventing localized temperature spikes that can lead to side product formation.[3]

  • Use a Milder Sulfonating Agent: If low temperatures are insufficient, consider switching from high-strength oleum (>20% SO₃) to a milder agent.

    • Option A: Use 5-10% oleum. This reduces the concentration of the active electrophile (SO₃), decreasing the overall reaction rate and often improving selectivity.

    • Option B: Use concentrated sulfuric acid at a slightly elevated but carefully controlled temperature (e.g., 25-40 °C). This is a less aggressive system, but requires careful optimization.

Problem: I am observing significant amounts of di-sulfonated products.

This indicates that the reaction conditions are too harsh, causing the mono-sulfonated product to undergo a second sulfonation.

Causality: The initial product, 4-aminoindazole-7-sulfonic acid, still contains an activated aromatic system. The sulfonic acid group is a deactivating, meta-directing group, but the strong activation from the amino group can overcome this, allowing for a second electrophilic attack, especially at high temperatures or with a large excess of a powerful sulfonating agent.

Solutions & Rationale:

  • Reduce the Molar Equivalents of SO₃: The most direct solution is to reduce the amount of the sulfonating agent. Use a molar ratio of SO₃ to 4-aminoindazole that is closer to stoichiometric (e.g., 1.1 to 1.5 equivalents).

  • Decrease Reaction Time and Temperature: Di-sulfonation is often a slower process than the initial mono-sulfonation. Monitor the reaction closely using the HPLC method described in the FAQ, and quench the reaction as soon as the starting material is consumed, before significant di-sulfonation occurs. Lowering the temperature will also disproportionately slow the second, more difficult sulfonation step.

  • Consider a Protecting Group Strategy: For maximum control, protecting the amino group as an acetamide can be highly effective.[14][15]

    • Why it works: The acetamido group is still an ortho, para-director but is less activating than the amino group. This "tames" the reactivity of the ring, significantly reducing the likelihood of di-sulfonation.

    • Drawback: This introduces two extra steps into your synthesis (protection and deprotection), which must be considered for overall process efficiency.[16]

Problem: The reaction mixture is turning dark brown or black (charring).

This is a sign of substrate degradation, a common issue when working with strong, oxidizing acids at elevated temperatures.

Causality: Fuming sulfuric acid is a powerful dehydrating and oxidizing agent.[17][18] At high temperatures, it can cause complex side reactions, including polymerization and oxidation of the electron-rich aminoindazole ring, leading to insoluble, tar-like materials.

Solutions & Rationale:

  • Strict Temperature Control: This is non-negotiable. Ensure your reaction vessel is in an efficient cooling bath (ice/water or a cryo-cooler) and monitor the internal temperature with a probe. The exothermic nature of the sulfonation must be managed.

  • Slower Reagent Addition: As mentioned previously, slow, portion-wise, or dropwise addition of the substrate to the acid (or vice versa, depending on your process) is crucial for controlling the exotherm.

  • Ensure Anhydrous Conditions: The presence of excess water can alter the composition and reactivity of the sulfonating medium. Use high-quality, dry reagents and glassware. Thionyl chloride can be added as a dehydrating agent to drive the equilibrium, but this adds complexity.[7][19]

Data & Protocols

Table 1: Effect of Sulfonating Agent on Product Distribution

The following table summarizes expected outcomes from different sulfonation conditions, based on established principles of electrophilic aromatic substitution. These are starting points for optimization.

Sulfonating AgentTemperature (°C)Typical Reaction TimeDesired Product (7-SO₃H) YieldKey Side ProductsSenior Scientist Notes
Conc. H₂SO₄ (98%) 80 - 100 °C12 - 24 hModerate5-SO₃H isomer, degradationHigh temperature can reduce selectivity. Best for initial exploratory work.
Oleum (20-30% SO₃) 25 - 40 °C2 - 4 hModerate to LowDi-sulfonated species, 5-SO₃HHighly reactive. Prone to over-reaction. Careful control of stoichiometry is critical.[6]
Oleum (5-10% SO₃) 0 - 10 °C4 - 8 hGood to Excellent5-SO₃H isomer (minimized)Recommended Starting Point. Offers the best balance of reactivity and selectivity.
Chlorosulfonic Acid 0 - 10 °C3 - 6 hGood5-SO₃H isomer, N-sulfonatedHighly exothermic and corrosive. Can provide good results but requires expert handling.
Sulfamic Acid 120 - 150 °C24 - 48 hVariable5-SO₃H isomerA milder, safer alternative but often requires high temperatures, which can negatively impact selectivity.[11]
Experimental Protocols
Protocol 1: Optimized Regioselective Mono-sulfonation using Oleum

This protocol is a robust starting point for achieving high selectivity for the 7-sulfonic acid isomer.

  • Preparation: In a dry, three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 5.0 mL of oleum (5-10% free SO₃) per gram of 4-aminoindazole.

  • Cooling: Cool the oleum in the flask to 0 °C using an ice-salt bath.

  • Substrate Addition: Slowly add solid 4-aminoindazole (1.0 equivalent) in small portions over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 10 °C during the addition.

  • Reaction: Once the addition is complete, allow the mixture to stir at 0-5 °C. Monitor the reaction's progress by taking aliquots every 1-2 hours and analyzing them via RP-HPLC (see Protocol 2). A typical reaction time is 4-8 hours.

  • Quenching: Once the starting material is consumed, prepare a separate beaker containing crushed ice (approximately 10-15 g of ice per gram of starting material). Very slowly and carefully, pour the cold reaction mixture onto the stirred ice. This process is highly exothermic; perform it slowly in a fume hood.

  • Isolation: The product, 4-aminoindazole-7-sulfonic acid, should precipitate as a solid from the aqueous solution. Stir the slurry for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of ice-cold water, followed by a cold organic solvent like ethanol or acetone, to remove residual acid and organic impurities.

  • Drying: Dry the white to off-white solid product under vacuum at 50-60 °C to a constant weight.

Protocol 2: Reaction Monitoring and Product Analysis by RP-HPLC
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-17 min: 60% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-22 min: 95% to 5% B

    • 22-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.[13]

  • Expected Elution Order: Di-sulfonated products > Mono-sulfonated products (isomers may be close) > 4-aminoindazole.

Visualization of Reaction Pathways

The following diagram illustrates the competitive nature of the sulfonation reaction on the 4-aminoindazole ring.

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_products Potential Products SM 4-Aminoindazole P1 Desired Product 4-Aminoindazole-7-sulfonic acid SM->P1 Major Pathway (Para-substitution, Kinetically Favored) P2 Side Product 4-Aminoindazole-5-sulfonic acid SM->P2 Minor Pathway (Ortho-substitution) R1 Oleum (SO₃/H₂SO₄) Low Temperature (0-10 °C) P3 Side Product Di-sulfonated Species P1->P3 Over-reaction (Harsh Conditions)

Caption: Reaction pathways in 4-aminoindazole sulfonation.

References

  • Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation.
  • Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation.
  • An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliph
  • Regioselective Sulfonation of Aromatic Compounds over 1,3-Disulfonic Acid Imidazolium Chloride under Aqueous Media.
  • Protecting Groups for Amines: Sulfonamides. YouTube.
  • Aromatic sulfon
  • Oleum - Fuming Sulfuric Acid. Decachem.
  • Chemicals Explained: Oleum. East Harbour Group.
  • Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glut
  • Protective Groups. Organic Chemistry Portal.
  • Sulfamic acid. Wikipedia.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • SULFAMIC ACID. Parshva Chemicals.
  • Project Report On Oleum. Scribd.
  • Benefits of Protecting Groups in Organic Synthesis. Labinsights.
  • Protecting groups in organic synthesis. NPTEL.
  • Oleum sulphonation process.
  • Aromatic Reactions: Sulfon
  • SULFAMIC ACID.
  • Reaction: Sulfonation. Introduction to Organic Chemistry.
  • Exporter & trader of acids & chemicals.
  • Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin. PMC.
  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and G
  • A Comparative Guide to Analytical Methods for 4-Amino-3-chlorobenzenesulfonic Acid Quantific
  • Buy 2-amino-1H-imidazole-4-sulfonic acid. EvitaChem.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors. MDPI.
  • A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. RSC Publishing.
  • Sulphamic Acid. Chempack Industry.
  • Nitration and Sulphonation Important Concepts and Tips for JEE. Vedantu.
  • Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived C
  • Aromatic sulfonation reactions.
  • Application Note: A Detailed Protocol for the Sulfon
  • Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide. Benchchem.
  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. Digital Commons @ NJIT.
  • 1-Naphthylamine-7-sulfonic acid. ChemicalBook.
  • The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride (Thesis). Digital Commons @ NJIT.
  • Sulfamic acid. Industrial applications.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 1,3-dimethyl-1H-indazol-4-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. For nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. For nitrogen-containing heterocyclic compounds such as 1,3-dimethyl-1H-indazol-4-amine, a key intermediate in the synthesis of various bioactive molecules, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, serves as a cornerstone for molecular characterization. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 1,3-dimethyl-1H-indazol-4-amine, compares this technique with other analytical methods, and offers a standardized protocol for data acquisition.

The Decisive Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for determining the structure of organic compounds.[1][2] It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a substituted indazole like 1,3-dimethyl-1H-indazol-4-amine, ¹H NMR allows for the precise assignment of each proton, confirming the substitution pattern and the overall integrity of the synthesized compound. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are the key parameters derived from a ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of 1,3-dimethyl-1H-indazol-4-amine

Molecular Structure and Proton Environments:

The structure of 1,3-dimethyl-1H-indazol-4-amine possesses several distinct proton environments, which will give rise to a unique ¹H NMR spectrum.

Caption: Molecular structure of 1,3-dimethyl-1H-indazol-4-amine highlighting the distinct proton environments on the aromatic ring.

Predicted Chemical Shifts and Multiplicities:

The electron-donating amino group at the C4 position will significantly influence the chemical shifts of the aromatic protons, causing them to appear at a higher field (lower ppm) compared to unsubstituted indazole.[3] The methyl groups will appear as sharp singlets in the upfield region.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-5~6.5 - 6.7Doublet (d)1HCoupled to H-6. Shifted upfield due to the ortho amino group.
H-6~7.0 - 7.2Triplet (t) or Doublet of Doublets (dd)1HCoupled to H-5 and H-7.
H-7~6.8 - 7.0Doublet (d)1HCoupled to H-6.
N1-CH₃~3.7 - 3.9Singlet (s)3HTypical chemical shift for an N-methyl group on an aromatic heterocycle.
C3-CH₃~2.4 - 2.6Singlet (s)3HTypical chemical shift for a C-methyl group on an aromatic heterocycle.
NH₂~4.0 - 5.0Broad Singlet (br s)2HChemical shift can vary depending on solvent and concentration.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation often involves the use of complementary analytical techniques.

Technique Information Provided Advantages Limitations
¹³C NMR Provides information about the carbon skeleton of the molecule.Each unique carbon atom gives a distinct signal, useful for complex structures.Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the molecular formula and fragmentation pattern.High sensitivity, requires very small amounts of sample.Does not provide detailed information about the connectivity of atoms.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Quick and easy to perform.Provides limited information about the overall structure.
X-ray Crystallography Provides the exact three-dimensional structure of a molecule in the solid state.[6][7]Unambiguous structural determination.Requires a single crystal of suitable quality, which can be difficult to obtain.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized protocol for acquiring a high-quality ¹H NMR spectrum of 1,3-dimethyl-1H-indazol-4-amine.

G cluster_workflow ¹H NMR Acquisition Workflow prep Sample Preparation dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep->dissolve transfer Transfer the solution to a 5 mm NMR tube dissolve->transfer instrument Instrument Setup transfer->instrument insert Insert the sample into the NMR spectrometer instrument->insert lock Lock the spectrometer on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to achieve homogeneity lock->shim acquire Data Acquisition shim->acquire setup_params Set up acquisition parameters (e.g., pulse sequence, number of scans) acquire->setup_params run Acquire the Free Induction Decay (FID) setup_params->run process Data Processing run->process fourier Apply Fourier transform to the FID process->fourier phase Phase the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate analyze Spectral Analysis integrate->analyze assign Assign chemical shifts, multiplicities, and coupling constants analyze->assign

Caption: A standardized workflow for the acquisition and processing of a ¹H NMR spectrum.

Causality in Experimental Choices:

  • Choice of Solvent: The selection of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[8] Chloroform-d (CDCl₃) is a common choice for many organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used for less soluble compounds and has the advantage of shifting the water peak to a different region.

  • Shimming: This process is essential for achieving a homogeneous magnetic field across the sample, which results in sharp, well-resolved NMR signals. Poor shimming leads to broad and distorted peaks, making spectral interpretation difficult.

  • Number of Scans: For dilute samples or for nuclei with low natural abundance (like ¹³C), multiple scans are averaged to improve the signal-to-noise ratio.

Conclusion

The ¹H NMR spectrum of 1,3-dimethyl-1H-indazol-4-amine is predicted to exhibit a distinct set of signals that can be readily assigned to its constituent protons. This guide provides a framework for the analysis of this important molecule, emphasizing the predictive power of NMR spectroscopy and its synergistic role with other analytical techniques. By following a rigorous experimental protocol, researchers can obtain high-quality data, ensuring the accurate structural characterization of their synthesized compounds, a critical step in the advancement of drug development and chemical research.

References

  • Pereira, F. V., et al. (2016). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 21(9), 1139. [Link]

  • Supporting Information for a relevant article. (2007). Wiley-VCH. [Link]

  • Supporting Information for a relevant article. Royal Society of Chemistry. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

  • Patel, N. B., & Patel, J. C. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1129-1133. [Link]

  • DATACC. Spectral Database for Organic Compounds (SDBS). [Link]

  • Alarcón-Polo, E., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5894–5905. [Link]

  • UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

  • Qi, X., et al. (2012). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1291. [Link]

  • ResearchGate. (2012). 1,3-Dimethyl-1H-indazol-6-amine. [Link]

  • PubChem. 1,3-Dimethyl-1H-indazol-6-amine. [Link]

  • Tran, T. P., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 88, 117377. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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Comparative

Comparative Guide: 4-Aminoindazole vs. 5-Aminoindazole Biological Activity

[1][2][3][4] Executive Summary This guide provides a technical comparison between 4-aminoindazole (4-AI) and 5-aminoindazole (5-AI) , two critical isomeric scaffolds in medicinal chemistry.[1][2] While they share the sam...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

This guide provides a technical comparison between 4-aminoindazole (4-AI) and 5-aminoindazole (5-AI) , two critical isomeric scaffolds in medicinal chemistry.[1][2] While they share the same molecular formula (


), their biological utility diverges significantly due to the spatial orientation of the amino group relative to the indazole nitrogen hinge-binding motif.
  • 5-Aminoindazole is the industry standard "linear" scaffold, widely used to project solubilizing groups into the solvent front of kinase ATP pockets (e.g., ROCK, JNK3, ALK inhibitors).

  • 4-Aminoindazole acts as a "proximal" scaffold, often utilized as a phenol isostere to induce specific intramolecular hydrogen bonding or to target the gatekeeper region in kinases (e.g., Lck, FGFR4).

Chemical Architecture & Structural Vectors[1][2]

The biological distinction between these isomers is rooted in their substitution vectors.[2][3] In the context of ATP-competitive kinase inhibition, the indazole ring typically binds to the kinase hinge region via the N1/N2 nitrogens.

Feature4-Aminoindazole (4-AI)5-Aminoindazole (5-AI)
Substitution Vector Lateral/Proximal: Points towards the "ceiling" or gatekeeper residue of the ATP pocket.[1][2]Linear/Distal: Points outwards towards the solvent-exposed region.[1][2]
Steric Impact High.[1][2] Substituents here often clash with the protein backbone unless the pocket is deep.Low. Ideal for attaching bulky solubilizing tails (e.g., piperazines, morpholines).
Electronic Effect Can form intramolecular H-bonds with N1-substituents or carbonyls, locking conformation.[1][2]Electron-donating group para to the C3 position; activates C3 for electrophilic attack.
Primary Utility Conformational control; Phenol isostere.[1][2]Linker for extending inhibitor reach; Scaffold for Type I/II inhibitors.[2]
Visualization: SAR Substitution Vectors

The following diagram illustrates the directional impact of the amino group position when the indazole core is bound to a target protein.

IndazoleVectors Core Indazole Scaffold (Hinge Binder) Pos4 4-Position Vector (Proximal) Core->Pos4 Substitution Pos5 5-Position Vector (Linear/Solvent) Core->Pos5 Substitution Target4 Target: Gatekeeper Residue (e.g., FGFR4, Lck) Pos4->Target4 Steric Interaction/H-Bond Target5 Target: Solvent Front (e.g., ROCK, JNK3, ALK) Pos5->Target5 Extension/Solubility

Caption: Directional vectors of 4- vs 5-aminoindazole substitution in kinase binding pockets.

Biological Activity Profiles

A. Kinase Inhibition (The Core Application)

The indazole core is a "privileged scaffold" for kinase inhibitors.[2][3][4] The choice between 4-AI and 5-AI dictates the inhibitor's binding mode.[1][2]

5-Aminoindazole: The Solvent Reach

5-AI is extensively used because the 5-position allows for the attachment of long chains without disrupting the hinge binding of the indazole core.[1][2]

  • ROCK (Rho-kinase) Inhibitors: 5-AI derivatives (e.g., SR-1459) show nanomolar potency.[1][2] The amino group serves as a linker to attach piperazine moieties, which interact with aspartic acid residues (Asp232/Asn219) in the active site.

  • JNK3 Inhibitors: In N-aromatic-substituted indazoles, 5-AI derivatives demonstrated high potency (IC50 ~14 nM) by orienting the amide linker correctly to interact with the JNK3 binding cleft.[1][2]

  • ALK Inhibitors: 5-AI is a key intermediate in the synthesis of Entrectinib analogs, where it provides the geometry needed to span the ATP pocket.

4-Aminoindazole: The Conformational Lock

4-AI is used when a "bent" geometry is required or to mimic a phenol group.[1][2]

  • Lck (Lymphocyte-specific protein tyrosine kinase): 4-AI derivatives were designed as isosteres for 2-methyl-5-hydroxyaniline.[1][2][5] The 4-amino group mimics the geometry of the phenol OH, maintaining hydrogen bonding networks while improving oral pharmacokinetics (bioavailability) compared to the phenol parent.

  • FGFR4 (Fibroblast Growth Factor Receptor 4): 4-AI is utilized in the design of covalent inhibitors.[1][2] The 4-position allows for the attachment of acrylamides that can react with specific cysteines near the gatekeeper region, a strategy used to overcome resistance mutations.

B. Non-Kinase Activity
Target/Activity5-Aminoindazole (5-AI)4-Aminoindazole (4-AI)
COX-2 Inhibition Active. IC50 ~12.32 µM.[1][2] Shows anti-inflammatory potential superior to 6-nitroindazole in some assays.[1][2]Inactive/Low. Not typically cited as a primary COX-2 inhibitor.[1][2]
nNOS Inhibition Moderate. Less potent than 7-nitroindazole (7-NI).[1][2] Often used as a negative control or comparative analog in NOS studies.[2]Low. Lacks the specific electronic distribution required for heme-iron interaction seen in 7-NI.[1][2]
Corrosion Inhibition Moderate adsorption.[1][2]High. Forms a superior protective chemisorption film on copper surfaces (94.4% efficiency) due to parallel adsorption geometry.[6]

Comparative Data Analysis

The following table synthesizes experimental data from multiple SAR studies to highlight the potency differences.

Compound ClassTarget5-AI Derivative Potency (

)
4-AI Derivative Potency (

)
Key Insight
Indazole-Amides JNK3 14 nM >1000 nM (typically)5-position favors linear binding modes required for JNK3.[1][2]
Pyrimidinyl-Indazoles Lck > 100 nM< 10 nM 4-position mimics the phenol pharmacophore essential for Lck binding.[1][2]
Indazole-Ureas VEGFR2 4 nM (e.g., ABT-869 analog)Variable5-amino ureas are standard for Type II kinase inhibition.[1][2]
Small Molecule COX-2 12.32 µM > 50 µM5-amino group provides necessary electron density for COX active site.[1][2]

Experimental Protocols

Protocol A: Synthesis of 5-Aminoindazole (Reduction Method)

Context: High-purity 5-AI is essential for SAR studies.[1][2] This protocol uses catalytic hydrogenation to ensure complete reduction of the nitro precursor without ring opening.

  • Reagents: 5-Nitroindazole (1.0 eq), 10% Pd/C (10 wt%), Methanol (0.1 M concentration), Hydrogen gas (

    
    ).
    
  • Setup: Charge a high-pressure hydrogenation vessel with 5-nitroindazole and methanol.

  • Catalyst Addition: Carefully add Pd/C under an inert nitrogen atmosphere (Caution: Pyrophoric).[2]

  • Reaction: Purge vessel with

    
     three times. Pressurize to 40 psi (3 atm) and stir vigorously at Room Temperature (RT) for 4-6 hours.
    
  • Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material (

    
     ~0.6) should disappear, and a lower fluorescent spot (amine) should appear.
    
  • Workup: Filter through a Celite pad to remove Pd/C. Wash pad with methanol.[2] Concentrate filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Validation: Melting point should be 175-178 °C.[1][2]

Protocol B: Kinase Inhibition Assay (Luminescence)

Context: To compare the potency of 4-AI vs 5-AI derivatives against a target kinase (e.g., ROCK or JNK).[1][2]

  • Reagents: Kinase-Glo® Luminescent Kinase Assay (Promega), Recombinant Kinase (e.g., ROCK-II), ATP (10 µM), Substrate (e.g., S6 peptide).

  • Preparation: Prepare 10 mM stock solutions of 4-AI and 5-AI derivatives in 100% DMSO.

  • Dilution: Serially dilute compounds in kinase buffer (50 mM Tris pH 7.5, 10 mM

    
    ) to generate a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).
    
  • Incubation:

    • Add 10 µL of compound + 10 µL of Kinase/Substrate mix to a white 96-well plate.

    • Incubate for 10 min at RT.

    • Initiate reaction with 10 µL of ATP.[2] Incubate for 60 min at RT.

  • Detection: Add 30 µL of Kinase-Glo reagent.[1][2] Incubate for 10 min to stabilize the luminescent signal.

  • Analysis: Read luminescence on a plate reader. Plot Relative Light Units (RLU) vs. Log[Concentration].

    • Calculation: Fit data to a sigmoidal dose-response equation (variable slope) to determine

      
      .[1][2]
      

Synthesis & Optimization Workflow

The following diagram outlines the decision matrix for choosing between 4-AI and 5-AI during the scaffold optimization phase of drug discovery.

OptimizationWorkflow Start Start: Indazole Scaffold Selection Decision Target Binding Requirement? Start->Decision RouteA Requirement: Solvent Reach / Solubility (e.g., ROCK, ALK) Decision->RouteA Deep Pocket/Solvent RouteB Requirement: Gatekeeper / Steric Fit (e.g., FGFR, Lck) Decision->RouteB Constrained Pocket Action5 Select 5-Aminoindazole RouteA->Action5 Action4 Select 4-Aminoindazole RouteB->Action4 Chem5 Chemistry: Amide/Urea Coupling (Linear Extension) Action5->Chem5 Chem4 Chemistry: Acrylamide/Phenol Mimic (Proximal Functionalization) Action4->Chem4

Caption: Decision matrix for selecting indazole isomers based on kinase binding requirements.

References

  • BenchChem. (2025).[2][3][4] A Comparative Guide to the Biological Efficacy of Substituted Indazole Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.[2][7] Retrieved from

  • Bamborough, P., et al. (2007).[5] N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • Hu, Z., et al. (2026).[8][6] Unraveling the Inhibition of Copper Corrosion Kinetics by 4-aminoindazole. Journal of The Electrochemical Society. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] 5-Aminoindazole Product Specification and Safety Data. Retrieved from [1][2]

  • ChemicalBook. (2026).[2][6] 6-Aminoindazole and 4-Aminoindazole Synthesis Routes. Retrieved from

Sources

Validation

Part 1: The Chemical Identity Crisis (Expertise &amp; Experience)

Title: Validating Purity of 1,3-Dimethyl-1H-indazol-4-amine for HTS: A Comparative Guide Executive Summary In High-Throughput Screening (HTS), the integrity of the chemical library is the ceiling of assay performance. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Purity of 1,3-Dimethyl-1H-indazol-4-amine for HTS: A Comparative Guide

Executive Summary In High-Throughput Screening (HTS), the integrity of the chemical library is the ceiling of assay performance. This guide focuses on 1,3-dimethyl-1H-indazol-4-amine , a scaffold increasingly relevant in kinase and Hsp90 inhibitor discovery. While commercially available, this compound presents two silent killers for HTS campaigns: N-methylation regioisomerism and intrinsic fluorescence .

Standard "95% purity" Certificates of Analysis (CoA) based solely on low-resolution LC-MS are insufficient for this scaffold. This guide outlines a self-validating protocol to distinguish the active N1-isomer from the inactive N2-impurity and to flag potential assay interference before screening begins.

The synthesis of 1,3-dimethyl-1H-indazol-4-amine typically proceeds via the methylation of 4-nitroindazole followed by reduction. This pathway is fraught with a specific regiochemical hazard that many standard QC protocols miss.

The "Regioisomer Trap"

Indazoles possess two nitrogen atoms capable of alkylation: N1 and N2.

  • N1-Methylation (Thermodynamic Product): The desired 1,3-dimethyl-1H-indazol-4-amine.

  • N2-Methylation (Kinetic Impurity): The 2,3-dimethyl-2H-indazol-4-amine byproduct.

Why it matters: The N2-isomer is often formed in 10-30% yields depending on the base/solvent used (e.g., NaH/DMF vs. K2CO3/Acetone). Because N1 and N2 isomers are tautomeric analogs with identical molecular weights (MW 161.2 g/mol ), standard single-quadrupole MS cannot distinguish them. Furthermore, they often co-elute on standard C18 gradients, leading to a "single peak" that is actually a mixture.

The "Fluorescent Phantom"

Amino-indazoles are known fluorophores. The 4-amino substituent, conjugated with the indazole core, can exhibit excitation/emission maxima that overlap with common HTS readouts (e.g., Coumarin, FITC, or DAPI channels). Uncharacterized fluorescence leads to false positives in binding assays (FP, FRET) or false negatives in fluorescence-quenching assays.

Part 2: Comparative Analysis of Product Grades

The following table compares a standard "Technical Grade" typically found in large libraries versus the "HTS-Validated Grade" required for reliable data.

FeatureTechnical Grade (Standard)HTS-Validated Grade (Recommended)Impact on HTS Data
Purity Claim >95% (LC-UV @ 254nm)>98% (UPLC-PDA + qNMR)Reproducibility: Low purity causes batch-to-batch IC50 shifts.
Isomer ID Assumed N1 based on synthesisNOE-NMR Confirmed N1SAR Integrity: N2 contamination leads to "flat" SAR or false inactivity.
Salt Form Often HCl or TFA saltFree Base (or Stoichiometric HCl)Solubility: Free base ensures consistent DMSO solubility without acidity spikes.
Interference UnknownFluorescence Scanned (Ex/Em Matrix)False Positives: Prevents "hits" that are actually just autofluorescent noise.

Part 3: The Self-Validating Purity Protocol (Trustworthiness)

To validate 1,3-dimethyl-1H-indazol-4-amine, you must prove where the methyl group is and if the compound glows.

Protocol A: Regioisomer Separation (UPLC-MS)

Standard acidic mobile phases often fail to separate N1/N2 isomers.

  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Basic pH improves peak shape for amino-indazoles).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Success Criteria: The N2-isomer typically elutes earlier than the N1-isomer under basic conditions due to differences in dipole moment.

Protocol B: Structural Confirmation (qNMR/NOE)

This is the only way to absolutely confirm the N1-methyl position.

  • Solvent: DMSO-d6.

  • Experiment: 1D NOE (Nuclear Overhauser Effect) Difference or 2D NOESY.

  • Key Signal: Irradiate the N-Methyl singlet (~4.0 ppm).

    • N1-Isomer (Correct): You will see NOE enhancement at the C7-H (aromatic proton, ~7.2-7.5 ppm).

    • N2-Isomer (Incorrect): You will see NOE enhancement at the C3-Methyl group (if 3-substituted) or lack of C7 enhancement.

  • qNMR Quantification: Use an internal standard (e.g., Maleic Acid) to calculate absolute weight % purity, ensuring no inorganic salts are inflating the mass.

Protocol C: Fluorescence Interference Scan
  • Plate: Black 384-well non-binding surface.

  • Concentration: Prepare 10 µM and 100 µM solutions in Assay Buffer (with 1% DMSO).

  • Scan: Excitation 300–600 nm; Emission 350–700 nm.

  • Flag: If signal > 3x background in your specific assay's channel (e.g., Ex 485/Em 528 for FITC), flag as "Interference Risk."

Part 4: Visualization of Validation Logic

Diagram 1: The Isomer Divergence & Validation Workflow

This diagram illustrates the synthesis risk and the validation steps required to filter out the incorrect isomer.

PurityValidation Start Precursor: 4-Nitroindazole Methylation Methylation Step (MeI / Base) Start->Methylation Mixture Crude Mixture: N1-Isomer (Major) + N2-Isomer (Minor) Methylation->Mixture Separation Purification (Column Chromatography) Mixture->Separation Product Isolated Product (Nominally 1,3-dimethyl-1H-indazol-4-amine) Separation->Product Validation Validation Gate Product->Validation Method_LC UPLC (pH 10) Check for double peaks Validation->Method_LC Method_NOE NOE NMR Confirm N-Me location Validation->Method_NOE Method_Fluoro Fluorescence Scan Check Interference Validation->Method_Fluoro Pass HTS Ready (Validated Grade) Method_LC->Pass Single Peak Fail Reject / Re-purify Method_LC->Fail Doublet Method_NOE->Pass NOE to C7-H Method_NOE->Fail NOE to C3-Me Method_Fluoro->Pass Low Background Method_Fluoro->Fail High Signal

Caption: Workflow distinguishing the target N1-isomer from the N2-impurity using orthogonal validation methods.

References

  • Regioselectivity in Indazole Methylation

    • L. Gavara et al., "Regioselective synthesis of N1- and N2-substituted indazoles," Tetrahedron, vol. 67, no. 8, pp. 1633–1639, 2011. Link

  • HTS Interference & Fluorescence

    • A. Simeonov et al., "Fluorescence spectroscopic profiling of compound libraries," Journal of Medicinal Chemistry, vol. 51, no. 8, pp. 2363–2371, 2008. Link

  • qNMR for Purity Assessment

    • G. F. Pauli et al., "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay," Journal of Medicinal Chemistry, vol. 57, no. 22, pp. 9220–9231, 2014. Link

  • Assay Guidance Manual (NCATS/NIH)

    • G. S. Sittampalam et al., "Assay Interference by Chemical Compounds," Assay Guidance Manual, Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2004-. Link

Comparative

Bioisosteric replacement of quinoline with 1,3-dimethylindazole

As a Senior Application Scientist, I frequently observe drug discovery programs stalling during late-stage lead optimization due to the physicochemical dead-ends associated with the quinoline ring. While quinoline is a p...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stalling during late-stage lead optimization due to the physicochemical dead-ends associated with the quinoline ring. While quinoline is a privileged pharmacophore—especially for targeting the ATP-binding hinge region of kinases—its flat, highly lipophilic nature often introduces severe liabilities, including poor aqueous solubility, rapid CYP450-mediated oxidative metabolism, and off-target hERG channel blockade.

To circumvent these issues, medicinal chemists employ bioisosteric replacement. One of the most effective, yet structurally nuanced, replacements for quinoline is the 1,3-dimethylindazole moiety. This guide provides an in-depth technical comparison of these two scaffolds, dissecting the causality behind their divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles, and outlining validated experimental protocols for their integration into drug development pipelines.

Mechanistic Rationale: The Causality of Scaffold Switching

Why does replacing a six-membered pyridine ring fused to a benzene ring (quinoline) with a five-membered pyrazole ring fused to a benzene ring (indazole) drastically alter the molecule's behavior?

  • Electronic Distribution and Solubility: The indazole core possesses a significantly higher dipole moment compared to the relatively non-polar quinoline. This localized polarity enhances solvation in aqueous media, directly improving thermodynamic solubility without requiring the addition of basic amines.

  • Steric Mimicry: The C3-methyl group on the indazole ring is critical. It occupies the exact steric volume as the C4-CH of the quinoline ring, maintaining essential van der Waals interactions within the hydrophobic pocket of the kinase active site.

  • Hydrogen Bonding Dynamics: Unsubstituted indazoles act as both hydrogen bond donors (N1) and acceptors (N2). By methylating the N1 position, the 1,3-dimethylindazole becomes a strict hydrogen bond acceptor, perfectly mimicking the lone pair of the quinoline nitrogen. This precise alignment ensures that the critical hinge-binding interaction with the kinase backbone is preserved.

Comparative Performance Data

The following table synthesizes quantitative data comparing a standard quinoline-based kinase inhibitor against its 1,3-dimethylindazole bioisostere, utilizing baseline metrics from established [1]. Furthermore, details the use of indazole replacements to rescue catechol and quinoline liabilities in EGFR inhibitors [2].

Pharmacological ParameterQuinoline Scaffold1,3-Dimethylindazole ScaffoldCausality / Mechanistic Impact
Target Potency (Akt1

)
312 nM< 10 nMEnhanced geometric alignment and optimized hinge-binding angle.
Aqueous Solubility < 10 µg/mL> 50 µg/mLHigher dipole moment of the pyrazole fusion increases solvation.
hERG Inhibition (

)
~1.5 µM (High Risk)> 10 µM (Low Risk)Reduced overall lipophilicity (LogD) mitigates off-target ion channel binding.
Metabolic Stability (

)
15 min (Microsomes)> 60 min (Microsomes)C3-methyl and N1-methyl groups sterically shield metabolic hotspots from CYP oxidation.

Visualizing the Pharmacological Trajectory

BioisostereLogic Quinoline Quinoline Scaffold Indazole 1,3-Dimethylindazole Quinoline->Indazole Bioisosteric Replacement Liability High Lipophilicity CYP450 Liability Quinoline->Liability Causes Hinge Kinase Hinge Binding (ATP Pocket) Quinoline->Hinge H-Bond Acceptor Benefit Improved Solubility Metabolic Stability Indazole->Benefit Yields Indazole->Hinge H-Bond Acceptor + Steric Mimicry

Logical framework comparing quinoline and 1,3-dimethylindazole pharmacological trajectories.

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the evaluation of these scaffolds must rely on self-validating experimental systems. Below are the step-by-step methodologies for synthesizing the bioisostere and validating its biological performance.

Protocol 1: Synthesis of the 1,3-Dimethylindazole Building Block

Objective: Generate 5-bromo-1,3-dimethylindazole for downstream Suzuki-Miyaura cross-coupling.

  • Deprotonation: Dissolve 5-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous DMF at 0°C under an inert argon atmosphere. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

    • Causality: NaH is selected over weaker bases (like

      
      ) because the 
      
      
      
      of the indazole N1 proton requires a strong, irreversible base to ensure complete deprotonation, preventing mixed N1/N2 alkylation products.
  • Alkylation: Dropwise add Iodomethane (MeI, 1.1 eq) to the mixture. Stir for 2 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with saturated aqueous

    
     to neutralize unreacted NaH. Extract the aqueous layer with Ethyl Acetate (3x).
    
  • Purification: Dry the combined organic layers over

    
    , concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the pure 5-bromo-1,3-dimethylindazole.
    
Protocol 2: Orthogonal In Vitro Kinase Validation (TR-FRET)

Objective: Quantify the


 of the synthesized compounds against the target kinase (e.g., Akt1) using a self-validating system.
  • Assay Assembly: In a 384-well low-volume plate, combine 2 nM recombinant human Akt1, 100 nM fluorescently labeled ULight-Crosstide substrate, and the test compound (serial dilutions from 10 µM to 0.1 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20).
    
  • Reaction Initiation: Add ATP at a concentration exactly equal to its

    
     for Akt1. Incubate for 60 minutes at 22°C.
    
    • Causality: ATP must be added at its exact

      
       value. If the ATP concentration is too high, it outcompetes the inhibitor, artificially inflating the apparent 
      
      
      
      . If too low, the assay becomes overly sensitive and biologically irrelevant to intracellular ATP levels.
  • Detection: Add Europium-anti-phospho-Crosstide antibody and EDTA (to chelate magnesium and stop the kinase reaction). Incubate for 60 minutes.

  • Self-Validation & Readout: Measure the TR-FRET signal (Ex: 320 nm, Em: 665 nm).

    • System Validation: Every plate must include Staurosporine (a pan-kinase inhibitor) as a positive control for 100% inhibition, and 1% DMSO as a negative vehicle control. The assay data is only considered valid and trustworthy if the calculated Z'-factor is > 0.6.

Conclusion

The transition from a quinoline to a 1,3-dimethylindazole scaffold is not merely a structural tweak; it is a calculated physicochemical upgrade. By meticulously controlling hydrogen bond geometry and localized dipole moments, drug development professionals can rescue highly potent but deeply flawed leads, transforming them into viable clinical candidates with superior safety and solubility profiles.

References

  • Title: Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Source: United States Patent Office (US6391872B1)
Validation

A Senior Application Scientist's Guide to Robust HPLC Method Development for Aminoindazole Intermediates

Abstract The development of robust and reliable High-Performance Liquid Chromatography (HPLC) methods is a cornerstone of pharmaceutical development and quality control. This is particularly true for the analysis of amin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The development of robust and reliable High-Performance Liquid Chromatography (HPLC) methods is a cornerstone of pharmaceutical development and quality control. This is particularly true for the analysis of aminoindazole intermediates, a class of compounds integral to the synthesis of numerous active pharmaceutical ingredients (APIs). Their inherent basicity and potential for isomerism present unique chromatographic challenges, including poor peak shape and difficult separations. This guide provides a systematic, comparative approach to developing efficient and robust HPLC methods for aminoindazole intermediates, grounded in the principles of Quality by Design (QbD). We will explore the critical aspects of stationary phase selection, mobile phase optimization, and the application of statistical tools to define a robust method design space. This document is intended for researchers, scientists, and drug development professionals seeking to establish scientifically sound and validated analytical methods.

Introduction: The Analytical Challenge of Aminoindazole Intermediates

Aminoindazoles are heterocyclic aromatic compounds that serve as crucial building blocks in medicinal chemistry. However, their analytical characterization by HPLC is often complicated by several factors:

  • Basicity: The amino group imparts a basic character, leading to potential interactions with acidic silanol groups on traditional silica-based stationary phases. This can result in significant peak tailing, reduced column efficiency, and poor reproducibility.[1]

  • Polarity: The presence of the amino group also increases the polarity of these molecules, which can lead to poor retention on conventional reversed-phase columns.[1][2]

  • Isomerism: Structural isomers of aminoindazoles are common, and their separation is often critical for ensuring the purity and safety of the final API.[3]

A well-developed HPLC method must overcome these challenges to provide accurate and precise quantification of the main component and its impurities.

A Quality by Design (QbD) Framework for Method Development

A systematic approach, such as Quality by Design (QbD), is invaluable for developing robust HPLC methods.[4][5][6] QbD emphasizes a proactive approach to method development, focusing on understanding and controlling the factors that influence method performance.[4][6] This contrasts with the traditional "one-factor-at-a-time" (OFAT) approach, which can be time-consuming and may not fully reveal the interactions between method parameters.[5]

The QbD workflow for HPLC method development can be visualized as follows:

qbd_workflow atp Define Analytical Target Profile (ATP) cqa Identify Critical Quality Attributes (CQAs) atp->cqa Defines risk_assessment Risk Assessment (e.g., Fishbone Diagram) cqa->risk_assessment Inputs for doe Design of Experiments (DoE) for Screening & Optimization risk_assessment->doe Identifies Critical Parameters for design_space Establish Method Design Space doe->design_space Defines validation Method Validation (ICH Guidelines) design_space->validation Leads to

Caption: Quality by Design (QbD) workflow for HPLC method development.

Comparative Study: Stationary and Mobile Phase Screening

The initial and most critical step in method development is the screening of different stationary and mobile phases to achieve the desired selectivity.[6]

Stationary Phase Selection: A Comparative Analysis

The choice of stationary phase is paramount for controlling retention and selectivity.[7] For polar and basic compounds like aminoindazoles, a variety of column chemistries should be evaluated.[2][8]

Stationary PhaseChemistryPrimary Interaction MechanismSuitability for Aminoindazoles
Standard C18 OctadecylsilaneHydrophobicOften results in poor retention and peak tailing due to silanol interactions.
Polar-Embedded C18 C18 with an embedded polar groupHydrophobic and polar interactionsCan improve peak shape for basic compounds by shielding residual silanols.
Phenyl-Hexyl Phenyl-Hexyl bonded silicaHydrophobic and π-π interactionsOffers alternative selectivity, particularly for aromatic compounds.
Cyano (CN) Cyanopropyl bonded silicaDipole-dipole and weak hydrophobic interactionsUseful in both normal-phase and reversed-phase modes, can provide unique selectivity.

Experimental Protocol: Stationary Phase Screening

  • Analytes: Prepare a standard solution containing the target aminoindazole intermediate and any known related impurities or isomers.

  • Columns: Utilize columns with the stationary phases listed in the table above (e.g., Standard C18, Polar-Embedded C18, Phenyl-Hexyl, and Cyano).

  • Initial Mobile Phase: A generic gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a good starting point. The acid modifier helps to suppress the ionization of residual silanols and improve peak shape.

  • Gradient: A fast gradient (e.g., 5-95% B in 10 minutes) can be used for initial screening.

  • Detection: UV detection at a wavelength where the analytes have maximum absorbance.

  • Evaluation Criteria: Assess the chromatograms for retention of the main peak, resolution between critical pairs (isomers or impurities), and peak shape (asymmetry factor).

Mobile Phase Optimization: The Key to Fine-Tuning Selectivity

Once a promising stationary phase is identified, the mobile phase composition can be optimized to fine-tune the separation.[9][10] Key parameters to investigate include the organic modifier, pH, and buffer concentration.[9]

Organic Modifier Comparison:

  • Acetonitrile (ACN): Generally provides lower backpressure and good UV transparency.

  • Methanol (MeOH): Can offer different selectivity due to its ability to act as a hydrogen bond donor and acceptor.

Effect of pH and Buffers:

For ionizable compounds, the pH of the mobile phase is a critical parameter.[11] Small changes in pH can significantly impact retention and selectivity. Using a buffer is essential to maintain a stable pH throughout the analysis.

Mobile Phase AdditiveEffect on Chromatography
Formic Acid / Acetic Acid Lowers pH, protonates the basic amino group, and suppresses silanol interactions, often improving peak shape.
Ammonium Formate / Acetate Acts as a buffer to control pH and can also improve peak shape and MS compatibility.[12]
Triethylamine (TEA) A basic modifier that can be added in small amounts to compete with basic analytes for active silanol sites, reducing peak tailing.[1]

Experimental Protocol: Mobile Phase Optimization (using Design of Experiments)

A Design of Experiments (DoE) approach is highly recommended for efficient mobile phase optimization.[5][13]

  • Select Factors and Ranges: Based on initial screening, select critical parameters and their ranges. For example:

    • Gradient time (e.g., 10-20 minutes)

    • pH (e.g., 2.5-4.5 using a formate buffer)

    • Column Temperature (e.g., 25-40 °C)

  • Choose a Design: A central composite or Box-Behnken design is suitable for optimization studies.

  • Run Experiments: Execute the experimental runs as dictated by the DoE software.

  • Analyze Results: Model the responses (e.g., resolution of a critical pair, peak asymmetry) to understand the influence of each factor and their interactions.

  • Define Design Space: The DoE results will define a "design space" – a multidimensional combination of method parameters within which the method is robust.[13]

Data Presentation and Interpretation

The following table presents a hypothetical but realistic comparison of two stationary phases for the separation of an aminoindazole intermediate from a closely related impurity.

ParameterColumn A: Standard C18Column B: Phenyl-Hexyl
Retention Time (Main Peak) 5.2 min7.8 min
Resolution (Critical Pair) 1.22.5
Asymmetry Factor (Main Peak) 1.81.1
Theoretical Plates 35008500

Interpretation: In this example, the Phenyl-Hexyl column (Column B) provides significantly better resolution and peak shape for the aminoindazole intermediate and its impurity compared to the standard C18 column. The increased retention also suggests a more robust method, less susceptible to early eluting interferences.

Method Validation: Ensuring Reliability and Compliance

Once a robust method has been developed, it must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[14][15][16] The validation process demonstrates the method's specificity, linearity, accuracy, precision, and robustness.[15][16][17]

validation_parameters center_node Method Validation (ICH Q2(R2)) specificity Specificity center_node->specificity linearity Linearity center_node->linearity accuracy Accuracy center_node->accuracy precision Precision (Repeatability & Intermediate) center_node->precision lod_loq LOD & LOQ center_node->lod_loq robustness Robustness center_node->robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Conclusion

The development of a robust HPLC method for aminoindazole intermediates requires a systematic and scientific approach. By employing QbD principles, conducting a thorough screening of stationary and mobile phases, and utilizing DoE for optimization, a reliable and efficient method can be established. The comparative data presented herein demonstrates the importance of evaluating different column chemistries to overcome the challenges associated with the analysis of these polar, basic compounds. A well-developed and validated HPLC method is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical products derived from these critical intermediates.

References

  • A Beginner's Guide to Quality by Design (QbD) for HPLC Method Development. (2024, December 13). Lab Manager. Retrieved from [Link]

  • A Quality by Design Approach to Rapid Analytical HPLC Method Development. (n.d.). Fusion QbD. Retrieved from [Link]

  • Quality by Design | A rapid and systemic approach for pharmaceutical analysis. (n.d.). Pharma Focus Asia. Retrieved from [Link]

  • Kovács, Z., Kormámy, R., & Fekete, J. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Microchemical Journal. Retrieved from [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. Retrieved from [Link]

  • Rapid Development and Validation of HPLC Methods Using QbD Software. (2020, April 6). Agilent. Retrieved from [Link]

  • Karmarkar, S., Garber, R., Genchanok, Y., George, S., & Yang, X. (2011). Quality by design (QbD) based development of a stability indicating HPLC method for drug and impurities. Journal of Chromatographic Science, 49(6), 439-446. Retrieved from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]

  • Polar Stationary Phase Modification for Basic Compounds. (2022, May 20). Phenomenex. Retrieved from [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters. Retrieved from [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]

  • Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. (2024, July 12). Separation Science. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved from [Link]

  • Separation of 5-Aminoindazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?. (2025, August 18). ResearchGate. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(5). Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Challenges in HPLC Technology and Potential Solutions. (2023, October 2). G-M-I, Inc. Retrieved from [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (2017). Acta Poloniae Pharmaceutica, 74(3), 777-784. Retrieved from [Link]

  • Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases. (2004, March 19). PubMed. Retrieved from [Link]

  • Solving Key Challenges in (Bio)pharmaceutical Analyses. (2025, March 21). LCGC International. Retrieved from [Link]

  • Mobile Phase Optimization in Thin Layer Chromatography (TLC). (2025, December 9). ResearchGate. Retrieved from [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023, January 19). MDPI. Retrieved from [Link]

Sources

Comparative

Comparative Potency of Indazole-Based &amp; Allosteric MALT1 Inhibitors

The following technical guide provides an in-depth comparative analysis of MALT1 inhibitors, focusing on the potency and structural evolution of allosteric small molecules (specifically indazole-based and their pyrazolop...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of MALT1 inhibitors, focusing on the potency and structural evolution of allosteric small molecules (specifically indazole-based and their pyrazolopyrimidine bioisosteres) versus first-generation phenothiazines.

Executive Summary

The Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1 ) is a unique paracaspase essential for NF-κB activation in lymphocytes.[1][2][3][4] In Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL), constitutive MALT1 protease activity drives tumor survival.[5]

While first-generation inhibitors like Mepazine validated the target, they suffered from low potency (µM range) and off-target liability. The field has since evolved toward second-generation allosteric inhibitors —specifically those utilizing indazole or pyrazolopyrimidine scaffolds (e.g., Safimaltib/JNJ-67856633 , MLT-748 ). These compounds function as "molecular correctors," occupying the allosteric Trp580 pocket to lock the enzyme in an inactive state, achieving single-digit nanomolar (nM) potency.

Part 1: The Mechanistic Landscape

The Paracaspase Function & Trp580 Switch

Unlike caspases which cleave after aspartate, MALT1 cleaves after arginine (R) residues.[2][3] Its activation requires dimerization and a conformational change where the side chain of Tryptophan 580 (Trp580) rotates into a hydrophobic pocket.

  • Active Site Inhibitors (e.g., Z-VRPR-FMK, MI-2): Bind directly to the catalytic cysteine (Cys464). Often limited by poor selectivity or bioavailability.

  • Allosteric Inhibitors (e.g., Indazoles/Pyrazolopyrimidines): Bind to the allosteric Trp580 pocket, displacing the tryptophan residue and preventing the protease from adopting its active conformation.[3]

CBM Complex Signaling Pathway

The following diagram illustrates the critical role of MALT1 within the CBM (CARD11-BCL10-MALT1) complex and the intervention points for inhibitors.

CBM_Signaling Receptor BCR / TCR Stimulation CBM CBM Complex (CARD11-BCL10-MALT1) Receptor->CBM Phosphorylation MALT1_Scaffold MALT1 (Scaffold Function) Recruits TRAF6 CBM->MALT1_Scaffold MALT1_Protease MALT1 (Protease Function) Cleaves A20, RelB, BCL10 CBM->MALT1_Protease Dimerization IKK IKK Complex Activation MALT1_Scaffold->IKK MALT1_Protease->IKK Inactivates NF-κB Inhibitors (A20) NFkB NF-κB Translocation IKK->NFkB Survival Tumor Survival & Proliferation (ABC-DLBCL) NFkB->Survival Inhibitor_Allo Indazole/Pyrazolopyrimidine (Allosteric: Safimaltib, MLT-748) Inhibitor_Allo->MALT1_Protease Blocks Trp580 Pocket (High Potency) Inhibitor_Pheno Phenothiazines (Mepazine) Inhibitor_Pheno->MALT1_Protease Allosteric (Low Potency)

Caption: Signal transduction via the CBM complex. Allosteric inhibitors prevent the proteolytic cleavage of negative regulators (like A20), thereby dampening NF-κB signaling.

Part 2: Comparative Potency Analysis

The shift from phenothiazines to indazole-based (and bioisosteric pyrazolopyrimidine) scaffolds represents a 100-fold to 1000-fold improvement in potency.

Quantitative Data Summary (IC50 Values)
Compound ClassRepresentative AgentMechanismBiochemical IC50 (Protease)Cellular IC50 (IL-2/IL-10)Selectivity Profile
Pyrazolopyrimidine (Indazole Bioisostere)Safimaltib (JNJ-67856633) Allosteric (Trp580)5 – 10 nM 10 – 100 nM High (>100x vs. Kinases)
Pyrazolopyrimidine MLT-748 Allosteric (Trp580)~ 5 nM ~ 50 nM High
Phenothiazine Mepazine Allosteric (First Gen)800 – 4,000 nM ~ 5,000 nM Low (GPCR off-targets)
Peptide Z-VRPR-FMK Active Site (Covalent)< 10 nM N/A (Poor permeability)Low (Promiscuous)
Small Molecule MI-2 Active Site (Irreversible)~ 5,800 nM ~ 10,000 nM Moderate
Structural Determinants of Potency
  • Indole Mimicry: The high potency of the Safimaltib/MLT-748 series is derived from their ability to mimic the indole ring of Trp580. The core scaffold (often a pyrazolo[1,5-a]pyrimidine, which is isosteric to indazole) inserts deeply into the hydrophobic pocket.

  • Scaffold Morphing: Medicinal chemistry efforts evolved the scaffold from initial hits to optimize hydrogen bonding with Glu397 and hydrophobic interactions within the allosteric site, drastically reducing the IC50 compared to Mepazine.

Part 3: Experimental Validation Protocols

To validate the potency of these inhibitors, a self-validating FRET (Fluorescence Resonance Energy Transfer) workflow is required.

Protocol: MALT1 Protease FRET Assay

Objective: Determine biochemical IC50 by measuring cleavage of a fluorogenic substrate.

Reagents:

  • Enzyme: Recombinant human MALT1 (residues 329–728), fused to Ubiquitin (MALT1-GS-Ub) to promote dimerization/activation.

  • Substrate: Ac-LRSR-AMC (Acetyl-Leu-Arg-Ser-Arg-7-amino-4-methylcoumarin). Note: MALT1 cleaves after the second Arginine.

  • Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM EDTA, 5 mM DTT, 0.8 M Sodium Citrate (Citrate is crucial to induce high-activity conformation in vitro).

Step-by-Step Workflow:

  • Preparation: Dilute inhibitors in DMSO (3-fold serial dilutions).

  • Incubation: Add 10 µL of MALT1 enzyme (final conc. 5–10 nM) to 384-well black plates. Add 0.5 µL of inhibitor. Incubate for 30 mins at RT to allow allosteric binding.

  • Initiation: Add 10 µL of Ac-LRSR-AMC substrate (final conc. 20–50 µM).

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm) kinetically every 2 mins for 1 hour.

  • Analysis: Calculate initial velocity (

    
    ) from the linear portion of the curve. Plot % Inhibition vs. Log[Compound] to determine IC50.
    
Protocol: Cellular Target Engagement (BCL10 Cleavage)

Objective: Confirm mechanism in ABC-DLBCL cells (e.g., OCI-Ly3).

  • Treatment: Treat OCI-Ly3 cells with inhibitor (0.1, 1, 10, 100, 1000 nM) for 6–24 hours.

  • Stimulation: Optionally stimulate with PMA/Ionomycin (though OCI-Ly3 has constitutive activity).

  • Lysis & Western Blot: Lyse cells using RIPA buffer with protease inhibitors.

  • Detection: Blot for BCL10 .

    • Result: Active MALT1 cleaves BCL10 (generating a lower MW fragment). Potent inhibitors (Safimaltib) will preserve full-length BCL10 in a dose-dependent manner.

Experimental Workflow Diagram

Assay_Workflow Library Compound Library (Indazoles/Analogs) FRET Biochemical FRET Assay (Substrate: Ac-LRSR-AMC) Library->FRET Screening Hit_Select Hit Selection (IC50 < 100 nM) FRET->Hit_Select Data Analysis Cell_Assay Cellular Assay (OCI-Ly3) Viability & IL-10 Secretion Hit_Select->Cell_Assay Secondary Screen WB_Valid Western Blot Validation (BCL10 Cleavage Block) Cell_Assay->WB_Valid Mechanism Check

Caption: Screening hierarchy for MALT1 inhibitors, moving from biochemical affinity to cellular functional rescue.

Part 4: Therapeutic Implications & Conclusion

The transition from Mepazine to Safimaltib (JNJ-67856633) and related indazole/pyrazolopyrimidine scaffolds marks a pivotal moment in lymphoma therapy.

  • Selectivity: The allosteric pocket is unique to MALT1 (paracaspase), unlike the active site which shares homology with caspases. This results in reduced toxicity.

  • Clinical Status: Safimaltib is currently in Phase 1 clinical trials.[6][7][8][9] The data suggests that for effective tumor stasis in ABC-DLBCL, sustained inhibition (>90%) of MALT1 protease activity is required, achievable only with the sub-nanomolar potency of these second-generation scaffolds.

Recommendation: For current drug discovery campaigns, the pyrazolopyrimidine/indazole allosteric scaffold is the industry standard. Researchers should utilize MLT-748 as a specific chemical probe for in vitro studies due to its commercial availability and high selectivity compared to older tools like MI-2.

References

  • Nagel, D., et al. (2012).[10] "Pharmacologic inhibition of MALT1 protease by phenothiazines as a therapeutic approach for the treatment of aggressive lymphomas." Cancer Cell, 22(6), 825-837. Link

  • Fontan, L., et al. (2012).[10] "MALT1 small molecule inhibitors specifically suppress ABC-DLBCL in vitro and in vivo." Cancer Cell, 22(6), 812-824. Link

  • Philippar, U., et al. (2020). "Discovery of JNJ-67856633, a first-in-class allosteric MALT1 protease inhibitor for the treatment of cancer." American Association for Cancer Research (AACR) Annual Meeting. Link

  • Quancard, J., et al. (2019).[2] "An allosteric MALT1 inhibitor is a molecular corrector rescuing function in an immunodeficient patient."[4] Nature Chemical Biology, 15(3), 304-313. Link

  • Schrödinger, Inc. (2025).[8] "Accelerated In Silico Discovery of SGR-1505: A Potent MALT1 Allosteric Inhibitor."[7][8] Journal of Medicinal Chemistry. Link

  • BindingDB. "MALT1 Protease Assay Protocol." BindingDB Database. Link(Note: Generalized link to database entry)

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Validation

A Comparative Guide to the Spectroscopic Characterization of Methylated Indazole Amines

Introduction In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents, including treatments for cancer an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents, including treatments for cancer and inflammation.[1][2][3] Indazole, a bicyclic heteroaromatic system, exists in different tautomeric forms, primarily the 1H- and 2H-isomers, with the 1H-tautomer being thermodynamically more stable.[1][4][5] The synthesis of indazole derivatives, particularly through methylation, often yields a mixture of isomers where the methyl group can be attached to one of the two nitrogen atoms (N-1 or N-2) or the fused benzene ring (C-methylation).

These isomers are not trivial chemical curiosities; they possess distinct physicochemical and pharmacological properties that can profoundly impact a drug candidate's efficacy, safety, and metabolic profile.[1][4] Therefore, the unambiguous structural elucidation and differentiation of methylated indazole amine isomers is a critical, non-negotiable step in the research and development pipeline.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—used to definitively characterize these isomers. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting self-validating protocols and workflows designed for researchers, scientists, and drug development professionals.

The Isomeric Challenge: N-Methyl vs. C-Methyl Amines

The primary analytical challenge lies in distinguishing between the N-1 and N-2 methylated isomers. A secondary, though typically more straightforward, challenge is differentiating N-methylated from C-methylated analogues. The choice of analytical technique is driven by the need to precisely locate the position of the methyl group, a task for which some spectroscopic methods are more suited than others.

Isomers IndazoleAmine Indazole Amine Scaffold N1_Methyl 1-Methyl-1H-indazol-X-amine (N-1 Isomer) IndazoleAmine->N1_Methyl Methylation N2_Methyl 2-Methyl-2H-indazol-X-amine (N-2 Isomer) IndazoleAmine->N2_Methyl Methylation C_Methyl C-Methyl-1H-indazol-X-amine (C-Isomer) IndazoleAmine->C_Methyl Methylation

Caption: Isomeric possibilities for methylated indazole amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of indazole isomers.[6] It provides detailed information on the chemical environment and connectivity of each atom within the molecule.

Causality Behind Experimental Choices

The electronic environment around the indazole core is significantly different between the 1H- and 2H-isomers. The position of the N-methyl group alters the electron density distribution and the anisotropic effects experienced by nearby protons and carbons. This results in highly diagnostic and predictable differences in their respective chemical shifts, which we can exploit for unambiguous assignment. For absolute confirmation, two-dimensional (2D) NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) are employed to trace covalent bond pathways across several atoms.[7][8]

¹H NMR Spectroscopy

While the methyl protons themselves show only minor chemical shift differences, the protons on the indazole ring provide the most telling signals.

  • H-7 Proton: In N-2 isomers , the H-7 proton is significantly deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding N-1 isomer . This is due to the magnetic anisotropic effect of the N-1 lone pair of electrons.[9]

  • H-3 Proton: Conversely, the H-3 proton in N-2 isomers is typically shielded (shifted upfield) relative to the same proton in the N-1 isomer .[9]

  • Aromatic Protons: In C-methylated isomers, the methyl group is on the benzene ring, which simplifies the N-isomer question (it will be a 1H-indazole) but alters the splitting patterns and chemical shifts of the aromatic protons (H-4, H-5, H-6, H-7) in predictable ways based on its position.

¹³C NMR Spectroscopy

Carbon NMR provides an even clearer distinction, with several key carbons exhibiting large, isomer-dependent chemical shift variations.

  • C-3, C-3a, and C-7a Carbons: These three carbons are the most diagnostic. The bridgehead carbon C-7a shows a distinct downfield shift in 2H-indazoles compared to 1H-indazoles.[4] Similarly, C-3 and C-3a have significantly different chemical shifts between the two isomeric forms, making them reliable markers for differentiation.[4]

2D NMR (HMBC): Unambiguous Assignment

When 1D NMR data is ambiguous, the HMBC experiment provides the final, irrefutable evidence. This experiment detects correlations between protons and carbons that are separated by 2 or 3 bonds.

  • The Key Correlation:

    • In a 1-methyl-1H-indazole , the protons of the N-methyl group will show a 3-bond correlation to the C-7a carbon.

    • In a 2-methyl-2H-indazole , the protons of the N-methyl group will show a 3-bond correlation to the C-3 carbon.[8]

This simple, binary outcome makes HMBC the gold standard for assigning the N-alkylation site in indazole chemistry.

HMBC_Workflow start Acquire HMBC Spectrum check_corr Observe N-CH₃ Proton Correlations start->check_corr corr_c7a Correlation to C-7a? check_corr->corr_c7a Path A corr_c3 Correlation to C-3? check_corr->corr_c3 Path B n1_isomer N-1 Isomer Confirmed corr_c7a->n1_isomer Yes n2_isomer N-2 Isomer Confirmed corr_c3->n2_isomer Yes

Caption: HMBC workflow for distinguishing N-1 and N-2 isomers.

Data Summary: Comparative NMR Chemical Shifts (δ, ppm)

(Representative data compiled from literature for a 6-amino indazole core in CDCl₃)

Atom1-Methyl-1H-indazol-6-amine2-Methyl-2H-indazol-6-amineKey Differences
H-3 ~7.8 (s)~8.1 (s)More deshielded in the N-2 isomer.[4]
H-7 ~7.5 (d)~7.6 (d)More deshielded in the N-2 isomer.[9]
N-CH₃ ~4.0 (s)~4.2 (s)Minor difference, not primary differentiator.[10]
C-3 ~134~122Significantly different, a key probe for substitution.[4]
C-7a ~140~148Distinct downfield shift in N-2 isomer.[4]
C-3a ~121~126Indicative of the isomeric form.[4]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified indazole amine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[4]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum covering a spectral width of 0-12 ppm. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. An acquisition time of >1 second and a sufficient relaxation delay (2-5 seconds) are crucial for quantitative accuracy of quaternary carbons.

  • HMBC Acquisition: Set up a standard gradient-selected HMBC experiment. Optimize the evolution delay for long-range couplings (typically for J = 8-10 Hz). This is the most critical experiment for definitive assignment.

Supporting Spectroscopic Techniques

While NMR is definitive, other techniques provide valuable, complementary data that support the structural assignment.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy probes the vibrational frequencies of functional groups. While many absorptions will be common across isomers, subtle differences in the molecular symmetry and bond strengths, especially in the "fingerprint region," can serve as supporting evidence.

  • Key Differentiating Features: The most significant use of IR is to confirm the presence or absence of certain functional groups. For methylated indazole amines, one would look for:

    • N-H Stretches: Two bands around 3350-3250 cm⁻¹ confirming the primary amine (-NH₂) group.

    • Aromatic C-H Stretches: Bands just above 3000 cm⁻¹.

    • Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹ for the methyl group.

    • Fingerprint Region (1650-1400 cm⁻¹): Differences in the pattern of ring vibrations can be used to distinguish between isomers when comparing the spectra to known references.[4]

Vibrational ModeExpected Wavenumber (cm⁻¹)Significance
Amine N-H Stretch~3350, ~3250Confirms presence of -NH₂ group
Aromatic C-H Stretch~3100-3000Characteristic of the indazole ring system[4]
Aliphatic C-H Stretch~2950-2850Confirms presence of -CH₃ group
Ring Vibrations~1620-1450Pattern differs between isomers (fingerprint)[4]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, either create a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a disc, or use an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and speed.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key functional group frequencies and compare the fingerprint region of the unknown isomer with reference spectra of confirmed N-1 and N-2 isomers.[11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: The conjugated π-electron system of the indazole ring is responsible for its UV absorption. The electronic structure differs between the 1H- and 2H-isomers, leading to distinct absorption profiles.

  • Key Differentiating Features: The most consistent trend is that 2H-indazole derivatives absorb light more strongly and at longer wavelengths (a bathochromic or red shift) compared to their 1H-isomer counterparts .[4][12][13] The pattern of the absorption bands (fine structure) can also be a useful point of comparison.[12]

Isomer TypeRepresentative λmax (nm)Key Differences
1-Methyl-1H-indazole~254, ~295Similar profile to the parent 1H-indazole.[4]
2-Methyl-2H-indazole~275, ~310Stronger absorption at longer wavelengths.[4][13]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., acetonitrile, ethanol) using a quartz cuvette. The concentration should be adjusted to give a maximum absorbance below 1.5 AU.[4]

  • Data Acquisition: Scan the sample over a wavelength range of 200-400 nm against a solvent blank.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and compare the entire spectral profile to reference compounds.

Mass Spectrometry (MS)

Rationale: MS provides the molecular weight, confirming the elemental formula. While isomers inherently have the same mass, their fragmentation patterns under ionization (especially in tandem MS/MS experiments) can differ due to the varied stability of the resulting fragment ions.

  • Key Differentiating Features: The differentiation is not always straightforward from the primary mass spectrum. However, tandem MS (MS/MS) can reveal subtle but reproducible differences in the relative abundances of fragment ions.[4] Fragmentation often involves the loss of the N-substituent or cleavage of the pyrazole ring.[4][9] The relative stability of the precursor ion and its fragments can be influenced by the N-methylation position.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS. High-resolution MS (e.g., TOF, Orbitrap) is essential for accurate mass determination.

  • Data Acquisition: Acquire a full-scan mass spectrum to determine the molecular ion peak ([M+H]⁺ in ESI). Perform tandem MS (MS/MS) on the isolated molecular ion to generate a fragmentation pattern.[4]

  • Data Analysis: Confirm the molecular weight matches the expected formula. Carefully compare the fragmentation pattern and relative ion abundances against those of known isomeric standards.

Integrated Workflow for Unambiguous Characterization

For maximum confidence, a logical, integrated workflow is essential. No single technique, other than perhaps HMBC-NMR, should be used in isolation for definitive assignment.

Workflow cluster_start Initial Analysis cluster_confirm Definitive Assignment cluster_support Supporting Evidence Start Synthesized Isomer Mixture MS 1. Mass Spectrometry (Confirm MW & Formula) Start->MS NMR_1D 2. ¹H & ¹³C NMR (Tentative Assignment) MS->NMR_1D HMBC 3. HMBC NMR (Confirm N-Alkylation Site) NMR_1D->HMBC IR 4. IR Spectroscopy (Functional Groups) HMBC->IR UV 5. UV-Vis Spectroscopy (Conjugation Profile) IR->UV Final Final Structure Confirmed UV->Final

Caption: Integrated workflow for isomer characterization.

Conclusion

The precise spectroscopic characterization of methylated indazole amines is a foundational requirement for advancing these compounds in drug discovery and development. While techniques like UV-Vis, IR, and MS provide valuable, corroborating data, NMR spectroscopy remains the unequivocal gold standard . Specifically, the strategic application of 1D NMR to identify key chemical shift trends, followed by a definitive 2D HMBC experiment, provides an irrefutable assignment of the N-1 versus N-2 methylation site. By following the integrated workflow and understanding the causal relationships between isomeric structure and spectroscopic output, researchers can ensure the scientific integrity of their work and make confident, data-driven decisions in their development programs.

References

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. ResearchGate. Available from: [Link]

  • Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI. Available from: [Link]

  • Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed. Available from: [Link]

  • Indazole – Knowledge and References. Taylor & Francis. Available from: [Link]

  • 2-Methyl-2H-indazol-6-amine. PubChem. Available from: [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. Available from: [Link]

  • 1-methyl-1H-indazol-6-amine. PubChem. Available from: [Link]

  • Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PMC. Available from: [Link]

  • Absorption spectra of substituted phenyl 2H‐indazoles in different solvents. ResearchGate. Available from: [Link]

  • a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole... ResearchGate. Available from: [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Wiley Online Library. Available from: [Link]

  • Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry. PMC. Available from: [Link]

  • Supporting Information. Rsc.org. Available from: [Link]

  • Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available from: [Link]

  • The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). ResearchGate. Available from: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • 1H-Indazol-6-amine. PubChem. Available from: [Link]

  • Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS in the full... ResearchGate. Available from: [Link]

  • 1-methyl-1h-indazol-6-amine (C8H9N3). PubChemLite. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available from: [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available from: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Available from: [Link]

  • Structure and synthesis of indazole. ResearchGate. Available from: [Link]

  • Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available from: [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available from: [Link]

  • IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning. PMC. Available from: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC. Available from: [Link]

  • An infrared spectroscopic study of protonated and cationic indazole. Fritz Haber Institute. Available from: [Link]

  • 2-Methyl-6-nitro-2H-indazole. ResearchGate. Available from: [Link]

  • Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones. Thieme Chemistry. Available from: [Link]

  • N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. ACS Publications. Available from: [Link]

  • What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. Medium. Available from: [Link] Ester/what-are-the-methods-for-analyzing-1h-indazole-3-carboxylic-acid-methyl-ester-5a3d463b361a

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available from: [Link]

  • 14.3 Interpreting More IR Spectra. YouTube. Available from: [Link]

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Comparative

Reference standards for 1,3-dimethyl-1H-indazol-4-amine analysis

An in-depth technical analysis and comparison guide for the qualification and application of 1,3-dimethyl-1H-indazol-4-amine reference standards in pharmaceutical development. Introduction & Regulatory Context 1,3-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide for the qualification and application of 1,3-dimethyl-1H-indazol-4-amine reference standards in pharmaceutical development.

Introduction & Regulatory Context

1,3-dimethyl-1H-indazol-4-amine is a highly specialized heterocyclic building block, predominantly utilized as a critical intermediate in the synthesis of pyrazolylsulfonamide and pyridinylsulfonamide derivatives. These complex molecules are potent inhibitors of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a primary therapeutic target for proliferative, inflammatory, and autoimmune disorders1[1].

During the multi-step synthesis of MALT1 inhibitors, unreacted 1,3-dimethyl-1H-indazol-4-amine or its degradation products can carry over into the final Active Pharmaceutical Ingredient (API). Regulatory frameworks, specifically the2[2], mandate the rigorous identification, quantification, and control of such organic impurities. To accurately quantify this intermediate down to the regulatory reporting threshold (typically 0.05%), analytical laboratories require highly pure, fully characterized reference standards.

Comparison of Reference Standard Grades

Selecting the appropriate grade of reference standard is a balance of regulatory compliance, assay accuracy, and project economics. Because 1,3-dimethyl-1H-indazol-4-amine is a niche intermediate, commercially available Certified Reference Materials (CRMs) are often scarce, forcing laboratories to rely on Analytical Grades or In-House synthesis.

Standard GradePurity TraceabilityUncertainty MeasurementBest Use CaseRelative Cost
Certified Reference Material (CRM) ISO 17034 AccreditedCertified with expanded uncertainty (e.g., ± 0.2%)Final API release testing, NDA/MAA regulatory submissions.Highest
Analytical Grade (Commercial) Certificate of Analysis (CoA) via Mass BalanceEstimated (Assumes all impurities are UV-active)Routine In-Process Controls (IPC), early clinical phases.Moderate
In-House Synthesized Primary qualification required (qNMR + Mass Balance)High precision if orthogonally validatedCustom API development where commercial CRMs are unavailable.High Initial Effort

Analytical Workflow for Standard Qualification

To establish a standard suitable for API impurity profiling, the material must undergo a rigorous qualification workflow.

G Start 1,3-dimethyl-1H-indazol-4-amine Batch Sourced Grade Select Standard Grade Start->Grade CRM Certified Reference Material (ISO 17034) Grade->CRM Analytical Commercial Analytical Grade (CoA Provided) Grade->Analytical InHouse In-House Synthesized (Uncharacterized) Grade->InHouse Release Approved for API Impurity Profiling (MALT1 Inhibitor Synthesis) CRM->Release Direct Use MassBal Mass Balance Analysis (HPLC + KF + GC) Analytical->MassBal Verification qNMR Absolute Quantification (1H-qNMR) InHouse->qNMR Primary Qualification InHouse->MassBal Orthogonal Check qNMR->Release Assay > 99.0% MassBal->Release Purity > 99.0%

Workflow for qualifying 1,3-dimethyl-1H-indazol-4-amine standards for API profiling.

Self-Validating Experimental Protocol: Standard Qualification

When qualifying an In-House or Commercial Analytical grade standard, relying solely on HPLC-UV area percent (Mass Balance) is scientifically flawed. Mass balance assumes all impurities absorb UV light equally and requires separate, error-prone tests for water and residual solvents.

The Causality of Orthogonal Validation: To create a self-validating system, we pair Mass Balance with Quantitative NMR (qNMR). qNMR measures the absolute proton resonance of the indazole's distinct methyl groups against an internal standard. Because qNMR relies on nuclear physics rather than UV chromophores, it provides an absolute mass fraction. If the qNMR Assay and the Mass Balance Assay align within ±0.5%, the standard's integrity is unequivocally validated.

Step-by-Step Methodology

Phase 1: Chromatographic Purity (HPLC-UV/MS) per 3[3]

  • Column Selection: Use a high-efficiency C18 silica gel column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase Optimization: Prepare a gradient of Water and Acetonitrile. Mechanistic Note: The amine group at position 4 of the indazole ring is basic. In reverse-phase HPLC, basic amines interact strongly with residual silanol groups on the stationary phase, causing severe peak tailing. You must add 0.1% Trifluoroacetic acid (TFA) to both mobile phases. TFA lowers the pH to protonate the silanols and acts as an ion-pairing agent for the amine, ensuring sharp, symmetrical peaks for accurate integration.

  • Detection: Monitor UV at 254 nm and ESI-MS (Positive mode, tracking the [M+H]+ ion at m/z 162.2). Integrate all peaks to determine relative chromatographic purity.

Phase 2: Volatile Impurity Profiling

  • Water Content: Perform Karl Fischer (KF) coulometric titration to quantify residual moisture.

  • Residual Solvents: Execute Headspace GC-FID to quantify residual synthesis solvents (e.g., Methanol, DMF) used during the indazole ring formation.

Phase 3: Absolute Quantification (1H-qNMR)

  • Sample Preparation: Using a microbalance, accurately weigh ~10 mg of the 1,3-dimethyl-1H-indazol-4-amine standard and ~5 mg of NIST-traceable Maleic Acid (Internal Standard).

  • Solvation: Dissolve the mixture entirely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters: Acquire 1H-NMR spectra at 600 MHz. Mechanistic Note: Set the relaxation delay (D1) to at least 30 seconds. This ensures complete longitudinal relaxation of the indazole's N-methyl and C-methyl protons (singlets at ~3.8–4.0 ppm), preventing signal saturation and ensuring accurate integration against the Maleic acid alkene protons (singlet at 6.26 ppm).

  • Calculation: Calculate the absolute mass fraction using the integrated area ratio, molecular weights, and precise sample masses.

Quantitative Data Presentation

The following table summarizes a mock validation study comparing a Commercial Analytical Grade standard against an In-House Synthesized standard that has undergone the rigorous qNMR qualification protocol described above.

Analytical ParameterCommercial Analytical Grade (CoA Data)In-House Standard (Mass Balance Data)In-House Standard (qNMR Validated)
HPLC-UV Purity (254 nm) 99.50%99.85%99.85%
Water Content (KF) 0.20%0.15%0.15%
Residual Solvents (GC) 0.10%0.05%0.05%
Calculated Mass Balance 99.20%99.65%N/A
1H-qNMR Absolute Assay Not PerformedNot Performed99.61% ± 0.12%
Final Assigned Purity 99.20% (Estimated)99.65% (Unverified)99.61% (Absolute)

Data Interpretation: The In-House standard demonstrates a Mass Balance purity of 99.65% and a qNMR absolute assay of 99.61%. The tight correlation (Δ = 0.04%) self-validates the standard, proving the absence of hidden, UV-transparent inorganic impurities. This qualifies the In-House material as a Primary Reference Standard suitable for regulatory API impurity profiling.

References

  • US20240150321A1 - Pyrazolylsulfonamide compounds and their use in therapy Source: Google Patents URL
  • Drug Impurities - SCI (Overview of ICH Q3A(R2): Impurities in New Drug Substances)
  • Q2(R1)

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1,3-Dimethyl-1H-indazol-4-amine

[1][2] Executive Summary & Chemical Profile This guide defines the standard operating procedure (SOP) for the safe containment and disposal of 1,3-dimethyl-1H-indazol-4-amine . As a heterocyclic primary amine, this compo...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the safe containment and disposal of 1,3-dimethyl-1H-indazol-4-amine . As a heterocyclic primary amine, this compound presents specific risks regarding nitrogenous combustion byproducts and aquatic toxicity.[1]

While specific Safety Data Sheets (SDS) for the 4-amine isomer may be rare compared to its 5-amine (CAS 5757-85-7) or 6-amine (CAS 221681-92-1) analogs, the disposal protocols are chemically homologous.[2][3] Treat this compound as a Hazardous Organic Amine .

Physicochemical Data for Disposal Logic
PropertyValue / CharacteristicImpact on Disposal
Chemical Structure Indazole ring with methyl & amine groupsRequires high-temp incineration to prevent NOx formation.[2][3]
Physical State Solid (Crystalline powder)Dust generation risk during transfer; requires particle masks.[1]
Basicity Weakly Basic (Primary Amine)Incompatible with strong acids and oxidizers in waste streams.[1]
Solubility Low in water; Soluble in DMSO, MethanolDo not dispose of down drains.[1] Use organic solvent waste streams.[1]
Hazard Class Irritant (Skin/Eye), Acute Tox.[1][4] (Oral)RCRA Classification: Not P/U listed, but characteristic toxic/reactive.[1]

Hazard Assessment & Segregation

Core Directive: Never mix this compound with oxidizers (e.g., Nitric Acid, Peroxides) or strong acids in the same waste container.[1] The resulting exothermic reaction can pressurize containers or generate toxic vapors.[1]

Waste Stream Categorization[1][3]
  • Stream A (Solid Waste): Pure substance, expired powder, heavily contaminated wipes.[1]

  • Stream B (Liquid Waste): Reaction mixtures, HPLC effluents (Methanol/Acetonitrile).[1]

  • Stream C (Sharps/Glass): Contaminated syringes or broken vials.[1]

Disposal Decision Workflow

The following logic tree dictates the correct disposal path based on the physical state and concentration of the material.

DisposalWorkflow Start Waste Material Identification (1,3-dimethyl-1H-indazol-4-amine) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris PureSolid Is it Pure/Bulk? Solid->PureSolid SolventCheck Solvent Type? Liquid->SolventCheck LabPack Lab Pack Protocol (Segregated Container) Debris->LabPack PureSolid->LabPack >5g or Expired Bottle Dissolve Dissolve in Combustible Solvent (If <5g) PureSolid->Dissolve Trace Amounts Incineration High-Temp Incineration (Approved Facility) LabPack->Incineration NonHalogenated Non-Halogenated Waste (MeOH, DMSO, Acetone) Dissolve->NonHalogenated Halogenated Halogenated Waste (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens SolventCheck->NonHalogenated No Halogens Halogenated->Incineration NonHalogenated->Incineration

Figure 1: Decision matrix for categorizing aminoindazole waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired inventory, surplus dry powder.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1,3-dimethyl-1H-indazol-4-amine" (Do not use abbreviations).[2][3]

    • Hazards: Check "Toxic" and "Irritant".[1]

  • Transfer:

    • Work inside a chemical fume hood.[1][5]

    • Dampen the powder slightly with an inert solvent (e.g., mineral oil) if it is statically charged to prevent dust inhalation.[1]

    • Transfer directly to the waste container.[1]

  • Disposal: Seal tightly. Request pickup for Incineration .

Protocol B: Liquid Waste (Solutions)

Applicability: HPLC waste, reaction mother liquors.[1]

  • Segregation:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Acetonitrile.[1]

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Critical Note: Do not mix with aqueous acidic waste streams (e.g., 1M HCl waste) to avoid potential precipitation or heat generation.[1]

  • pH Check: Ensure the waste solution is between pH 6-10. If highly acidic, neutralize slowly with Sodium Bicarbonate before capping to prevent pressure buildup.[1]

  • Secondary Containment: Store waste bottles in a polyethylene tray until pickup.

Protocol C: Contaminated Debris

Applicability: Weighing boats, spatulas, gloves, bench paper.[1]

  • Collection: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: If the debris is heavily soiled (visible powder), double bag the waste.[1]

  • Tagging: Tag as "Solid Hazardous Waste - Debris contaminated with Organic Amines".[1]

Emergency Spill Procedures

Immediate Action: Evacuate the immediate area if dust is airborne.[1] Don PPE (Nitrile gloves, lab coat, safety goggles, N95/P100 respirator).

  • Containment:

    • Solid Spill: Do not dry sweep.[1] Cover the spill with a damp paper towel (dampened with water or methanol) to suppress dust.[1]

    • Liquid Spill: Surround with absorbent pillows or vermiculite.[1]

  • Cleanup:

    • Scoop the material (and the damp towels/absorbent) into a disposal bag.[1]

    • Wipe the surface with a mild detergent solution followed by water.[1]

    • Test the surface pH to ensure no alkaline residue remains.[1]

  • Disposal: Treat all cleanup materials as Protocol C (Contaminated Debris).[1]

Regulatory Compliance & References

This protocol adheres to the principles of "Cradle-to-Grave" management as mandated by the EPA (RCRA) and global safety standards.[2][3]

  • RCRA Status: While not explicitly P-listed, this compound is a Characteristic Hazardous Waste due to toxicity and potential aquatic hazards.[1]

  • Destruction Method: Commercial incineration is the only validated method to break down the indazole ring system effectively, preventing environmental accumulation.[1]

References
  • PubChem. (2025).[1] 1,3-Dimethyl-1H-indazol-6-amine (Isomer Analog Safety Data). National Library of Medicine.[1] Retrieved from [Link]

  • U.S. EPA. (2024).[1] Hazardous Waste Management: Characteristic Wastes (40 CFR Part 261).[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] Retrieved from [Link][2]

Sources

Handling

Personal protective equipment for handling 1,3-dimethyl-1H-indazol-4-amine

Operational Safety Guide: Handling 1,3-dimethyl-1H-indazol-4-amine Part 1: Hazard Profile & Risk Logic The "Why" Behind the Protocol 1,3-dimethyl-1H-indazol-4-amine is a fused bicyclic aromatic amine. While specific toxi...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety Guide: Handling 1,3-dimethyl-1H-indazol-4-amine

Part 1: Hazard Profile & Risk Logic

The "Why" Behind the Protocol 1,3-dimethyl-1H-indazol-4-amine is a fused bicyclic aromatic amine. While specific toxicological data for the 4-amine isomer is often limited compared to its 5- and 6-amine analogs, structural activity relationships (SAR) necessitate treating this compound as a High-Hazard Intermediate .

  • Primary Hazard (Acute): Based on isomer analogs (CAS 5757-85-7), this compound is classified as Acute Toxicity Category 4 (Oral) and a severe Skin/Eye/Respiratory Irritant (STOT SE 3).

  • Secondary Hazard (Chronic/Latent): As a primary aromatic amine, it carries a structural alert for genotoxicity. Metabolic activation (N-hydroxylation) can lead to DNA adduct formation. Therefore, you must handle this substance as a suspected carcinogen until specific Ames test data proves otherwise.

  • Physical State: Solid (Powder). The primary exposure vector is inhalation of dust during weighing and dermal absorption during solution handling.

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one size fits all" approach. PPE must scale with the operational state of the chemical.[1]

Table 1: PPE Specifications by Operational State
ComponentSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Work-up)Rationale
Hand Protection Double Nitrile (Disposable)(Outer: 5 mil, Inner: 4 mil)Silver Shield / Laminate (if >100mL)OR Double Nitrile (if <10mL)Aromatic amines can permeate nitrile. Laminate is required if dissolved in penetrating solvents (DCM, THF).
Respiratory N95 or P100 (if outside hood)Preferred: Fume Hood Sash @ 18"Fume Hood Required Respirator not needed if sash is proper.Prevents sensitization via dust inhalation.
Eye Protection Chemical Goggles (Indirect Vent)Safety Glasses (Side Shields)+ Face Shield (if pouring >1L)Goggles seal against airborne dust; glasses protect against splashes.
Body Defense Lab Coat (Cotton/Poly)+ Tyvek SleevesChemical Apron (Butyl/Neoprene)Over Lab CoatCotton absorbs; Tyvek repels dust. Aprons prevent soak-through during spills.

Part 3: PPE Decision & Workflow Logic

The following decision tree illustrates the logical flow for selecting safety gear based on the specific task being performed.

PPE_Decision_Tree Start Task Assessment: 1,3-dimethyl-1H-indazol-4-amine State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution / Mother Liquor State_Check->Liquid Small_Scale < 100 mg (Weighing) Solid->Small_Scale Large_Scale > 100 mg (Bulk Transfer) Solid->Large_Scale Quant_Check_Sol Volume / Solvent? Liquid->Quant_Check_Sol Aggressive_Solv Penetrating Solvent (DCM, DMF, DMSO) Quant_Check_Sol->Aggressive_Solv Benign_Solv Standard Solvent (EtOH, Water) Quant_Check_Sol->Benign_Solv Protocol_A PROTOCOL A: Double Nitrile + Goggles Fume Hood (Sash Low) Small_Scale->Protocol_A Protocol_B PROTOCOL B: Tyvek Sleeves + P100 Mask (If Static Hood unavailable) Large_Scale->Protocol_B Protocol_C PROTOCOL C: Silver Shield Laminate Gloves Chemical Apron Aggressive_Solv->Protocol_C Benign_Solv->Protocol_A

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.

Part 4: Operational Protocols

Protocol A: Weighing & Transfer (Solid)

Objective: Minimize static-induced dust dispersion.

  • Engineering Control: Utilize a Static-Dissipative Weighing Enclosure or a standard Chemical Fume Hood.

  • Anti-Static Measure: Use an ionizing fan or anti-static gun on the spatula and weigh boat. Indazoles are crystalline and prone to static charge, which causes "jumping" of powder.

  • Technique:

    • Place a secondary containment tray (spill tray) inside the balance enclosure.

    • Tare the vial before opening the source container.

    • Double Glove: Change the outer pair immediately if powder touches them.

    • Wipe Down: Wipe the exterior of the receiving vial with a solvent-dampened tissue (ethanol) before removing it from the hood to capture invisible dust.

Protocol B: Reaction Setup (Solution)

Objective: Prevent dermal absorption via solvent carrier.

  • Solvent Choice: If possible, avoid DMSO or DMF as carriers, as they dramatically increase the rate of skin absorption for aromatic amines.

  • Glassware: Inspect all flasks for star cracks. Use joint clips (Keck clips) to secure condensers; amine vapors can be insidious.

  • Acid Scrubber: If the reaction is heated, the amine vapor may escape. Ensure the reaction vents through a weak acid scrubber (e.g., 1M HCl) or directly into the hood exhaust.

Part 5: Emergency Response & Disposal

Spill Response Workflow

If a spill occurs, speed is less important than containment .

Spill_Response Incident Spill Detected Evacuate 1. Alert & Evacuate (Immediate Area) Incident->Evacuate Assess 2. Assess State Evacuate->Assess Dry_Spill Dry Powder Assess->Dry_Spill Wet_Spill Liquid / Solution Assess->Wet_Spill Action_Dry Cover with wet paper towel (Prevent Dust) Dry_Spill->Action_Dry Action_Wet Absorb with Vermiculite OR Spill Pillow Wet_Spill->Action_Wet Decon 3. Decontaminate Surface (10% HCl wash -> Soap/Water) Action_Dry->Decon Action_Wet->Decon Dispose 4. Double Bag -> Hazardous Waste Decon->Dispose

Figure 2: Containment and decontamination workflow for amine spills.

Disposal Specifications
  • Waste Stream: Nitrogenous Organic Waste.

  • Segregation: Do NOT mix with oxidizing acids (Nitric/Perchloric) in the waste container. Exothermic reaction risk.

  • Container Labeling: Must explicitly state "Toxic" and "Irritant."

  • Destruction Method: High-temperature incineration is the required method for complete destruction of the indazole ring system.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2023). Compound Summary: 1,3-Dimethyl-1H-indazol-6-amine (Analogous Hazard Data). National Library of Medicine.

  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: 1,3-Dimethyl-1H-indazol-5-amine.

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Standards. United States Department of Labor.[3]

Sources

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